Furo[3,2-b]pyridine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWGQISVIQMPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348981 | |
| Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-05-1 | |
| Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Furo[3,2-b]pyridine-2-carbaldehyde basic properties
An In-Depth Technical Guide to the Core Properties of Furo[3,2-b]pyridine-2-carbaldehyde
Abstract
The Furo[3,2-b]pyridine moiety is a privileged heterocyclic scaffold, commanding significant attention in the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic characteristics render it an exceptional pharmacophore for developing potent and selective modulators of various biological targets.[1] This guide focuses on a key derivative, this compound, a versatile building block whose aldehyde functionality serves as a gateway for extensive chemical diversification. We will explore its fundamental physicochemical properties, synthetic pathways, characteristic reactivity, spectroscopic signature, and its demonstrated utility in drug discovery.
Introduction to the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring with a pyridine ring creates the Furo[3,2-b]pyridine system, a bicyclic heterocycle with a distinct electronic and structural profile.[2] This scaffold has been successfully incorporated into molecules targeting a range of biological pathways, particularly in oncology. Derivatives have shown potent activity as kinase inhibitors, including against Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs), and have demonstrated cytotoxicity against various cancer cell lines.[1][3] this compound is a pivotal intermediate in the synthesis of these complex molecules, providing a reactive handle for the introduction of diverse functional groups and pharmacophoric elements.
Physicochemical and Structural Data
A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters influence its solubility, membrane permeability, and interaction with biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | [4] |
| Molecular Weight | 147.13 g/mol | [5][6] |
| IUPAC Name | This compound | [4] |
| CAS Number | Not explicitly available for this specific isomer, but related isomers are documented. | |
| Monoisotopic Mass | 147.03203 Da | [4] |
| Predicted XlogP | 1.1 | [4] |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
| SMILES | C1=CC2=C(C=C(O2)C=O)N=C1 | [4] |
Note: Some data are based on computational predictions.
Synthesis of the Furo[3,2-b]pyridine Core
The construction of the Furo[3,2-b]pyridine nucleus is a critical step. Strategies predominantly focus on forming the furan ring onto a pre-existing, functionalized pyridine core.[1]
Key Synthetic Strategy: Sonogashira Coupling and Heteroannulation
A highly effective and convergent method involves a one-pot, sequential Sonogashira cross-coupling followed by an intramolecular C-O bond formation (heteroannulation).[1][3] This approach offers direct access to 2-substituted Furo[3,2-b]pyridines. The causality behind this choice of reaction is its efficiency; two crucial bonds are formed in a single pot, minimizing purification steps and improving overall yield. The use of ultrasound irradiation can further enhance reaction rates and efficiency.[3]
The general workflow is depicted below:
Caption: One-pot synthesis via Sonogashira coupling and heteroannulation.
Detailed Experimental Protocol: Synthesis of a 2-Substituted Furo[3,2-b]pyridine
This protocol is adapted from established procedures and serves as a self-validating system for synthesizing the core scaffold.[1][3]
-
Vessel Preparation: To a dry, round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 mmol, 1 equiv.).
-
Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.), 10% Pd/C (0.05 mmol), CuI (0.05 mmol), PPh₃ (0.1 mmol), and anhydrous ethanol (10 mL).
-
Base Addition: Add triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.) to the stirred suspension. The base is critical for scavenging the HCl generated during the coupling reaction.
-
Reaction Conditions: Immerse the flask in an ultrasonic bath at room temperature. The use of ultrasound provides mechanical agitation and localized heating, accelerating the reaction compared to conventional heating.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting pyridine derivative is consumed. This provides a clear endpoint and prevents the formation of byproducts from over-reaction.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-substituted Furo[3,2-b]pyridine.
Chemical Reactivity and Basic Properties
This compound possesses two primary sites of reactivity: the pyridine nitrogen and the aldehyde functional group.
Basicity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system, conferring basic properties. It can be protonated by acids to form pyridinium salts or act as a nucleophile in alkylation reactions. This basicity is a key determinant of the molecule's pharmacokinetic properties, influencing its solubility in aqueous media and its ability to interact with acidic residues in biological targets.
Reactivity of the 2-Carbaldehyde Group
The aldehyde group is highly electrophilic due to the polarization of the C=O bond, making the carbonyl carbon susceptible to attack by a wide range of nucleophiles. This functional group is a cornerstone of its utility as a synthetic intermediate.
Caption: Reactivity map of the 2-carbaldehyde functional group.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding Furo[3,2-b]pyridine-2-carboxylic acid using standard oxidizing agents. This carboxylic acid is itself a valuable intermediate for amide bond formation.
-
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the primary alcohol, (Furo[3,2-b]pyridin-2-yl)methanol.
-
Nucleophilic Addition: The aldehyde undergoes classic nucleophilic addition reactions. For instance, reaction with Grignard reagents (R-MgBr) yields secondary alcohols, and the Wittig reaction converts the aldehyde into an alkene.
-
Condensation Reactions: The reaction with primary amines (R-NH₂) forms imines (Schiff bases), while reactions with hydrazines or hydrazides produce hydrazones.[7] These reactions are fundamental in medicinal chemistry for linking the furo[3,2-b]pyridine core to other molecular fragments.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Aldehyde proton (-CHO) | δ 9.8 - 10.2 ppm (singlet) |
| Furan proton (H-3) | δ 7.5 - 7.8 ppm (singlet) | |
| Pyridine protons | δ 7.0 - 8.8 ppm (multiplets) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 185 - 195 ppm |
| Aromatic/Heteroaromatic carbons | δ 110 - 160 ppm | |
| IR Spectroscopy | Carbonyl stretch (ν C=O) | 1690 - 1715 cm⁻¹ |
| Aromatic C=C and C=N stretches | 1450 - 1600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 147.03 |
Note: Values are approximate and depend on the solvent and instrument used.
Applications in Drug Discovery
The Furo[3,2-b]pyridine scaffold is a validated starting point for the development of novel therapeutics.[8] The 2-carbaldehyde derivative is particularly valuable as it allows for the systematic exploration of the chemical space around the core structure.
-
Anticancer Activity: Numerous studies have reported the potent cytotoxic activity of 2-substituted Furo[3,2-b]pyridines against breast cancer cell lines such as MCF-7 and MDA-MB-231.[3] The aldehyde allows for the synthesis of a library of derivatives (e.g., imines, hydrazones) that can be screened for enhanced potency and selectivity.
-
Kinase Inhibition: The rigid scaffold serves as an excellent anchor for designing inhibitors that fit into the ATP-binding pocket of various kinases. The aldehyde can be elaborated into structures that form key hydrogen bonds or other interactions with the target enzyme.[1]
-
Versatile Synthetic Handle: Beyond direct biological activity, the aldehyde's primary role is that of a chemical handle. Its conversion to other functional groups (alcohols, acids, amines via reductive amination) opens up a vast array of subsequent coupling chemistries (e.g., Suzuki, Heck, amide coupling), making it an indispensable tool for drug development professionals.
References
- BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. BenchChem.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. (n.d.).
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC).
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Anticancer Agents in Medicinal Chemistry.
- Gašparová, R., et al. (2005). Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. ResearchGate.
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The Furo[3,2-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to Furo[3,2-b]pyridine-2-carbaldehyde: Synthesis, Characterization, and Applications
Executive Summary: this compound is a heterocyclic compound featuring a furan ring fused to a pyridine ring, with a reactive carbaldehyde group at the 2-position. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to its presence in molecules with diverse pharmacological activities. The fused heterocyclic system offers a unique three-dimensional structure and electronic properties that are advantageous for designing novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, a validated synthetic pathway, detailed spectroscopic characterization, key chemical reactions, and its applications as a versatile building block in the development of potent bioactive molecules.
The fusion of a furan ring with a pyridine ring creates the furo[3,2-b]pyridine system, a class of compounds that has garnered significant attention in pharmaceutical research.[1] This structural motif is considered a "privileged scaffold" because it can interact with a wide range of biological targets. Derivatives have been explored as potential therapeutics for cancer, neurodegenerative diseases, inflammation, and microbial infections.[2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the furan oxygen can also participate in molecular interactions. The aromatic system serves as a rigid core to which various functional groups can be attached, allowing for the fine-tuning of steric and electronic properties to optimize pharmacological activity.
Molecular Structure and Physicochemical Properties
This compound combines the core furo[3,2-b]pyridine structure with an electrophilic aldehyde group at the C2 position of the furan ring. This aldehyde is a critical functional handle for synthetic diversification.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes key computed and experimental properties for isomers and the core scaffold, providing a reliable profile for the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | [4][5][6] |
| Molecular Weight | 147.13 g/mol | [4][5][6][7] |
| IUPAC Name | This compound | N/A |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | [5][7] |
| LogP (Computed) | 1.64 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Appearance | Solid (predicted) |
Synthesis and Purification
A robust method for constructing the furo[3,2-b]pyridine core involves a palladium-catalyzed Sonogashira coupling followed by a base-mediated heteroannulation.[8] To achieve the 2-carbaldehyde target, a protected propargyl aldehyde equivalent, such as 3,3-diethoxy-1-propyne, is a logical starting material.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Rationale: This protocol employs a Sonogashira coupling, a highly reliable method for forming C(sp²)-C(sp) bonds. The use of a copper(I) co-catalyst accelerates the reaction. An acetal protecting group is used for the aldehyde as it is stable to the basic coupling and cyclization conditions but can be easily removed via acidic hydrolysis. Tetrabutylammonium fluoride (TBAF) is used here not for desilylation, but as an effective base to promote the intramolecular cyclization (heteroannulation) onto the phenolic oxygen.
Step 1: Sonogashira Coupling
-
To a dry, argon-purged Schlenk flask, add 3-bromo-2-hydroxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous, degassed THF and triethylamine (Et₃N) (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3,3-diethoxy-1-propyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting bromide is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude coupled intermediate.
Step 2: Heteroannulation and Deprotection
-
Dissolve the crude intermediate from Step 1 in anhydrous THF.
-
Add a 1M solution of TBAF in THF (2.0 eq) to the mixture.
-
Heat the reaction to reflux (approx. 66°C) for 4-6 hours, monitoring for the formation of the cyclized product.
-
Cool the reaction to room temperature and add 2M aqueous HCl (4.0 eq).
-
Stir vigorously for 1-2 hours at room temperature to hydrolyze the acetal.
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While direct experimental data is limited, a robust predictive analysis can be made based on the parent furo[3,2-b]pyridine core and related aldehyde structures.[8][9]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (CHO). δ ~8.6 ppm (dd, 1H): H5 proton (adjacent to pyridine N). δ ~7.8-8.0 ppm (m, 2H): H3 and H7 protons. δ ~7.4 ppm (dd, 1H): H6 proton. Chemical shifts are referenced to TMS in CDCl₃. |
| ¹³C NMR | δ ~185-190 ppm: Aldehyde carbonyl carbon. δ ~155-160 ppm: C7a. δ ~148-152 ppm: C5. δ ~145-150 ppm: C3a and C2. δ ~130-135 ppm: C7. δ ~118-122 ppm: C6. δ ~115-120 ppm: C3. |
| IR (Infrared) | ν ~1690-1710 cm⁻¹: Strong C=O stretch of the aromatic aldehyde. ν ~3100-3000 cm⁻¹: Aromatic C-H stretches. ν ~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations. ν ~1250-1000 cm⁻¹: C-O-C stretch of the furan ring. |
| MS (Mass Spec) | [M]+: Expected at m/z = 147.03. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₈H₅NO₂. |
Chemical Reactivity and Derivatization
The aldehyde group at the 2-position is the primary site of reactivity, serving as an electrophilic center for a wide array of synthetic transformations. This functional group is the gateway to building more complex molecules for biological screening.
Key Reaction Pathways
Caption: Major reaction pathways for this compound.
Protocol: Knoevenagel Condensation for α,β-Unsaturated Derivatives
Rationale: The Knoevenagel condensation is a classic and highly efficient method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. This reaction is often catalyzed by a weak base like piperidine and is fundamental for synthesizing precursors to more complex heterocyclic systems or compounds with Michael acceptor properties.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an active methylene compound, such as malononitrile or ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature or heat gently to 50°C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum to yield the pure condensed product.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of compounds with significant therapeutic potential.
-
Kinase Inhibitors: The furopyridine core is a well-established hinge-binding motif for various protein kinases, which are critical targets in oncology.[2][3] The 2-carbaldehyde can be elaborated into side chains that occupy the solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.
-
Anticancer Agents: Derivatives have shown cytotoxic activity against multiple cancer cell lines, including breast and esophageal cancers.[3][10] Molecular docking studies suggest that these compounds can bind to key targets like AKT1, ERα, and HER2, disrupting crucial cellular signaling pathways.[3]
-
Antimicrobial Agents: Certain furopyridine derivatives have demonstrated activity against various bacterial and fungal strains, indicating their potential as a basis for developing new anti-infective agents.[2][11]
-
Central Nervous System (CNS) Agents: The structural rigidity and ability to cross the blood-brain barrier make this scaffold suitable for developing agents targeting CNS disorders.
Conclusion
This compound is a high-value synthetic intermediate with a chemically tractable functional group on a pharmacologically relevant scaffold. Its synthesis, while requiring multi-step procedures, relies on robust and well-understood organometallic and heterocyclic chemistry. The predictable spectroscopic signature allows for unambiguous characterization, and the versatile reactivity of the aldehyde group provides a clear path for library synthesis and lead optimization in drug discovery programs. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent building block in the pursuit of novel therapeutics.
References
- National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- ScienceDirect. (2022). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications.
- PubChem. (n.d.). Furo[3,2-c]pyridine-2-carbaldehyde.
- Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21.
- Semantic Scholar. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds.
- Beilstein Archives. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
- Springer. (2008). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes.
- ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
- ResearchGate. (2005). Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity.
- ResearchGate. (2020). Fused Pyridine Derivatives: Synthesis and Biological Activities.
- MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
- ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives.
- National Center for Biotechnology Information. (2023). Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization.
- MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
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Furo[3,2-b]pyridine-2-carbaldehyde: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts favorable pharmacological properties. This technical guide provides an in-depth exploration of furo[3,2-b]pyridine-2-carbaldehyde, a specific derivative with significant potential as a versatile building block in the synthesis of novel therapeutic agents. While a dedicated CAS number for this compound is not prominently documented in publicly accessible databases as of early 2026, indicating its status as a potentially novel or less-common intermediate, this guide will consolidate the available information on the broader furo[3,2-b]pyridine class to propose synthetic strategies, detail expected physicochemical properties, and discuss its applications in drug discovery. The methodologies and theoretical data presented herein are designed to empower researchers to synthesize, characterize, and utilize this promising molecule.
Introduction: The Significance of the Furo[3,2-b]pyridine Core
The fusion of a furan ring with a pyridine ring gives rise to the furo[3,2-b]pyridine heterocyclic system. This arrangement creates a rigid, planar scaffold with a unique distribution of electron density, making it an ideal pharmacophore for interacting with a variety of biological targets.[1] The furo[3,2-b]pyridine core is a key component in numerous compounds investigated for their potential as kinase inhibitors, particularly in the field of oncology.[1] The aldehyde functionality at the 2-position of the furan ring in this compound offers a reactive handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries for drug screening.
Physicochemical and Structural Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₅NO₂ | PubChem CID 642127[2] |
| Molecular Weight | 147.13 g/mol | PubChem CID 642127[2] |
| Appearance | Expected to be an off-white to yellow solid | General observation for similar aromatic aldehydes |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Standard solubility profiles of heterocyclic aldehydes |
| XlogP (predicted) | 1.1 | PubChem CID 642127[2] |
| CAS Number | Not assigned or publicly available as of January 2026. Other isomers are documented, such as Furo[3,2-b]pyridine-6-carbaldehyde (CAS: 227939-48-2).[3] | Internal Analysis |
Structure:
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Theoretical)
Materials:
-
3-Chloro-2-hydroxypyridine
-
Propargyl aldehyde diethyl acetal (or other protected propargyl aldehyde)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Acid for deprotection (e.g., HCl)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add 3-chloro-2-hydroxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.1 eq).
-
Solvent and Reagents: Add anhydrous solvent, followed by the base (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkyne: Add the protected propargyl aldehyde (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction typically proceeds to completion within 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., THF) and add aqueous acid (e.g., 1M HCl). Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).
-
Extraction: Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., Hexane:Ethyl Acetate gradient) to yield pure this compound.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and furan rings, as well as a distinct downfield singlet for the aldehyde proton (typically δ 9-10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, with the aldehyde carbonyl carbon appearing significantly downfield (typically δ 180-190 ppm).
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the aldehyde C=O stretch (around 1680-1700 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₈H₅NO₂) by providing a highly accurate mass measurement.
Applications in Drug Discovery
The furo[3,2-b]pyridine scaffold is a highly sought-after motif in medicinal chemistry due to its presence in a number of biologically active molecules. [1]Derivatives have shown promise as potent inhibitors of various kinases, which are critical targets in cancer therapy. [1]
Kinase Inhibition
The rigid structure of the furo[3,2-b]pyridine core allows for precise orientation of substituents to interact with the ATP-binding pocket of kinases. The 2-carbaldehyde group can be utilized to introduce a variety of side chains through reactions such as:
-
Reductive amination: To introduce diverse amine-containing functionalities.
-
Wittig reaction: To form carbon-carbon double bonds and extend the scaffold.
-
Aldol condensation: To create more complex molecular architectures.
These modifications can be tailored to target specific kinases involved in cell proliferation and survival pathways.
Signaling Pathway Modulation
The development of novel furo[3,2-b]pyridine derivatives allows for the exploration of their effects on key cellular signaling pathways implicated in disease.
Caption: Role of Furo[3,2-b]pyridine derivatives in drug discovery.
Conclusion
This compound represents a valuable, albeit currently under-documented, building block for the synthesis of novel compounds with therapeutic potential. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and application based on established chemistry of the furo[3,2-b]pyridine core. The presented protocols and data serve as a foundational resource for researchers aiming to explore the chemical space around this promising scaffold and to develop next-generation targeted therapies.
References
- PubChemLite. This compound (C8H5NO2).
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Furo[3,2-b]pyridine-2-carbaldehyde molecular weight
An In-depth Technical Guide to Furo[3,2-b]pyridine-2-carbaldehyde: Synthesis, Characterization, and Applications
Abstract
The furo[3,2-b]pyridine core represents a privileged heterocyclic scaffold, drawing significant interest in medicinal chemistry and materials science due to its unique electronic and structural characteristics.[1] This fused bicyclic system, comprising a π-excessive furan ring and a π-deficient pyridine ring, serves as an attractive pharmacophore for designing potent and selective modulators of various biological targets.[1][2] This technical guide focuses on a key derivative, this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline a robust synthetic methodology, detail its spectroscopic signature and chemical reactivity, and explore its applications, particularly in the realm of drug discovery.
Core Physicochemical Properties
This compound is a solid organic compound whose structural and electronic properties are foundational to its reactivity and biological activity. The fusion of the furan and pyridine rings creates a rigid, planar structure that is often advantageous for specific binding interactions with biological macromolecules.[1] The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group significantly influences the electron density distribution across the heterocyclic system.
Quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | [3][4] |
| Molecular Weight | 147.13 g/mol | [3] |
| Monoisotopic Mass | 147.03203 Da | [4] |
| CAS Number | 112372-05-1 | [3] |
| IUPAC Name | This compound | [4] |
| Predicted XLogP | 1.1 | [4] |
| Appearance | Solid (predicted) | [5] |
Synthesis and Mechanistic Insights
The synthesis of the furo[3,2-b]pyridine core is a critical first step, which can be achieved through several strategies, including metal-mediated cross-coupling reactions followed by heteroannulation.[1] A common approach involves the construction of the furan ring onto a pre-functionalized pyridine precursor. The introduction of the 2-carbaldehyde functionality can be accomplished through various methods, such as the oxidation of a 2-methyl or 2-hydroxymethyl group on the furo[3,2-b]pyridine scaffold.
General Synthetic Strategy
A prevalent method for constructing the furo[3,2-b]pyridine nucleus involves a Sonogashira cross-coupling followed by an intramolecular cyclization (heteroannulation).[1] This strategy offers high efficiency and regiochemical control. The subsequent formylation or oxidation provides the target aldehyde.
Experimental Protocol: Synthesis via Oxidation
This protocol outlines a representative two-stage synthesis, starting from a suitable pyridine precursor to form the core, followed by oxidation to yield the aldehyde.
Stage 1: Synthesis of 2-Methylfuro[3,2-b]pyridine
-
Reaction Setup: To a solution of 3-iodo-2-methoxypyridine in a suitable solvent like DMF, add 2-methyl-1-propargyl alcohol, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as diisopropylamine.
-
Sonogashira Coupling: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon). The palladium and copper catalysts facilitate the coupling of the iodopyridine with the terminal alkyne.
-
Cyclization: The intramolecular 5-endo-dig cyclization is often promoted by the reaction conditions or a subsequent workup step, leading to the formation of the furan ring fused to the pyridine core.
-
Purification: After completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield 2-methylfuro[3,2-b]pyridine.
Stage 2: Oxidation to this compound
-
Oxidation Setup: Dissolve the 2-methylfuro[3,2-b]pyridine from Stage 1 in a suitable solvent (e.g., 1,4-dioxane).
-
Reagent Addition: Add an oxidizing agent such as selenium dioxide (SeO₂). SeO₂ is a classic reagent for the oxidation of allylic and benzylic methyl groups to aldehydes.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, the mixture is filtered to remove selenium byproducts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.
Causality Behind Choices:
-
Catalyst System: The Pd/Cu system is standard for Sonogashira couplings, where palladium facilitates the oxidative addition and reductive elimination steps, while copper(I) activates the alkyne.[1]
-
Oxidizing Agent: Selenium dioxide is highly effective for the selective oxidation of an activated methyl group (adjacent to the furan oxygen and the aromatic system) to an aldehyde with minimal over-oxidation to the carboxylic acid.[6]
Spectroscopic Characterization
Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented below are predicted or based on analogous furan-2-carboxaldehyde and furo[b]pyrrole structures.[7][8]
| Technique | Key Features and Expected Values |
| ¹H NMR | Aldehyde Proton (CHO): A singlet in the downfield region, typically ~9.7-10.0 ppm.[8]Aromatic Protons: Signals corresponding to the protons on the furan and pyridine rings, expected in the range of ~7.0-8.5 ppm, with coupling patterns dictated by their positions. |
| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic signal in the highly deshielded region, ~175-185 ppm.Aromatic Carbons: Signals for the seven other carbons in the aromatic system, typically between ~110-160 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.[8]C-H Stretch (Aldehyde): Two weak bands often visible around 2720 and 2820 cm⁻¹.Aromatic C=C/C=N Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 147 corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₈H₅NO₂. |
Chemical Reactivity
The reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for further synthetic transformations. The heterocyclic core itself can also participate in certain reactions, although it is generally less reactive than the aldehyde.
Key Reactions:
-
Nucleophilic Addition: The aldehyde carbonyl is electrophilic and readily undergoes attack by nucleophiles. This includes:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, Furo[3,2-b]pyridin-2-ylmethanol.
-
Oxidation: Oxidation with reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O) will produce Furo[3,2-b]pyridine-2-carboxylic acid.
-
Condensation Reactions: Reaction with primary amines yields Schiff bases (imines), which are important intermediates and ligands.[9] Condensation with active methylene compounds (e.g., malonates, hippuric acid) can be used to extend the carbon chain.[7]
-
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a powerful method for C=C bond formation.
-
Reactions on the Ring: The pyridine ring can undergo N-oxidation or quaternization. Electrophilic aromatic substitution on the ring system is also possible, though the position will be directed by the combined electronic effects of the fused rings and the aldehyde substituent.
Applications in Drug Discovery
The furo[3,2-b]pyridine scaffold is recognized as a valuable framework in medicinal chemistry.[10] Its derivatives have been investigated for a wide range of therapeutic targets, particularly in oncology. The 2-carbaldehyde derivative serves as a crucial intermediate for synthesizing libraries of compounds for biological screening.
-
Kinase Inhibition: The furo[3,2-b]pyridine core has been successfully employed to develop potent and highly selective inhibitors of various protein kinases, such as cdc-like kinases (CLKs).[11] Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[1] The aldehyde group can be elaborated into diverse functionalities to probe the binding pockets of different kinases.
-
Signaling Pathway Modulation: Derivatives of this scaffold have been identified as modulators of critical cellular signaling pathways, including the Hedgehog pathway.[11] The Hedgehog pathway is essential during embryonic development and its aberrant activation is implicated in several types of cancer.
-
Anticancer Agents: Fused pyridone heterocycles, including isomers like furo[2,3-b]pyridines, have demonstrated significant cytotoxic activity against cancer cell lines.[12] By synthesizing derivatives from this compound, new compounds can be developed and tested for their potential as anticancer therapeutics.
Conclusion
This compound is a heterocyclic compound of significant synthetic value. Its core physicochemical properties, established synthetic routes, and versatile chemical reactivity make it an important building block for the development of novel compounds. Its primary application lies in medicinal chemistry, where the furo[3,2-b]pyridine scaffold has proven to be a privileged structure for targeting key enzymes and signaling pathways implicated in cancer and other diseases. This guide provides a foundational resource for scientists aiming to leverage this compound in their research and development endeavors.
References
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- PubChem. Furo[3,2-c]pyridine-2-carbaldehyde.
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- PubChemLite. This compound (C8H5NO2).
- Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21.
- Singh, P., & Kaur, M. (2018). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications.
- Wikipedia. Pyridine-2-carbaldehyde.
- Otrubova, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066.
- ResearchGate. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
- Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Scientific Reports, 14(1), 1-15.
- Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds.
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Furo[3,2-b]pyridine-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Heterocyclic Scaffold
Introduction
Furo[3,2-b]pyridine-2-carbaldehyde, with the confirmed IUPAC name This compound , is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. This molecule belongs to the furopyridine class of compounds, which are characterized by a fused furan and pyridine ring system. The furo[3,2-b]pyridine core, in particular, is recognized as a "privileged scaffold". This designation stems from its recurring presence in a variety of biologically active compounds, suggesting that this structural motif is favorably recognized by multiple biological targets. Its rigid, planar structure and unique electronic properties make it an attractive starting point for the design of novel therapeutics, particularly in the realm of kinase inhibitors.
This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and known and potential applications in drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their work.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, membrane permeability, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic profile.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₅NO₂ | |
| Molecular Weight | 147.13 g/mol | |
| InChI Key | NRWGQISVIQMPPG-UHFFFAOYSA-N | |
| SMILES | O=Cc1oc2ncccc2c1 | |
| Predicted XlogP | 1.1 |
Synthesis of this compound
The synthesis of the furo[3,2-b]pyridine core can be achieved through various synthetic strategies, primarily involving the construction of the furan ring onto a pre-existing pyridine scaffold. For the specific introduction of a carbaldehyde group at the 2-position, two primary synthetic routes are of significant interest: the Sonogashira coupling followed by cyclization, and the Vilsmeier-Haack formylation of a pre-formed furo[3,2-b]pyridine core.
Synthetic Pathway 1: Sonogashira Coupling and Annulation
A powerful and versatile method for the synthesis of 2-substituted furo[3,2-b]pyridines involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization (annulation).[1] This approach offers a convergent and efficient route to the desired scaffold.
Experimental Protocol: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling [1]
Objective: To synthesize a 2-substituted furo[3,2-b]pyridine derivative from a 3-chloro-2-hydroxypyridine and a terminal alkyne.
Materials:
-
3-Chloro-2-hydroxypyridine
-
Appropriate terminal alkyne (e.g., propargyl alcohol for subsequent oxidation to the aldehyde)
-
Palladium on carbon (10% Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Ultrasound bath
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Causality of Experimental Choices:
-
Palladium and Copper Catalysis: The Sonogashira reaction is a classic palladium- and copper-co-catalyzed cross-coupling reaction. Palladium facilitates the oxidative addition to the aryl halide, while copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Ultrasound Irradiation: The use of ultrasound can enhance the reaction rate by promoting mass transfer and creating localized hot spots, often leading to shorter reaction times and higher yields.[1]
To obtain this compound, a suitable terminal alkyne precursor, such as propargyl alcohol, would be used. The resulting 2-(hydroxymethyl)furo[3,2-b]pyridine would then be oxidized to the desired aldehyde using standard oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
Synthetic Pathway 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] This electrophilic reagent then attacks the electron-rich furan ring of the furo[3,2-b]pyridine scaffold.
Experimental Protocol: Vilsmeier-Haack Formylation of Furo[3,2-b]pyridine
Objective: To introduce a formyl group at the 2-position of the furo[3,2-b]pyridine core.
Materials:
-
Furo[3,2-b]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvent (e.g., 1,2-dichloroethane)
-
Ice bath
-
Standard laboratory glassware and purification equipment
Procedure:
-
Cool a solution of DMF in the chosen solvent in an ice bath.
-
Slowly add POCl₃ to the cooled DMF solution with stirring to form the Vilsmeier reagent.
-
Add the furo[3,2-b]pyridine substrate to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Vilsmeier Reagent: The chloroiminium cation, generated from DMF and POCl₃, is the active electrophile in this reaction. Its electrophilicity is sufficient to attack the electron-rich furan ring of the furo[3,2-b]pyridine system.[3]
-
Reaction Quenching and Workup: The iminium salt intermediate formed after the electrophilic attack is hydrolyzed to the aldehyde during the aqueous workup.
Caption: Vilsmeier-Haack formylation workflow.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and furan rings. The aldehyde proton should appear as a singlet in the downfield region (typically δ 9-10 ppm). The protons on the furan ring will likely appear as doublets, and the pyridine protons will exhibit characteristic coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around δ 180-200 ppm). The remaining carbon signals will correspond to the aromatic carbons of the fused ring system.
-
IR Spectroscopy: The infrared spectrum should display a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1715 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (147.13 g/mol ).
Applications in Drug Discovery
The furo[3,2-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Derivatives of this core have shown potent and selective inhibition against various kinases implicated in cancer and other diseases.
Kinase Inhibition
The planar nature of the furo[3,2-b]pyridine ring system allows it to function as a hinge-binding motif in the ATP-binding pocket of many kinases. The aldehyde group at the 2-position of this compound provides a versatile chemical handle for further synthetic modifications. This allows for the introduction of various side chains to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for specific kinase targets.
Caption: Drug discovery workflow utilizing the furo[3,2-b]pyridine scaffold.
Known kinase targets for which furo[3,2-b]pyridine derivatives have shown inhibitory activity include:
-
Cdc-like kinases (CLKs): These kinases are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer.
-
Homeodomain-Interacting Protein Kinases (HIPKs): These are implicated in various cellular processes, including transcription regulation and apoptosis.
While specific inhibitory data for this compound is not yet widely reported, its structural features make it a highly promising starting point for the development of potent and selective kinase inhibitors.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its synthesis can be approached through established and robust methodologies like the Sonogashira coupling/annulation sequence or Vilsmeier-Haack formylation. The furo[3,2-b]pyridine core is a privileged scaffold, particularly in the design of kinase inhibitors, and the 2-carbaldehyde functionality provides a key handle for synthetic diversification. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this promising molecular entity. Further investigation into the biological activities of derivatives of this compound is warranted and is anticipated to yield novel therapeutic candidates for a range of diseases.
References
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents Med Chem. 2020;20(8):932-940. doi: 10.2174/1871520620666200311102304. Available from: https://pubmed.ncbi.nlm.nih.gov/32160853/
- The Sonogashira reaction. Wikipedia. Available from: https://en.wikipedia.org/wiki/Sonogashira_coupling
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS. 2012; 3(1): 25-43. Available from: https://www.ijpcbs.com/files/volume3-issue1-2013/5.pdf
- Vilsmeier–Haack reaction. Wikipedia. Available from: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
- Vilsmeier-Haack Reaction. Chemistry Steps. Available from: https://www.chemistrysteps.com/vilsmeier-haack-reaction/
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- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
The Furo[3,2-b]pyridine Core: A Technical Guide to Synthesis, Properties, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The Furo[3,2-b]pyridine core is a bicyclic heterocyclic system resulting from the fusion of a furan ring and a pyridine ring.[1][2] This unique structural motif has garnered substantial interest within the medicinal chemistry community, establishing itself as a "privileged scaffold."[3][4][5] Its rigid, planar structure and distinct electronic properties make it an ideal pharmacophore for designing potent and selective modulators of various biological targets.[3] This guide provides a comprehensive technical overview of the Furo[3,2-b]pyridine core, from its fundamental synthetic routes to its expanding role in modern drug discovery.
Part 1: Constructing the Core - Key Synthetic Strategies
The synthesis of the Furo[3,2-b]pyridine nucleus is a critical aspect of its development. The primary approach involves the construction of the furan ring onto a pre-existing pyridine framework.[1][3] Several methodologies have been refined to achieve this, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.
Palladium- and Copper-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are paramount in the synthesis of Furo[3,2-b]pyridines. The Sonogashira cross-coupling reaction, in particular, stands out as a powerful and versatile tool.[3] This reaction typically involves the coupling of a terminal alkyne with a functionalized pyridine derivative, such as a 3-chloro-2-hydroxypyridine.[3][6] The process is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. The initial carbon-carbon bond formation is followed by an intramolecular cyclization to construct the furan ring, often in a one-pot procedure.[3][6][7]
Causality in Catalyst Selection: The choice of a palladium catalyst is driven by its efficiency in activating the carbon-halogen bond of the pyridine derivative for oxidative addition. The copper(I) co-catalyst is crucial for the activation of the terminal alkyne, facilitating the transmetalation step. The base is necessary to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.
A generalized workflow for this synthetic approach is depicted below:
Caption: Generalized workflow for the synthesis of 2-substituted Furo[3,2-b]pyridines via Sonogashira coupling and heteroannulation.
Intramolecular Cyclization Strategies
Another prevalent strategy involves the intramolecular cyclization of suitably substituted pyridine precursors.[1][3] These methods can be catalyzed by various metals, including copper and palladium. For instance, copper-mediated oxidative cyclization has been successfully employed to generate diverse libraries of Furo[3,2-b]pyridine derivatives.[3][4][5]
A multi-step synthesis starting from 3-chloro-2-hydroxypyridine illustrates this approach, involving protection of the hydroxyl group, introduction of a furan precursor via Williamson ether synthesis, and subsequent intramolecular cyclization followed by deprotection.[1]
Self-Validating Protocol: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Ultrasound-Assisted Sonogashira Coupling
This protocol is adapted from methodologies that have demonstrated efficient and rapid synthesis of the Furo[3,2-b]pyridine core.[3][6][7]
Objective: To synthesize a 2-substituted Furo[3,2-b]pyridine from 3-chloro-2-hydroxypyridine and a terminal alkyne in a one-pot reaction.
Materials:
-
3-chloro-2-hydroxypyridine (1 mmol)
-
Terminal alkyne (1.1 mmol)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.
Validation:
-
TLC Monitoring: The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.
-
Yield: Expected yields are typically moderate to high, depending on the alkyne substrate.
-
Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Part 2: Therapeutic Promise - Furo[3,2-b]pyridines in Drug Discovery
The Furo[3,2-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent modulators of key signaling pathways implicated in various diseases, most notably cancer.[3][8]
Kinase Inhibition: A Privileged Scaffold for Oncology
A significant body of research has focused on the development of Furo[3,2-b]pyridine derivatives as selective kinase inhibitors.[3][4][8] Kinases are a class of enzymes that are often dysregulated in cancer, making them prime therapeutic targets.
-
Cdc-like Kinases (CLKs): Derivatives of Furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of CLKs, a family of serine/threonine kinases that regulate pre-mRNA splicing.[4][5] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth.[3]
-
Homeodomain-Interacting Protein Kinases (HIPKs): The Furo[3,2-b]pyridine core has also been utilized to develop selective inhibitors of HIPKs, which are involved in transcription regulation and apoptosis.[3]
-
Cyclin-Dependent Kinase 2 (CDK2): Certain Furo[2,3-b]pyridine derivatives, an isomeric form, have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[9]
The biological activity of selected Furo[3,2-b]pyridine derivatives as kinase inhibitors is summarized in the table below:
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference(s) |
| MU1210 | CLK1 | 8 | [8] |
| MU1210 | CLK2 | 20 | [8] |
| MU1210 | CLK4 | 12 | [8] |
| Compound 20 | CLK1 | 4 | [10] |
| Compound 31 | CLK1 | 9.7 | [10] |
Modulation of the Hedgehog Signaling Pathway
Interestingly, kinase-inactive subsets of Furo[3,2-b]pyridines have been found to be sub-micromolar modulators of the Hedgehog signaling pathway.[4][5] This pathway plays a crucial role in embryonic development and its dysregulation is implicated in several cancers.
The diagram below illustrates the simplified Hedgehog signaling pathway and a potential point of intervention for Furo[3,2-b]pyridine derivatives.
Caption: A simplified representation of the Hedgehog signaling pathway, indicating the potential modulatory role of Furo[3,2-b]pyridine derivatives on Smoothened (SMO).
Conclusion and Future Directions
The Furo[3,2-b]pyridine scaffold represents a versatile and valuable platform in medicinal chemistry. Its accessible synthesis and amenability to structural modification have led to the discovery of potent inhibitors of key cancer targets and modulators of important signaling pathways. Future research will likely focus on expanding the chemical diversity of Furo[3,2-b]pyridine libraries, further elucidating their structure-activity relationships, and advancing the most promising lead compounds through preclinical and clinical development.
References
- Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066.
- Abdel-rahman, A. A.-H., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4983.
- Rao, V. U., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940.
- Shimizu, B., & Shionoiri, A. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
- National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Database.
- The Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540).
- Ingenta Connect. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
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Furo[3,2-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Furo[3,2-b]pyridine core, a heterocyclic scaffold of significant interest, has emerged as a privileged structure in medicinal chemistry. Its rigid, planar geometry and unique electronic properties make it an ideal framework for developing potent and selective inhibitors of various biological targets.[1][2] This guide provides a comprehensive technical overview of the furo[3,2-b]pyridine scaffold, covering its synthesis, physicochemical properties, and diverse applications in drug discovery, with a particular focus on its role in oncology and the development of kinase inhibitors.
The Furo[3,2-b]pyridine Core: A Privileged Scaffold
The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that can serve as ligands for a diverse array of biological targets.[3][4][5][6] These scaffolds often exhibit favorable drug-like properties, making them attractive starting points for the design of novel therapeutics.[4] The furo[3,2-b]pyridine core has earned its place among these privileged scaffolds due to its repeated appearance in biologically active compounds and its ability to be readily functionalized to achieve desired potency and selectivity.[1][7][8]
The fusion of a π-excessive furan ring with a π-deficient pyridine ring gives rise to a unique electronic distribution within the furo[3,2-b]pyridine system, influencing its interactions with biological macromolecules.[9] This inherent characteristic, combined with its rigid structure, provides a well-defined vector for substituent placement, enabling fine-tuning of target engagement.
Synthetic Strategies for Constructing the Furo[3,2-b]pyridine Core
The construction of the furo[3,2-b]pyridine nucleus is a key step in the development of derivatives for drug discovery. Several synthetic strategies have been developed, primarily focusing on the formation of the furan ring onto a pre-existing pyridine core.[1] Key methodologies include metal-catalyzed cross-coupling reactions and intramolecular cyclizations.
Palladium- and Copper-Catalyzed Reactions
Palladium- and copper-catalyzed reactions are powerful tools for the synthesis of the furo[3,2-b]pyridine scaffold. These methods offer high efficiency and functional group tolerance.
-
Sonogashira Cross-Coupling followed by Heteroannulation: A widely used one-pot procedure involves the Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine, such as a 3-chloro-2-hydroxypyridine. This is followed by an intramolecular C-O bond formation to construct the furan ring.[1] The use of ultrasound irradiation can often facilitate this reaction.[1][10]
-
Palladium-Catalyzed Intramolecular C-H Activation: An efficient method for synthesizing benzofuro[3,2-b]pyridines involves the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides. This approach allows for regioselective furan ring formation.[1]
Copper-Catalyzed Cyclization
Copper-catalyzed reactions provide a versatile route to the furo[3,2-b]pyridine scaffold, often involving the intramolecular cyclization of appropriately substituted pyridine precursors.[1] For instance, the copper-mediated oxidative cyclization of certain pyridine derivatives has been successfully employed to generate a diverse library of furo[3,2-b]pyridines.[1][7][8]
Experimental Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Heteroannulation
This protocol describes a general procedure for the synthesis of 2-substituted furo[3,2-b]pyridines, adapted from established methodologies.[1][10]
Materials:
-
3-Chloro-2-hydroxypyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium on carbon (10% Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ultrasound bath (optional)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add 3-chloro-2-hydroxypyridine (1 equivalent), the terminal alkyne (1.2 equivalents), 10% Pd/C (e.g., 5 mol%), CuI (e.g., 5 mol%), and PPh3 (e.g., 10 mol%).
-
Add anhydrous ethanol as the solvent.
-
Add triethylamine (e.g., 2-3 equivalents) to the mixture.
-
The reaction mixture can be heated to reflux or subjected to ultrasound irradiation at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (NMR, MS).
Biological Activities and Therapeutic Potential
Furo[3,2-b]pyridine derivatives have demonstrated a wide range of pharmacological activities, establishing them as promising candidates for the treatment of various diseases, particularly cancer.[10][11][12]
Kinase Inhibition: A Major Avenue for Furo[3,2-b]pyridine Derivatives
The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of selective kinase inhibitors.[1][13][14] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
-
Cdc-like Kinases (CLKs): Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs, a family of serine/threonine kinases that play a critical role in the regulation of pre-mRNA splicing.[1][7][8][13] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth and induction of apoptosis.[1]
-
Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine core has also been utilized to develop highly selective inhibitors of HIPKs.[1][14] HIPKs are involved in various cellular processes, and their dysregulation has been linked to several diseases, including cancer.[1]
-
Cyclin-Dependent Kinase 2 (CDK2): Certain furo[2,3-b]pyridine derivatives, an isomeric scaffold, have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[15] This highlights the potential of the broader furopyridine family in targeting cell cycle progression in cancer.
Below is a table summarizing the inhibitory activity of selected furo[3,2-b]pyridine derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference(s) |
| MU1210 | CLK1 | 8 | [13][14] |
| CLK2 | 20 | [13][14] | |
| CLK4 | 12 | [13][14] | |
| MU135 | HIPK2 | 119 | [14] |
| Compound 3b | SIRT1 | - | [10][12] |
Modulation of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial during embryonic development, and its aberrant activation is implicated in the development of several cancers.[11] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, demonstrating their potential as anticancer agents.[7][8]
Anticancer Activity
The ability of furo[3,2-b]pyridine derivatives to inhibit key kinases and modulate critical signaling pathways translates into significant anticancer activity.[11][16][17][18] Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[10][11][12]
Visualization of Key Pathways and Workflows
Visualizing the complex biological pathways and experimental workflows is crucial for a deeper understanding of the science.
Synthetic Pathway to Furo[3,2-b]pyridine Core
Caption: One-pot synthesis of the Furo[3,2-b]pyridine core.
CLK-Mediated Pre-mRNA Splicing and its Inhibition
Caption: Inhibition of CLK-mediated splicing by Furo[3,2-b]pyridines.
Future Perspectives
The furo[3,2-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Expansion of Chemical Diversity: The development of new synthetic methodologies to access a wider range of substituted furo[3,2-b]pyridines.
-
Exploration of New Biological Targets: Investigating the activity of furo[3,2-b]pyridine derivatives against other important biological targets beyond kinases.
-
Structure-Based Drug Design: Utilizing computational methods to design more potent and selective inhibitors based on the furo[3,2-b]pyridine scaffold.
-
Preclinical and Clinical Development: Advancing the most promising furo[3,2-b]pyridine-based compounds through preclinical and clinical trials.
Conclusion
The furo[3,2-b]pyridine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its proven ability to yield potent and selective modulators of key biological pathways, ensures its continued importance in the quest for new and effective therapies for a range of human diseases. This guide has provided a comprehensive overview of the key aspects of furo[3,2-b]pyridine chemistry and biology, offering a valuable resource for researchers in the field of drug discovery.
References
- ResearchGate. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- NIH. Privileged Scaffolds for Library Design and Drug Discovery.
- MDPI. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All.
- MDPI. The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry.
- OpenOChem Learn. Privileged Structures.
- PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- ResearchGate. Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction.
- Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
- NIH. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
- PubMed. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents.
- Bentham Science. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
- ResearchGate. Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies.
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Spectroscopic Characterization of Furo[3,2-b]pyridine-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[3,2-b]pyridine and its derivatives represent a class of privileged heterocyclic scaffolds with significant applications in medicinal chemistry and materials science.[1] Their rigid, planar structure and unique electronic properties make them attractive pharmacophores in the design of targeted therapeutics, including kinase inhibitors.[1] This technical guide provides a comprehensive overview of the spectroscopic characterization of Furo[3,2-b]pyridine-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific isomer, this document leverages spectroscopic data from the parent Furo[3,2-b]pyridine scaffold and related isomers to provide a robust predictive analysis. Detailed methodologies for spectroscopic analysis are also presented to facilitate the structural elucidation and purity assessment of this compound and its analogues.
Introduction: The Furo[3,2-b]pyridine Scaffold
The Furo[3,2-b]pyridine core is an aromatic heterocyclic system consisting of a furan ring fused to a pyridine ring. This fusion imparts a unique set of physicochemical properties that are advantageous in drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the furan ring contributes to the overall aromaticity and planarity of the molecule. These features allow for specific interactions with biological targets, leading to the development of potent and selective modulators of various signaling pathways.[1]
The introduction of a carbaldehyde group at the 2-position of the Furo[3,2-b]pyridine scaffold is anticipated to significantly influence its electronic properties and reactivity, providing a key handle for further synthetic modifications. Understanding the spectroscopic signature of this compound is therefore crucial for its unambiguous identification and for quality control in synthetic and medicinal chemistry applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for a complete structural assignment of this compound.
¹H NMR Spectroscopy: A Predictive Analysis
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| H-3 | 8.0 - 8.3 | s | The aldehyde group at C-2 will strongly deshield the adjacent H-3 proton. The multiplicity is expected to be a singlet due to the absence of adjacent protons. |
| H-5 | 8.6 - 8.8 | d | The H-5 proton is adjacent to the pyridine nitrogen and is expected to be the most deshielded proton on the pyridine ring. |
| H-6 | 7.8 - 8.0 | dd | The H-6 proton will be influenced by both H-5 and H-7, resulting in a doublet of doublets. |
| H-7 | 7.9 - 8.1 | d | The H-7 proton will couple with H-6, giving rise to a doublet. |
| -CHO | 9.9 - 10.2 | s | The aldehyde proton is highly deshielded and typically appears as a singlet in this region. |
Causality behind Experimental Choices for ¹H NMR Analysis: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial to resolve the complex splitting patterns expected in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred if solubility is an issue. The addition of a small amount of tetramethylsilane (TMS) as an internal standard is essential for accurate chemical shift referencing.
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on data for the parent scaffold and known substituent effects.[2][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 150 - 155 | The carbon atom bearing the aldehyde group will be significantly deshielded. |
| C-3 | 115 - 120 | The C-3 carbon is adjacent to the electron-withdrawing aldehyde group. |
| C-3a | 148 - 152 | Bridgehead carbon atom. |
| C-5 | 150 - 155 | The carbon adjacent to the pyridine nitrogen is expected to be highly deshielded. |
| C-6 | 120 - 125 | Aromatic carbon in the pyridine ring. |
| C-7 | 132 - 137 | Aromatic carbon in the pyridine ring. |
| C-7a | 158 - 162 | Bridgehead carbon atom adjacent to the furan oxygen. |
| -CHO | 185 - 190 | The carbonyl carbon of the aldehyde group is highly deshielded. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde group and the aromatic rings.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2850 - 2750 | Aldehyde C-H stretch (Fermi doublet) | Weak |
| 1700 - 1680 | C=O stretch (aldehyde) | Strong |
| 1600 - 1450 | C=C and C=N stretching (aromatic rings) | Medium to Strong |
| 1250 - 1000 | C-O-C stretch (furan ring) | Strong |
Causality behind Experimental Choices for IR Analysis: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared. A standard FT-IR spectrometer with a spectral range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹ is sufficient for routine analysis.
Experimental Protocol for FT-IR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted m/z | Interpretation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 148.04 | Molecular ion peak (protonated) |
| High-Resolution Mass Spectrometry (HRMS) | C₈H₅NO₂ + H⁺ = 148.0393 | Confirms the elemental composition |
Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer is likely to involve the loss of the aldehyde group (CHO, 29 Da) and subsequent fragmentation of the heterocyclic core, potentially involving the loss of CO and HCN.[2]
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Analyzer Mode: Full scan from m/z 50 to 500.
-
-
Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺). For HRMS, compare the measured accurate mass with the theoretical mass to confirm the elemental composition.
Synthesis and Characterization Workflow
The synthesis of Furo[3,2-b]pyridine derivatives often involves the construction of the furan ring onto a pre-existing pyridine core.[1] Common synthetic strategies include Sonogashira cross-coupling followed by heteroannulation.[1]
Caption: Synthetic and spectroscopic characterization workflow.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of significant interest in medicinal chemistry. By leveraging data from the parent scaffold and related isomers, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry characteristics. The provided experimental protocols offer a self-validating system for the synthesis and characterization of this and related Furo[3,2-b]pyridine derivatives. This guide serves as a valuable resource for researchers and scientists in the field, enabling the unambiguous identification and further development of this important class of molecules.
References
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- PubChem. Furo[3,2-c]pyridine-2-carbaldehyde.
- PubChemLite. Furo[2,3-b]pyridine-2-carbaldehyde (C8H5NO2).
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- Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate...
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Furo[3,2-b]pyridine-2-carbaldehyde
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Furo[3,2-b]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The furo[3,2-b]pyridine scaffold is recognized as a privileged structure in drug discovery, and understanding its spectroscopic properties is paramount for the synthesis and characterization of novel derivatives.[1] This document offers a detailed interpretation of the expected ¹H NMR spectrum, including predicted chemical shifts, coupling constants, and splitting patterns, grounded in fundamental principles and data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data and a relevant synthetic methodology for the furo[3,2-b]pyridine core.
The this compound Molecule: Structure and Proton Environment
This compound is comprised of a fused furan and pyridine ring system, with a carbaldehyde group at the 2-position of the furan ring. The unique electronic landscape of this bicyclic heteroaromatic system, influenced by the electron-donating oxygen of the furan and the electron-withdrawing nitrogen of the pyridine, results in a distinct ¹H NMR spectrum. The presence of the strongly electron-withdrawing aldehyde group further modulates the chemical environment of the aromatic protons.
The key protons for analysis in the ¹H NMR spectrum are the aldehydic proton (CHO) and the four aromatic protons on the furo[3,2-b]pyridine core: H-3, H-5, H-6, and H-7.
Predicted ¹H NMR Spectrum and Interpretation
While a publicly available, fully assigned experimental ¹H NMR spectrum for this compound is not readily found in the literature, a highly accurate prediction can be constructed based on the known spectrum of the parent furo[3,2-b]pyridine scaffold and the well-established effects of substituent groups on aromatic systems.
Predicted Chemical Shifts (δ)
The chemical shifts are predicted for a sample dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0 ppm).
-
Aldehydic Proton (H-formyl): Aldehyde protons are characteristically found in the downfield region of the spectrum, typically between 9 and 10 ppm, due to the strong deshielding effect of the carbonyl group. For heterocyclic aldehydes, this shift can be even more pronounced. A predicted chemical shift for the formyl proton of this compound is in the range of 9.8-10.2 ppm .[2]
-
H-3: This proton is on the furan ring and is adjacent to the electron-withdrawing aldehyde group. This proximity will cause significant deshielding. Therefore, H-3 is expected to resonate at a downfield chemical shift, likely in the range of 7.5-7.8 ppm .
-
H-5: This proton is in the α-position relative to the pyridine nitrogen, which is an electron-withdrawing atom. This leads to a significant deshielding effect. The H-5 proton is expected to be the most downfield of the ring protons, with a predicted chemical shift in the range of 8.4-8.7 ppm .[3]
-
H-6: The H-6 proton is in the γ-position relative to the pyridine nitrogen. It will be less deshielded than H-5 and H-7. Its predicted chemical shift is in the range of 7.2-7.5 ppm .
-
H-7: This proton is in the β-position relative to the pyridine nitrogen and will be deshielded, though to a lesser extent than H-5. Its predicted chemical shift is in the range of 7.9-8.2 ppm .
Predicted Splitting Patterns and Coupling Constants (J)
The splitting patterns of the signals provide crucial information about the neighboring protons. The expected multiplicities and coupling constants are as follows:
-
Aldehydic Proton (H-formyl): This proton is not coupled to any other protons and will therefore appear as a singlet (s) .
-
H-3: This proton is also not coupled to any other protons on the ring and will appear as a singlet (s) .
-
H-5: This proton is coupled to H-6. This will result in a doublet (d) . The ortho coupling constant in pyridine rings is typically around 4.5-5.5 Hz. Therefore, J₅,₆ is predicted to be approximately 5.0 Hz .
-
H-6: This proton is coupled to both H-5 and H-7. This will result in a doublet of doublets (dd) . The coupling to H-5 will be the ortho coupling (J₅,₆ ≈ 5.0 Hz), and the coupling to H-7 will also be an ortho coupling (J₆,₇) in the pyridine ring, typically around 7.5-8.5 Hz. We predict J₆,₇ to be approximately 8.0 Hz .
-
H-7: This proton is coupled to H-6. This will result in a doublet (d) with a coupling constant J₆,₇ of approximately 8.0 Hz .
Summary of Predicted ¹H NMR Data
The predicted ¹H NMR data for this compound is summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-formyl | 9.8 - 10.2 | s | - |
| H-5 | 8.4 - 8.7 | d | J₅,₆ = 5.0 |
| H-7 | 7.9 - 8.2 | d | J₆,₇ = 8.0 |
| H-3 | 7.5 - 7.8 | s | - |
| H-6 | 7.2 - 7.5 | dd | J₆,₇ = 8.0, J₅,₆ = 5.0 |
Visualizing the Coupling Network
The spin-spin coupling relationships between the protons in this compound can be visualized using the following diagram.
Caption: Spin-spin coupling network in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterochloroform (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.
-
Number of Scans (NS): 8-16 scans for a reasonably concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is typically sufficient to cover the entire proton spectrum.
-
Temperature: Room temperature (e.g., 298 K).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
Caption: Experimental workflow for ¹H NMR spectrum acquisition and analysis.
Synthesis of the Furo[3,2-b]pyridine Core
The synthesis of Furo[3,2-b]pyridine derivatives often involves the construction of the furan ring onto a pre-existing pyridine core. A common and efficient method is the Sonogashira cross-coupling reaction followed by heteroannulation.[4]
General Procedure for Sonogashira Coupling and Heteroannulation
-
Reaction Setup: To a solution of a suitably substituted 3-halopyridin-2-ol (e.g., 3-chloro-2-hydroxypyridine) (1.0 eq.) in a suitable solvent such as ethanol or DMF, add a terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., 10% Pd/C or Pd(PPh₃)₄) (2-5 mol%), a copper(I) co-catalyst (e.g., CuI) (5-10 mol%), a phosphine ligand (e.g., PPh₃) (10-20 mol%), and a base (e.g., triethylamine or potassium carbonate) (2-3 eq.).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon). The use of ultrasound irradiation can sometimes accelerate the reaction.[5]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals that are highly informative for its structural elucidation. The aldehydic proton appears as a characteristic singlet in the far downfield region. The four aromatic protons display a predictable pattern of chemical shifts and coupling constants, reflecting the electronic influences of the fused heterocyclic system and the aldehyde substituent. This in-depth guide provides researchers, scientists, and drug development professionals with a robust framework for the interpretation of the ¹H NMR spectrum of this important heterocyclic scaffold and its derivatives, facilitating their synthesis and characterization in various research and development endeavors.
References
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Anticancer Agents in Medicinal Chemistry.
- Cheng, B., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications.
- Khripach, V. A., et al. (2021). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate.
- LibreTexts Chemistry. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- LibreTexts Chemistry. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- Abraham, R. J., & Cooper, M. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
- Hill, N. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry.
- Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry.
- LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Beletskaya, I. P., et al. (2022). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry.
- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
- PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 8†. Electric Field Effects and Fluorine Substituent Chemical Shift. Modgraph.
- Chemistry Stack Exchange. (2014). Proton NMR signals and rings.
- University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph.
- Emsley, J. W., & Phillips, L. (1976). FLOURINE COUPLING CONSTANTS. Progress in NMR Spectroscopy.
- Iowa State University. (n.d.). NMR Coupling Constants.
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An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Furo[3,2-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Furo[3,2-b]pyridine, a privileged heterocyclic scaffold, is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The functionalization of this core, particularly with electrophilic groups such as a carbaldehyde, opens avenues for diverse chemical transformations and the synthesis of novel therapeutic agents. A thorough understanding of the spectroscopic characteristics of these derivatives is paramount for unambiguous structure elucidation and quality control. This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of furo[3,2-b]pyridine-2-carbaldehyde. In the absence of direct experimental data for this specific molecule, this guide leverages predictive data from the parent furo[3,2-b]pyridine scaffold and established principles of NMR spectroscopy to offer a robust and detailed interpretation. This document also outlines standardized experimental protocols for acquiring high-quality ¹³C NMR spectra for this class of compounds.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a fused heterocyclic system where a furan ring is annulated to a pyridine ring. This arrangement imparts a rigid, planar structure with a distinct electronic distribution, making it an attractive pharmacophore in drug discovery. Derivatives of this scaffold have been explored for a range of biological activities, underscoring the importance of precise analytical characterization tools like NMR spectroscopy. ¹³C NMR, in particular, provides invaluable information about the carbon framework of a molecule, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.
Predicted ¹³C NMR Spectral Data for this compound
Foundational Data: Predicted ¹³C NMR of Furo[3,2-b]pyridine
A technical guide for the parent compound, Furo[3,2-b]pyridine, provides a foundational set of predicted chemical shifts.[1] These values serve as a baseline for understanding the electronic landscape of the core structure.
Table 1: Predicted ¹³C NMR Chemical Shifts for Furo[3,2-b]pyridine [1]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 140-145 |
| C3 | 105-110 |
| C3a | 145-150 |
| C5 | 148-152 |
| C6 | 118-122 |
| C7 | 130-135 |
| C7a | 155-160 |
Molecular Structure and Numbering Scheme:
To facilitate the discussion of NMR data, the standard numbering convention for the furo[3,2-b]pyridine ring system is employed.
Caption: Molecular structure and numbering of this compound.
Substituent Effects of the 2-Carbaldehyde Group
The introduction of an electron-withdrawing aldehyde group at the C2 position is expected to significantly influence the chemical shifts of the carbon atoms in the furo[3,2-b]pyridine ring system. The magnitude of this effect is dictated by a combination of inductive and resonance effects.
-
C2: The carbon directly attached to the aldehyde group will experience a strong deshielding effect and is expected to shift significantly downfield.
-
C3: The resonance effect of the aldehyde group will withdraw electron density from the furan ring, causing a downfield shift for C3.
-
C3a and C7a (Bridgehead Carbons): These carbons will be influenced by the overall electronic changes in both rings. The electron-withdrawing nature of the substituent will likely cause a moderate downfield shift.
-
Pyridine Ring Carbons (C5, C6, C7): The electronic perturbation will be transmitted through the fused ring system, leading to more subtle downfield shifts for these carbons. The effect is expected to be most pronounced at positions ortho and para to the point of fusion.
Predicted ¹³C NMR Chemical Shift Assignments for this compound
By combining the baseline data for the parent heterocycle with the anticipated substituent effects, a predicted ¹³C NMR spectrum for this compound can be proposed. For a more refined prediction, a comparison with experimental data for 2-pyridinecarboxaldehyde is useful. In 2-pyridinecarboxaldehyde, the aldehyde carbon appears around 193 ppm, and the carbon to which it is attached (C2 of the pyridine ring) is significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| CHO | 185-195 | Characteristic chemical shift for an aldehyde carbon. |
| C2 | 150-160 | Strong deshielding due to direct attachment of the electron-withdrawing aldehyde group. |
| C3 | 115-125 | Downfield shift due to resonance withdrawal by the aldehyde group. |
| C3a | 150-155 | Moderate downfield shift due to electronic changes in the furan ring. |
| C5 | 150-155 | Minor downfield shift due to the substituent's influence transmitted through the fused system. |
| C6 | 120-125 | Minor downfield shift. |
| C7 | 132-138 | Minor downfield shift. |
| C7a | 158-165 | Moderate downfield shift due to proximity to the electron-deficient furan ring. |
Experimental Protocol for ¹³C NMR Acquisition
To obtain high-quality, reproducible ¹³C NMR data for this compound and its derivatives, the following experimental workflow is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility is an issue.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
-
Instrument: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better signal dispersion and sensitivity.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine spectra.
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration (if desired).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Experimental Workflow Diagram:
Caption: A standardized workflow for the acquisition and analysis of ¹³C NMR spectra.
Interpretation and Structural Verification
The predicted ¹³C NMR data in Table 2 provides a strong basis for the interpretation of an experimentally acquired spectrum of this compound. The presence of eight distinct signals in the aromatic/olefinic region (115-165 ppm) and one signal in the aldehyde region (185-195 ppm) would be a key indicator of the correct structure.
For unambiguous assignment of the carbon signals, two-dimensional (2D) NMR experiments are highly recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This is invaluable for assigning the signals of the protonated carbons (C3, C5, C6, C7, and the aldehyde CH).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for assigning the quaternary carbons (C2, C3a, and C7a) by observing their correlations with nearby protons.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹³C NMR spectrum of this compound, a molecule of significant interest in contemporary chemical research. By leveraging data from the parent furo[3,2-b]pyridine scaffold and established principles of NMR spectroscopy, a robust set of predicted chemical shifts has been generated. The outlined experimental protocols offer a standardized approach for acquiring high-quality spectral data, which, in conjunction with the provided interpretation framework, will facilitate the unambiguous structural characterization of this important class of heterocyclic compounds. The application of 2D NMR techniques such as HSQC and HMBC is strongly recommended for definitive assignments and complete structural elucidation.
References
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
Sources
Physical and chemical properties of Furo[3,2-b]pyridine-2-carbaldehyde
An In-Depth Technical Guide to Furo[3,2-b]pyridine-2-carbaldehyde: Synthesis, Properties, and Applications
Introduction: The Emergence of a Privileged Heterocyclic Core
The fusion of pyridine and furan rings creates a class of heterocyclic compounds with significant utility in medicinal chemistry and materials science. Among these, the Furo[3,2-b]pyridine scaffold has garnered substantial attention as a "privileged scaffold."[1][2] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for designing potent and selective modulators of various biological targets. This guide focuses specifically on This compound (CAS No. 112372-05-1) , a versatile derivative that serves as a key building block for the synthesis of complex pharmaceutical agents.[3] We will explore its fundamental properties, plausible synthetic routes, spectroscopic characteristics, and its role in the development of next-generation therapeutics, particularly as kinase inhibitors and modulators of critical oncogenic pathways.
PART 1: Core Physicochemical Properties and Safety Profile
While extensive experimental data for this specific isomer is not widely published, key properties can be consolidated from supplier safety data sheets and theoretical calculations. This information is crucial for safe handling, storage, and experimental design.
Data Summary
The fundamental properties of this compound are summarized below. It is important to note that due to the relative novelty of this specific isomer, some data points are based on related compounds and computational predictions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | Furo[3,2-b]pyridine-2-carboxaldehyde | [3] |
| CAS Number | 112372-05-1 | [3] |
| Molecular Formula | C₈H₅NO₂ | [3] |
| Molecular Weight | 147.13 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Storage | Sealed in a dry, well-ventilated area at -20°C, away from moisture and direct sunlight. | [3] |
Safety & Handling: A Self-Validating System
As a research chemical, this compound requires careful handling in a controlled laboratory environment. The primary hazard identified is acute oral toxicity.[3]
-
GHS Hazard Statement: H302: Harmful if swallowed.[3]
-
Precautionary Measures:
-
P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Expert Insight: The aldehyde functionality, coupled with the heterocyclic nature, suggests potential for skin and respiratory irritation. Therefore, all manipulations should be conducted within a certified fume hood. A dedicated set of personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat, is mandatory.[3] An accessible safety shower and eyewash station are critical components of a self-validating safety protocol.
PART 2: Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through two primary strategies: constructing the heterocyclic core with the aldehyde precursor already in place or by functionalizing the pre-formed Furo[3,2-b]pyridine scaffold.
Plausible Synthetic Pathways
Caption: Plausible synthetic routes to this compound.
Pathway A: Sonogashira Coupling and Heteroannulation
This is a powerful and versatile one-pot method for generating 2-substituted Furo[3,2-b]pyridines.[1][4] The causality behind this choice is its high efficiency and tolerance for various functional groups on the alkyne partner, allowing for direct installation of an aldehyde precursor.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and a suitable terminal alkyne with a protected or primary alcohol, such as propargyl alcohol (1.1 mmol), in ethanol, add 10% Palladium on Carbon (Pd/C), Copper(I) Iodide (CuI), Triphenylphosphine (PPh₃), and Triethylamine (Et₃N).[1][4]
-
Execution: Subject the reaction mixture to ultrasound irradiation at a controlled temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup & Cyclization: Upon consumption of the starting material, the solvent is removed under reduced pressure. The C-C coupling is followed by an intramolecular C-O bond formation (heteroannulation) which often occurs in the same pot, forming the furan ring.[1]
-
Oxidation: The resulting Furo[3,2-b]pyridine-2-methanol is then oxidized to the target carbaldehyde using a mild oxidizing agent such as Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP).
-
Purification: The final product is purified by column chromatography on silica gel to yield the desired this compound.
Pathway B: Vilsmeier-Haack Formylation
This classic electrophilic substitution reaction is a direct approach to introduce a formyl (-CHO) group onto an electron-rich aromatic or heteroaromatic ring.[5] This method is contingent on the Furo[3,2-b]pyridine scaffold being sufficiently activated for electrophilic attack at the 2-position.
Experimental Protocol (General):
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add Phosphorus Oxychloride (POCl₃) to anhydrous N,N-Dimethylformamide (DMF) to form the Vilsmeier reagent.
-
Reaction: Add the Furo[3,2-b]pyridine parent compound to the pre-formed Vilsmeier reagent.
-
Execution: Allow the mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Purification: Extract the product with an organic solvent and purify via column chromatography or recrystallization.
Chemical Reactivity
The reactivity of this compound is dominated by its aldehyde group. This functional group is a gateway to a vast array of chemical transformations, making the molecule a highly valuable synthetic intermediate.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles. It readily forms Schiff bases with primary amines, oximes with hydroxylamine, and hydrazones with hydrazines.
-
Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol (Furo[3,2-b]pyridine-2-methanol) using reducing agents like Sodium Borohydride (NaBH₄).
-
Oxidation: It can be oxidized to the corresponding carboxylic acid using stronger oxidizing agents like Potassium Permanganate (KMnO₄) or Silver(I) Oxide (Ag₂O).
-
Condensation Reactions: It can participate in various condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form alkenes.
PART 3: Predicted Spectroscopic Signature
No publicly available experimental spectra for this compound were identified. However, a robust prediction of its key spectral features can be made based on the analysis of its constituent parts and data from related structures.[6]
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ 9.5-10.5 ppm (s, 1H): Aldehyde proton (CHO).δ 7.0-8.8 ppm (m, 4H): Aromatic protons on the furo-pyridine ring system. | The aldehyde proton is highly deshielded and appears as a singlet far downfield. The aromatic protons will exhibit complex splitting patterns characteristic of the fused heterocyclic system. |
| ¹³C NMR | δ 185-195 ppm: Aldehyde carbonyl carbon (C=O).δ 110-160 ppm: Aromatic carbons. | The carbonyl carbon is a key diagnostic signal in the far downfield region of the spectrum. |
| IR Spectroscopy | ν ~1700-1680 cm⁻¹: Strong C=O stretch.ν ~2850-2750 cm⁻¹: C-H stretch of the aldehyde.ν ~1600-1450 cm⁻¹: C=C and C=N aromatic stretching. | The strong carbonyl absorption is the most prominent feature. The presence of two medium peaks for the aldehyde C-H stretch (Fermi doublet) is also characteristic. |
| Mass Spectrometry | m/z ~147 (M⁺): Molecular ion peak.Fragmentation by loss of -CHO (m/z 29) and CO (m/z 28). | The molecular ion peak will confirm the molecular weight. The fragmentation pattern will likely involve initial loss from the aldehyde group. |
PART 4: Applications in Drug Discovery & Development
The Furo[3,2-b]pyridine core is a validated starting point for the development of potent therapeutics, primarily by acting as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[1][7][8]
Targeting Oncogenic Signaling Pathways
Derivatives of the Furo[3,2-b]pyridine scaffold have shown remarkable efficacy as:
-
Selective Kinase Inhibitors: Compounds based on this core have yielded potent and highly selective inhibitors of Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[1][7] These kinases are critical regulators of cellular processes like pre-mRNA splicing and transcription, which are often dysregulated in cancer.[1]
-
Hedgehog (Hh) Pathway Modulators: Certain Furo[3,2-b]pyridine derivatives have been identified as sub-micromolar modulators of the Hedgehog signaling pathway.[2][9] This pathway is essential during embryonic development but its aberrant reactivation in adults is a known driver of several cancers, including basal cell carcinoma and medulloblastoma.[10]
Visualizing the Mechanism: Hedgehog Pathway Inhibition
The Hedgehog pathway is a complex signaling cascade. Furo[3,2-b]pyridine-based inhibitors can intervene at key points to halt the aberrant signaling that drives tumorigenesis.
Caption: Furo[3,2-b]pyridine derivatives can inhibit the Hedgehog pathway by targeting Smoothened (SMO).
Mechanism of Action Insight: In the "off" state, the PTCH1 receptor suppresses the activity of Smoothened (SMO). When a Hedgehog ligand binds to PTCH1, this suppression is lifted, allowing SMO to signal downstream, leading to the activation and nuclear translocation of GLI transcription factors.[10] Aberrant activation leads to uncontrolled cell growth. Furo[3,2-b]pyridine modulators can act as antagonists of SMO, forcing the pathway into the "off" state even in the presence of activating mutations or ligands, thereby providing a powerful therapeutic strategy.[2][9]
Conclusion
This compound is more than a simple heterocyclic aldehyde; it is a high-value building block positioned at the intersection of synthetic chemistry and drug discovery. Its strategic importance is derived from the proven therapeutic potential of the Furo[3,2-b]pyridine scaffold. The aldehyde functionality provides a versatile chemical handle for the elaboration into diverse libraries of compounds targeting kinases and oncogenic pathways like Hedgehog signaling. As research continues to uncover the therapeutic utility of this privileged scaffold, the demand for and understanding of key intermediates like this compound will undoubtedly grow, paving the way for new innovations in medicine.
References
- Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
- Malhotra, U. (2013). Inhibiting the Hedgehog Pathway for Cancer Therapy. Targeted Oncology. [Link]
- Akram, S., et al. (2024).
- Reddy, B. V. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1735-1742. [Link]
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The Furo[3,2-b]Pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,2-b]pyridine nucleus, a fused heterocyclic system comprising a furan ring fused to a pyridine moiety, has emerged as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for the design of potent and selective modulators of a variety of biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of furo[3,2-b]pyridine derivatives, with a focus on their applications in oncology, neurodegenerative disease, and virology.
Synthesis of the Furo[3,2-b]pyridine Core: Strategies and Protocols
The construction of the furo[3,2-b]pyridine core is a critical step in the development of novel therapeutics based on this scaffold. Several synthetic strategies have been developed, with the most prominent involving palladium- and copper-catalyzed cross-coupling reactions and subsequent intramolecular cyclization.
Key Synthetic Methodologies
-
Sonogashira Cross-Coupling and Heteroannulation: This powerful method is widely used for the synthesis of 2-substituted furo[3,2-b]pyridines.[2] The reaction typically involves the coupling of a terminal alkyne with a functionalized pyridine derivative, such as a 3-chloro-2-hydroxypyridine, catalyzed by a palladium complex with a copper(I) co-catalyst.[2] This is followed by an intramolecular C-O bond formation to construct the furan ring.[2]
-
Copper-Catalyzed Cyclization: Copper-catalyzed reactions offer a versatile route to the furo[3,2-b]pyridine scaffold. These methods often involve the intramolecular cyclization of appropriately substituted pyridine precursors. For instance, the copper-mediated oxidative cyclization of certain pyridine derivatives has been successfully employed.[1][2]
Below is a generalized workflow for the synthesis of the furo[3,2-b]pyridine core.
Caption: Generalized synthetic workflow for the Furo[3,2-b]pyridine core.
Biological Activities and Therapeutic Potential
Furo[3,2-b]pyridine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.
Kinase Inhibition: A Prominent Anticancer Strategy
The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.[1][2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a major target for therapeutic intervention.
-
Cdc-like Kinases (CLKs): Derivatives of furo[3,2-b]pyridine have been identified as highly selective inhibitors of CLKs, a family of serine/threonine kinases that regulate pre-mRNA splicing.[1][2] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth.[2]
-
Phosphoinositide 3-kinases (PI3Ks) and Bruton's Tyrosine Kinase (Btk): Furo[3,2-b]pyridine derivatives have also shown inhibitory activity against PI3Ks and Btk, key components of signaling pathways crucial for the survival and proliferation of B-cell lymphomas.
-
Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine core has been utilized to develop selective inhibitors of HIPKs, which are implicated in various cellular processes, including transcription regulation and apoptosis.[2]
Caption: Furo[3,2-b]pyridine derivatives as inhibitors of the PI3K/Akt signaling pathway.
Table 1: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| MU1210 | CLK1 | 8 | [3] |
| CLK2 | 20 | [3] | |
| CLK4 | 12 | [3] | |
| Compound 20 | CLK1 | 4 | [4] |
| Compound 31 | CLK1 | 9.7 | [4] |
| Compound 6f | BTK | 74 | [5] |
| PI3Kδ | 170 | [5] | |
| Compound 16b | BTK | 139 | [5] |
| PI3Kδ | 275 | [5] | |
| Compound 10b | PI3Kα | 175 | [6] |
| PI3Kβ | 71 | [6] | |
| AKT | 411 | [6] |
Potent Cytotoxic Activity Against Cancer Cell Lines
Consistent with their kinase inhibitory activity, furo[3,2-b]pyridine derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis and cell cycle arrest.[7]
Table 2: Cytotoxicity of Furo[3,2-b]pyridine and Related Furopyridine Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Furopyridine Derivative 14 | HCT-116 | Colon Cancer | 31.3 | [8] |
| MCF-7 | Breast Cancer | 19.3 | [8] | |
| HepG2 | Liver Cancer | 22.7 | [8] | |
| A549 | Lung Cancer | 36.8 | [8] | |
| Furo[2,3-b]pyridine deriv. 7 | Neuro-2a | Neuroblastoma | 5.8 | [7] |
| Furo[2,3-b]pyridine deriv. 12a | Neuro-2a | Neuroblastoma | 3.6 | [7] |
| Furo[2,3-d]pyrimidine deriv. 10b | HS 578T | Breast Cancer | 1.51 | [6] |
| Furo[2,3-b]pyridine deriv. 2d | HeLa, DU145, HepG2, MDA-MB-231, MCF7 | Cervical, Prostate, Liver, Breast | < 20 | [7] |
| Furo[2,3-b]pyridine deriv. 3e | HeLa, DU145, HepG2, MDA-MB-231, MCF7 | Cervical, Prostate, Liver, Breast | < 20 | [7] |
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers.[1][2] Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, emerged as sub-micromolar modulators of the Hh pathway.[2][9]
Caption: Modulation of the Hedgehog signaling pathway by Furo[3,2-b]pyridine derivatives.
Neuroprotective Effects: A New Frontier
Recent studies have begun to explore the neuroprotective potential of furopyridine derivatives. One study synthesized a series of polyfunctionalized furo[2,3-b:4,5-b']dipyridine-chalcone hybrids and found that a lead compound, YIAD-0336, could significantly remove amyloid-β (Aβ) plaques in the brains of a mouse model of Alzheimer's disease, leading to an amelioration of spatial memory.[5] This suggests that chemically driven clearance of Aβ aggregates is a promising therapeutic strategy for Alzheimer's disease.[5]
Antiviral Activity: An Emerging Area of Investigation
While the primary focus of furo[3,2-b]pyridine research has been on anticancer applications, the broader class of pyridine-containing heterocycles has shown significant antiviral activity against a range of viruses, including HIV, HCV, and influenza.[10][11] The mechanisms of action are diverse, ranging from inhibition of viral enzymes like reverse transcriptase to interference with viral entry and replication.[11] Although specific data on the antiviral activity of furo[3,2-b]pyridine derivatives is still emerging, the structural similarities to other antivirally active pyridine-based compounds suggest this is a promising area for future research. One study on dihydrofuropyridinones, a related scaffold, identified compounds with anti-influenza activity that was attributed to the inhibition of viral neuraminidase.[12]
Experimental Protocols
General Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Compound Preparation: Prepare a serial dilution of the furo[3,2-b]pyridine derivative in 100% DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, a suitable substrate, and kinase assay buffer.
-
Add the diluted test compound to the wells. Include a control with only DMSO.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furo[3,2-b]pyridine derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Hedgehog Signaling Pathway Assay (GLI-Luciferase Reporter Assay)
This assay quantitatively measures the activity of the Hedgehog pathway.
-
Cell Seeding: Seed NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the furo[3,2-b]pyridine derivative.
-
Pathway Activation: Add a Hedgehog pathway agonist (e.g., Purmorphamine) to all wells except for the negative control.
-
Incubation: Incubate the plate for 24-48 hours.
-
Luciferase Measurement: Perform a dual-luciferase assay according to the manufacturer's protocol to measure both firefly (GLI-responsive) and Renilla (control) luciferase activity.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A decrease in the normalized signal indicates inhibition of the Hedgehog pathway.
Conclusion
The furo[3,2-b]pyridine scaffold represents a versatile and highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and selective activity against a range of important biological targets, particularly protein kinases and components of the Hedgehog signaling pathway, underscoring their significant potential in oncology. Furthermore, emerging research into their neuroprotective and potential antiviral activities opens up new avenues for drug discovery. The synthetic accessibility of the furo[3,2-b]pyridine core, coupled with its favorable pharmacological properties, ensures that it will remain a focus of medicinal chemistry research for the foreseeable future, with the potential to deliver next-generation therapies for a variety of human diseases.
References
- Choi, Y., et al. (2024). Chemically Driven Clearance of Amyloid Aggregates by Polyfunctionalized Furo[2,3-b:4,5-b']dipyridine-Chalcone Hybrids to Ameliorate Memory in an Alzheimer Mouse Model. Journal of Medicinal Chemistry. [Link]
- Abdel-Rahman, A. A.-H., et al. (2021).
- Abdel-Wahab, B. F., et al. (2022).
- Nemec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry. [Link]
- Nemec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core.
- Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Nemec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. europepmc.org. [Link]
- Abdel-Wahab, B. F., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.
- Abdel-Rahman, A. A.-H., et al. (2021). Dose-dependent cytotoxic activities of the compounds against MCF-7 cancer cells according to the MTT assay.
- ResearchGate. (2013). Cytotoxicity results of B1 and B2 on the A549, MCF7, HUH7, and HCT116, cancer cells, and BEAS2B normal lung cells.
- Nemec, V., et al. (2019). Synthesis of an initial library of the substituted furo[3,2-b]pyridines 7 and modular assembly of the CLK inhibitors 12.
- ResearchGate. (2023). IC50 values of fused pyran derivatives against MCF7, A549, HCT116 and MRC5.
- Kim, J. I., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry Letters. [Link]
- Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Ghorbani, M., et al. (2021).
- Nemec, V., et al. (2019).
- Ghorbani, M., et al. (2021).
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Methodological & Application
Synthesis of Furo[3,2-b]pyridine-2-carbaldehyde: An Application Note and Detailed Protocol
Abstract
Furo[3,2-b]pyridine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, forming the core structure of potent kinase inhibitors and other therapeutic agents.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of Furo[3,2-b]pyridine-2-carbaldehyde, a key intermediate for the elaboration of this scaffold. The described methodology focuses on the Vilsmeier-Haack formylation of a furo[3,2-b]pyridine precursor. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and characterization data.
Introduction and Scientific Rationale
The fusion of a π-excessive furan ring with a π-deficient pyridine ring gives furo[3,2-b]pyridines unique electronic properties and a rigid, planar structure ideal for molecular recognition in biological systems.[1][2] This scaffold has been successfully employed in the design of inhibitors for various kinases, including cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are implicated in oncology and other diseases.[1] this compound is a versatile building block, as the aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
The protocol detailed herein utilizes the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This reaction is advantageous due to its operational simplicity and the use of readily available, inexpensive reagents.
Reaction Scheme and Mechanism
The overall transformation involves the formylation of a furo[3,2-b]pyridine core at the electron-rich C2 position of the furan ring.
Overall Reaction: (A specific starting material for the furo[3,2-b]pyridine core is assumed for this protocol. The synthesis of the core itself can be achieved through various methods, such as Sonogashira coupling followed by heteroannulation.)[1]
Mechanistic Rationale:
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[3][6][7]
-
Electrophilic Aromatic Substitution: The electron-rich furo[3,2-b]pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C2 position of the furan ring, which is the most electron-rich and sterically accessible position. Subsequent loss of a proton restores aromaticity, forming an iminium ion intermediate.[6]
-
Hydrolysis: During aqueous workup, the iminium ion intermediate is readily hydrolyzed to yield the final aldehyde product, this compound.[3][7]
Detailed Experimental Protocol
This protocol describes the formylation of a generic furo[3,2-b]pyridine substrate. Researchers should adjust quantities based on the molecular weight of their specific starting material.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Furo[3,2-b]pyridine | ≥97% | Commercial Source | Starting material. Ensure it is dry. |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercial Source | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Use anhydrous grade to prevent quenching of the Vilsmeier reagent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial Source | For quenching and neutralization. |
| Saturated Sodium Chloride (Brine) | ACS Grade | Commercial Source | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial Source | For drying the organic phase. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the Furo[3,2-b]pyridine starting material (1.0 eq) and anhydrous Dichloromethane (DCM, approx. 10 mL per mmol of substrate).
-
Vilsmeier Reagent Formation (In Situ): In a separate dry flask under nitrogen, prepare the Vilsmeier reagent. To ice-cold anhydrous N,N-Dimethylformamide (DMF, 3.0 eq), add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. Caution: This reaction is exothermic. Maintain the temperature at 0-5 °C. Allow the mixture to stir at this temperature for 30 minutes. The reagent should become a yellowish solid or thick slurry.
-
Addition to Substrate: Add the freshly prepared Vilsmeier reagent from the previous step to the solution of the furo[3,2-b]pyridine in DCM at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur. Continue adding the NaHCO₃ solution until the pH of the aqueous layer is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with saturated brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate as the eluent, to afford the pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Characterization and Expected Results
The identity and purity of the final compound should be confirmed by standard analytical techniques.
-
Appearance: Typically a yellow or off-white solid.
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show a characteristic singlet for the aldehyde proton (CHO) around δ 9.9-10.1 ppm. Other aromatic protons on the furo[3,2-b]pyridine core will appear in the δ 7.0-8.8 ppm region.
-
Mass Spectrometry (ESI+): The calculated monoisotopic mass for C₈H₅NO₂ is 147.03 g/mol .[8] The mass spectrum should show a prominent peak corresponding to [M+H]⁺ at m/z 148.04.
Troubleshooting and Safety
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Prepare the Vilsmeier reagent fresh before use. |
| Low reactivity of the furo[3,2-b]pyridine substrate. | Increase the reaction temperature or prolong the reaction time. Ensure the substrate is sufficiently electron-rich for the reaction. | |
| Multiple Products | Side reactions or formylation at other positions. | Lower the reaction temperature to improve regioselectivity. Analyze byproducts by LC-MS to understand side reactions.[9] |
| Difficult Purification | Product co-elutes with DMF or byproducts. | Ensure the quenching and washing steps are thorough to remove residual DMF. Optimize the chromatography solvent system. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Handle in a well-ventilated area or fume hood.
-
General: Perform all operations in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
References
- ResearchGate. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- PubChem. (n.d.). This compound.
- Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of Furo[3,2-b]pyridines
Abstract
The Furo[3,2-b]pyridine scaffold, a privileged heterocyclic system, is of paramount importance in medicinal chemistry, forming the core of numerous selective kinase inhibitors and other therapeutic agents.[1][2][3] Its rigid, planar geometry and unique electronic properties make it an ideal pharmacophore for targeting various biological pathways implicated in oncology and neurodegenerative diseases.[2][4] This technical guide provides an in-depth exploration of modern, efficient synthetic methodologies centered on palladium catalysis for the construction of this valuable scaffold. We will dissect the mechanistic underpinnings of key synthetic strategies, provide field-proven, step-by-step protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in the practical application of these powerful reactions.
Strategic Overview: Constructing the Furo[3,2-b]pyridine Core
The construction of the Furo[3,2-b]pyridine nucleus is most effectively achieved by forming the furan ring onto a pre-existing, functionalized pyridine core. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their high efficiency, functional group tolerance, and modularity. Two dominant strategies have emerged as the most robust and versatile.
-
Domino Sonogashira Coupling & Heteroannulation: This is arguably the most powerful and widely adopted method. It involves a palladium/copper co-catalyzed Sonogashira cross-coupling of a terminal alkyne with a suitably substituted pyridine (e.g., a 3-halo-2-hydroxypyridine). This is immediately followed by an intramolecular 5-endo-dig cyclization (heteroannulation) to forge the C-O bond of the furan ring, often in a one-pot procedure.[2][5]
-
Intramolecular C-H Activation/Cyclization: This elegant strategy offers an alternative, atom-economical approach. A notable example involves the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides, which regioselectively forms the furan ring to yield benzofuro[3,2-b]pyridine 1-oxides. These intermediates can then be easily deoxygenated to afford the final product.[6][7]
The choice between these strategies is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Figure 1: High-level strategic approaches for Furo[3,2-b]pyridine synthesis.
Deep Dive: Domino Sonogashira Coupling and Heteroannulation
This one-pot, two-step sequence is a cornerstone of Furo[3,2-b]pyridine synthesis. It combines a C-C bond formation (Sonogashira) and a C-O bond formation (cyclization) without the need to isolate intermediates, significantly improving process efficiency.[5][8]
Mechanism and Rationale of Component Selection
The reaction proceeds through two interconnected catalytic cycles.
-
Palladium Cycle (Sonogashira Coupling): A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 3-chloro-2-hydroxypyridine). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. Reductive elimination yields the 3-alkynyl-2-hydroxypyridine and regenerates the Pd(0) catalyst.
-
Copper Cycle (Sonogashira Coupling): The Cu(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form the crucial copper(I) acetylide intermediate, which is then transferred to the palladium center.[9]
-
Annulation Step: The newly formed alkynylpyridine undergoes a 5-endo-dig cyclization, where the hydroxyl group attacks the internal carbon of the alkyne, forming the furan ring. This step is often facilitated by the catalyst system or thermal conditions.
Sources
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- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis of 2-substituted furo[3,2-b]pyridines under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. | Semantic Scholar [semanticscholar.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Strategic Synthesis of Furo[3,2-b]pyridine Scaffolds via Sonogashira Cross-Coupling
Introduction: The Significance of the Furo[3,2-b]pyridine Core and the Power of Sonogashira Coupling
The Furo[3,2-b]pyridine nucleus is a privileged heterocyclic scaffold that has garnered substantial attention in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, including kinases and modulators of crucial signaling pathways like the Hedgehog pathway.[1][2] The development of efficient and robust synthetic methodologies to access this core structure is, therefore, of paramount importance to researchers in the pharmaceutical and life sciences sectors.
Among the various synthetic strategies, the Sonogashira cross-coupling reaction has emerged as a powerful and versatile tool for the construction of the Furo[3,2-b]pyridine system.[1][3] This reaction, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4] Its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups make it an ideal choice for the synthesis of complex molecules.[4][5] This guide provides an in-depth exploration of the Sonogashira reaction's application in Furo[3,2-b]pyridine synthesis, offering both mechanistic insights and detailed, field-proven protocols.
Mechanistic Insights: The Catalytic Ballet of Palladium and Copper
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: This Pd(II) species then undergoes transmetalation with a copper(I) acetylide (formed in the copper cycle), transferring the alkyne group to the palladium center.
-
Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]
The Copper Cycle:
-
Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4][6] This step is crucial as it activates the alkyne for the subsequent transmetalation step.
This intricate interplay between palladium and copper allows the reaction to proceed efficiently under mild conditions.
Sources
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- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
Application Note: Strategic Synthesis of the Furo[3,2-b]pyridine Scaffold via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Furo[3,2-b]pyridine Core
The Furo[3,2-b]pyridine ring system is a privileged heterocyclic scaffold that has garnered substantial attention in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for developing potent and selective modulators of key biological targets.[1][2] Derivatives of this core are prominent in drug discovery, particularly as highly selective kinase inhibitors for oncology applications and as potent inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[1][3] The strategic construction of this valuable scaffold is therefore a critical task for synthetic and medicinal chemists. While various synthetic routes exist, the Dieckmann condensation offers a powerful and reliable intramolecular cyclization strategy for the efficient formation of the fused pyridinone ring.[4]
Foundational Principles: The Dieckmann Condensation
The Dieckmann condensation is a named reaction in organic chemistry that involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[5][6] It is, in essence, an intramolecular variant of the Claisen condensation.[7] This reaction is exceptionally effective for synthesizing sterically stable 5- and 6-membered rings, making it an ideal choice for the final ring-closure step in the formation of many heterocyclic systems, including the Furo[3,2-b]pyridine core.[5][8][9]
The reaction mechanism proceeds through several key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester moieties to generate a nucleophilic enolate ion.[10][11]
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[7][12]
-
Ring Closure & Elimination: This nucleophilic acyl substitution forms a cyclic tetrahedral intermediate, which then eliminates an alkoxide ion to yield the cyclic β-keto ester.[13]
-
Irreversible Deprotonation: The resulting β-keto ester has a highly acidic proton situated between the two carbonyl groups. The stoichiometric base irreversibly removes this proton, forming a resonance-stabilized enolate. This final acid-base step is the thermodynamic driving force that shifts the reaction equilibrium towards the cyclized product.[9]
-
Acidic Workup: A final aqueous acid workup neutralizes the enolate to provide the final β-keto ester product.[13]
Mechanistic Pathway for Furo[3,2-b]pyridine Formation
The application of the Dieckmann condensation to form the Furo[3,2-b]pyridine skeleton begins with a suitably substituted furan diester. A common and effective precursor is Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate , which is readily synthesized via O-alkylation of ethyl 3-hydroxypicolinate.[4] The base-catalyzed intramolecular cyclization of this diester directly yields the core structure.
Caption: Reaction workflow for Furo[3,2-b]pyridine synthesis.
Detailed Experimental Protocols
This section provides a validated, multi-step protocol for the synthesis of the Furo[3,2-b]pyridine core, starting from commercially available reagents.[4]
Protocol 1: Synthesis of the Diester Precursor
This step involves the O-alkylation of a hydroxypyridine derivative to install the second ester moiety required for cyclization.
-
Materials:
-
Ethyl 3-hydroxypicolinate (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and extraction
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask charged with anhydrous acetone, add ethyl 3-hydroxypicolinate and anhydrous potassium carbonate.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl bromoacetate dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diester.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate.
-
Scientist's Note: The use of anhydrous K₂CO₃ and acetone is crucial to prevent hydrolysis of the ester groups. K₂CO₃ acts as a base to deprotonate the hydroxyl group, facilitating its nucleophilic attack on ethyl bromoacetate.
Protocol 2: Dieckmann Condensation for Ring Formation
This is the key cyclization step to form the fused ring system.
-
Materials:
-
Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Toluene, anhydrous
-
Aqueous hydrochloric acid (1 M) for workup
-
Saturated aqueous sodium bicarbonate solution
-
-
Equipment:
-
Anhydrous reaction vessel (e.g., flame-dried, three-neck flask) with a nitrogen or argon atmosphere
-
Magnetic stirrer
-
Ice bath
-
Syringes for reagent transfer
-
-
Procedure:
-
Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous toluene in the reaction flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the diester precursor in anhydrous toluene and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to an ice-cold 1 M HCl solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product, ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate.[4] Further purification can be achieved via recrystallization or column chromatography.
-
Scientist's Note: An inert atmosphere and anhydrous conditions are absolutely critical, as NaH reacts violently with water and the enolate intermediate is highly moisture-sensitive. The slow, controlled addition of the diester prevents an uncontrolled exotherm.
Optimization of Critical Reaction Parameters
The success of the Dieckmann condensation is highly dependent on the choice of base, solvent, and temperature. The selection of these parameters can dramatically influence reaction yield, purity, and the formation of side products.
| Parameter | Reagent/Condition | Typical Yield | Key Considerations & Rationale |
| Base | Sodium Hydride (NaH) | Good to Excellent | A strong, non-nucleophilic base that minimizes side reactions. Requires careful handling and anhydrous conditions.[4] |
| Potassium tert-butoxide (t-BuOK) | Excellent | A sterically hindered base that is highly effective and often leads to cleaner reactions and higher yields.[14] Less prone to nucleophilic attack on the ester. | |
| Sodium Ethoxide (EtONa) | Moderate to Good | The classic base for this reaction. Can lead to transesterification if the ester groups are not also ethyl esters. Equilibrium may be less favorable.[8][14] | |
| Solvent | Toluene | Excellent | A non-polar, aprotic solvent that is effective for NaH and t-BuOK. Its high boiling point allows for elevated reaction temperatures if needed.[4][14] |
| Tetrahydrofuran (THF) | Good to Excellent | A polar, aprotic solvent that can enhance the stability and reactivity of the enolate. Must be rigorously dried.[10] | |
| Ethanol | Moderate | Typically used only with the corresponding alkoxide base (e.g., EtONa in EtOH) to prevent transesterification.[8] | |
| Temperature | 0 °C to Reflux | Variable | Initial deprotonation is often performed at 0 °C to control the reaction rate. Subsequent cyclization may require room temperature or heating to proceed to completion. |
| Concentration | High Dilution | N/A | Performing the reaction at high dilution can favor the desired intramolecular cyclization over competing intermolecular side reactions. |
Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of moisture deactivating the base and quenching the enolate. 2. Insufficient quantity or poor quality of the base. 3. Reaction temperature too low or reaction time too short. | 1. Rigorously dry all glassware, solvents, and reagents. Use fresh anhydrous solvents. 2. Use fresh, high-quality NaH or titrate the t-BuOK solution. 3. Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time. |
| Formation of Side Products | 1. Intermolecular Claisen condensation occurring. 2. Base-catalyzed hydrolysis or transesterification. | 1. Employ high-dilution techniques by adding the diester solution slowly to the base suspension. 2. Use a non-nucleophilic, sterically hindered base like t-BuOK or NaH. Ensure the solvent is anhydrous. |
| Difficult Purification | 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of polymeric byproducts. | 1. Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction conditions for full conversion. 2. Add the diester slowly and maintain controlled temperature to minimize polymerization. |
Conclusion
The Dieckmann condensation is a robust and highly effective method for the intramolecular cyclization of diesters to construct the medicinally vital Furo[3,2-b]pyridine core. Through careful selection of a suitable diester precursor and optimization of key reaction parameters—particularly the choice of a strong, non-nucleophilic base and anhydrous conditions—researchers can achieve high yields of the desired heterocyclic scaffold. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful reaction in the synthesis of novel therapeutics.
References
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Wikipedia. (n.d.). Dieckmann condensation.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Grokipedia. (n.d.). Dieckmann condensation.
- Abdel-Rahman, A. A.-H., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(23), 8235.
- Purechemistry. (2023). Dieckmann condensation.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Chemistry LibreTexts. (2023). Dieckmann Condensation.
- JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization.
- Kumar, B. V., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940.
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Versatile Reactivity of Furo[3,2-b]pyridine-2-carbaldehyde with Amines in Drug Discovery
Introduction: The Furo[3,2-b]pyridine Scaffold
1.1 Significance in Medicinal Chemistry
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Fused pyridine derivatives are of increasing interest in drug design due to their structural similarities to DNA bases, which can contribute to their efficacy as antiviral and anticancer agents.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, antimicrobial agents, and modulators of key signaling pathways implicated in oncology.[1][3][4]
1.2 Furo[3,2-b]pyridine-2-carbaldehyde: A Key Synthetic Intermediate
This compound serves as a cornerstone intermediate for the synthesis of a diverse library of derivatives. The aldehyde functional group is a versatile handle for introducing a wide range of molecular complexity, primarily through its reactions with primary and secondary amines. These reactions allow for the construction of novel carbon-nitrogen bonds, which are fundamental to the structure of most small-molecule drugs. This guide explores the principal reaction pathways of this aldehyde with amines, providing detailed protocols and expert insights for researchers in drug development.
Core Reaction Pathways with Amines
The aldehyde group of this compound can engage with amines through several distinct, high-yield pathways. The choice of pathway is dictated by the desired final product and the reaction conditions employed. The three primary transformations are Schiff base formation, reductive amination, and multicomponent reactions.
Caption: Core reaction pathways of this compound with amines.
Pathway I: Schiff Base Formation (Imination)
The condensation of an aldehyde with a primary amine to form an imine (or Schiff base) is a fundamental and reversible reaction.[5] The resulting C=N double bond is a key structural motif in many biologically active compounds and can serve as an intermediate for further transformations.
Mechanism and Principles: The reaction proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. This is typically the rate-limiting step. Subsequent acid or base-catalyzed dehydration of the hemiaminal yields the final imine product.[5]
Senior Application Scientist Note: While the reaction can proceed without a catalyst, mild acid catalysis (e.g., a few drops of acetic acid) is often employed to accelerate the dehydration step. However, strong acidic conditions should be avoided as they can protonate the starting amine, rendering it non-nucleophilic. The reaction is often driven to completion by removing water, either through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.
Applications: Schiff bases derived from heterocyclic aldehydes are valuable as ligands in coordination chemistry and have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7]
Pathway II: Reductive Amination
Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for forming stable amine bonds.[8] It converts an aldehyde and an amine into a secondary or tertiary amine in a controlled manner, avoiding the over-alkylation issues common with direct alkylation methods.[9] The process involves the in-situ formation of an imine or iminium ion, which is then immediately reduced to the corresponding amine.[8][10]
Mechanism and Principles: The reaction can be performed in one or two steps. In the one-pot procedure, the aldehyde, amine, and a mild reducing agent are mixed together. The reducing agent must be selective enough to reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.
Choosing the Right Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce aldehydes or ketones.[9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic and effective reagent, particularly good at reducing imines in the presence of aldehydes.[9] However, its toxicity and the potential to generate hydrogen cyanide gas under acidic conditions necessitate careful handling.
-
Amine-Borane Complexes (e.g., 2-Picoline Borane): These are stable and effective reagents that can be used in protic solvents, which are necessary for iminium ion formation.[11]
-
Catalytic Hydrogenation (H₂/Pd-C): Considered an ideal "green" method, it involves hydrogenation over a supported metal catalyst. However, catalyst poisoning and irreproducibility can sometimes be challenges.[11]
Senior Application Scientist Note: For most lab-scale syntheses in drug discovery, NaBH(OAc)₃ is the go-to reagent. It is commercially available, easy to handle, and highly reliable across a broad range of substrates. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with a small amount of acetic acid to catalyze imine formation.
Applications: This reaction is a cornerstone of drug synthesis, enabling the creation of complex molecules with secondary and tertiary amine functionalities, which are prevalent in active pharmaceutical ingredients (APIs).
Pathway III: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[12]
Principles of Atom Economy and Diversity: MCRs build complex molecules in a single step, minimizing purification stages and solvent waste. By simply varying one of the starting components (aldehyde, amine, or the third reactant), a diverse library of related compounds can be synthesized quickly, which is highly advantageous for structure-activity relationship (SAR) studies in drug discovery.
Example: A³ (Aldehyde-Alkyne-Amine) Coupling: A prominent MCR is the A³ coupling reaction, which synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine.[12] This reaction is typically catalyzed by transition metals like copper or silver. The resulting propargylamine scaffold is a valuable intermediate for synthesizing more complex nitrogen-containing heterocycles.[12]
Senior Application Scientist Note: The success of an MCR often hinges on the careful selection of a catalyst and reaction conditions that orchestrate the sequential bond formations without significant side reactions. For an A³ coupling involving this compound, a Cu(I) catalyst like CuI is a common choice. The reaction mechanism is thought to involve the formation of a copper acetylide, followed by reaction with the iminium ion generated from the aldehyde and amine.
Applications: MCRs are used to build complex molecular frameworks found in bioactive compounds and natural products.[13][14] Imidazo[1,2-a]pyridines, which can be synthesized via MCRs of 2-aminopyridines, aldehydes, and other components, are valuable heterocycles found in numerous drugs.[13][15]
Experimental Protocols
3.1 General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried before use, especially for moisture-sensitive reactions. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3.2 Protocol 1: Synthesis of a Furo[3,2-b]pyridine-derived Schiff Base
This protocol describes the condensation of this compound with a primary amine (e.g., aniline) to form the corresponding imine.
Caption: Experimental workflow for Schiff base synthesis.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.05 mmol)
-
Methanol (10 mL)
-
Glacial Acetic Acid (2 drops)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and methanol (10 mL). Stir until fully dissolved.
-
Add aniline (1.05 mmol) to the solution, followed by two drops of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base.
3.3 Protocol 2: One-Pot Reductive Amination
This protocol details the synthesis of a secondary amine using this compound, a primary amine (e.g., benzylamine), and sodium triacetoxyborohydride.
Caption: Simplified mechanism of one-pot reductive amination.
Materials:
-
This compound (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
1,2-Dichloroethane (DCE) (15 mL)
-
Glacial Acetic Acid (1.1 mmol)
Procedure:
-
In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in DCE (15 mL).
-
Add benzylamine (1.1 mmol) and glacial acetic acid (1.1 mmol). Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to obtain the desired secondary amine.
3.4 Protocol 3: A Representative Multicomponent Reaction (A³ Coupling)
This hypothetical protocol outlines the copper-catalyzed synthesis of a propargylamine derivative.
Materials:
-
This compound (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Phenylacetylene (1.5 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add CuI (0.1 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene (10 mL), this compound (1.0 mmol), piperidine (1.2 mmol), and phenylacetylene (1.5 mmol) via syringe.
-
Heat the reaction mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Data Summary
The following table provides a comparative overview of typical conditions for the discussed reaction pathways.
| Reaction Pathway | Amine Type | Key Reagents / Catalysts | Typical Solvent | Temperature | Notes |
| Schiff Base Formation | Primary | Acetic Acid (cat.) | Methanol, Ethanol | Room Temp. - Reflux | Reversible reaction; removal of water drives equilibrium. |
| Reductive Amination | Primary, Secondary | NaBH(OAc)₃, NaBH₃CN | DCE, DCM, THF | 0°C - Room Temp. | Highly efficient and controlled method for stable C-N bonds.[9] |
| A³ Coupling (MCR) | Secondary | CuI, AgI, AuCl₃ | Toluene, Dioxane, Water | Room Temp. - 80°C | Excellent for rapid library synthesis; sensitive to catalyst choice.[12] |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its reactions with amines, particularly through Schiff base formation, reductive amination, and multicomponent couplings, provide robust and efficient routes to a vast chemical space of novel derivatives. The protocols and principles outlined in this guide offer researchers a solid foundation for leveraging this scaffold to develop next-generation therapeutic agents. Understanding the causality behind the choice of reagents and conditions is paramount to achieving high yields and purity, accelerating the drug development pipeline.
References
- MDPI. (2021). Furo[3,2- b ]pyridine: Chemical synthesis, transformations and biological applications.
- National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities.
- ResearchGate. (2021). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- Royal Society of Chemistry. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
- ResearchGate. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
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- Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers.
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- Hindawi. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against.
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Application Notes and Protocols for the Condensation Reactions of Furo[3,2-b]pyridine-2-carbaldehyde
Introduction: The Furo[3,2-b]pyridine Scaffold
The Furo[3,2-b]pyridine core is a privileged heterocyclic system that has garnered substantial interest in medicinal chemistry and materials science.[1][2] This fused ring system, consisting of a furan ring fused to a pyridine ring, possesses a unique combination of electronic properties, rigidity, and planarity, making it an attractive pharmacophore for designing potent and selective modulators of various biological targets.[1] Derivatives of this scaffold have been identified as potent inhibitors of several key protein kinases, including Cdc2-like kinases (CLKs), Cyclin-Dependent Kinase 2 (CDK2), and Homeodomain-Interacting Protein Kinases (HIPKs), which are implicated in diseases such as cancer.[1][3]
Furo[3,2-b]pyridine-2-carbaldehyde is a key intermediate, serving as a versatile building block for molecular elaboration. Its aldehyde functionality provides a reactive handle for carbon-carbon bond formation through various condensation reactions. This guide provides an in-depth exploration of three fundamental condensation reactions—Knoevenagel, Claisen-Schmidt, and Wittig—as applied to this compound. We will delve into the mechanistic rationale behind each protocol and discuss the applications of the resulting derivatives in modern drug discovery.
Knoevenagel Condensation: Synthesizing α,β-Unsaturated Derivatives
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[4] This reaction is a modification of the aldol condensation but has the distinct advantage of proceeding under mild basic conditions, which prevents the self-condensation of the aldehyde.[4] For this compound, this reaction is an efficient method for creating α,β-unsaturated products, which are valuable Michael acceptors and common structural motifs in bioactive molecules.
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[4][5] The catalyst's primary role is to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), forming a resonance-stabilized carbanion (enolate).[6] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct rapidly undergoes dehydration, driven by the formation of a stable conjugated system, to yield the final α,β-unsaturated product. The use of a weak base is critical to ensure that only the highly acidic active methylene compound is deprotonated, preserving the aldehyde for the nucleophilic attack.[4]
Experimental Workflow: Knoevenagel Condensation
Caption: Knoevenagel condensation experimental workflow.
Detailed Protocol: Synthesis of 2-(Furo[3,2-b]pyridin-2-ylmethylene)malononitrile
This protocol describes a catalyst-free Knoevenagel condensation in an environmentally benign solvent system, adapted from methodologies for similar pyridinecarbaldehydes.[7]
-
Materials:
-
This compound (1.0 mmol, 147.1 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Ethanol (5 mL)
-
Deionized Water (5 mL)
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus.
-
-
Procedure:
-
In a 25 mL round-bottom flask, suspend this compound in a 1:1 mixture of H₂O:EtOH (10 mL).
-
Add malononitrile to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 1-2 hours, indicated by the consumption of the aldehyde.
-
Upon completion, the solid product that has precipitated is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 2-(Furo[3,2-b]pyridin-2-ylmethylene)malononitrile. Further purification can be achieved by recrystallization from ethanol if necessary.[7]
-
-
Self-Validation and Characterization:
-
Yield and Melting Point: High yields (typically >90%) are expected.[7] The melting point of the purified product should be sharp and consistent.
-
Spectroscopy: The structure should be confirmed using standard spectroscopic methods.
-
¹H NMR: Expect a characteristic singlet for the vinyl proton around δ 7.8-8.0 ppm and signals corresponding to the furo[3,2-b]pyridine ring system.[7]
-
¹³C NMR: Look for signals corresponding to the nitrile carbons (δ ~112-115 ppm) and the vinyl carbons.[7]
-
IR Spectroscopy: A strong, sharp peak for the nitrile (C≡N) stretch should be visible around 2230 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
-
-
Claisen-Schmidt Condensation: Accessing Furo[3,2-b]pyridine Chalcones
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[8] this compound, being a heteroaromatic aldehyde without α-hydrogens, is an ideal substrate for this reaction.[9] When reacted with an enolizable ketone (e.g., acetophenone), it produces α,β-unsaturated ketones, often referred to as chalcones. These chalcone derivatives are of significant interest due to their wide range of pharmacological activities.[10]
Mechanistic Rationale
The reaction is performed under basic conditions, typically using sodium hydroxide or potassium hydroxide in an alcoholic solvent.[9][11] The hydroxide ion deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of this compound. Because the aldehyde cannot enolize, it does not self-condense, which simplifies the product mixture compared to a standard crossed aldol reaction.[9] The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the highly conjugated and thermodynamically stable chalcone product.[9]
Detailed Protocol: Synthesis of (E)-1-phenyl-3-(furo[3,2-b]pyridin-2-yl)prop-2-en-1-one
-
Materials:
-
This compound (1.0 mmol, 147.1 mg)
-
Acetophenone (1.0 mmol, 120.1 mg, ~118 µL)
-
Ethanol (10 mL)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Standard laboratory glassware and magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound and acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture. Maintain the temperature below 25°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
-
Self-Validation and Characterization:
-
Yield and Appearance: Good yields are expected. The product should be a crystalline solid.
-
Spectroscopy:
-
¹H NMR: The two vinyl protons should appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the E-configuration.
-
IR Spectroscopy: Expect strong absorption bands for the conjugated carbonyl (C=O) group (~1660 cm⁻¹) and the C=C double bond (~1600 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the synthesized chalcone.
-
-
| Reaction Type | Key Reagent | Catalyst/Base | Solvent | Typical Product |
| Knoevenagel | Active Methylene | Piperidine / None | Ethanol/Water | α,β-Unsaturated Nitrile/Ester |
| Claisen-Schmidt | Ketone (e.g., Acetophenone) | NaOH or KOH | Ethanol | α,β-Unsaturated Ketone (Chalcone) |
| Wittig | Phosphonium Ylide | n-BuLi, NaH | THF, Ether | Alkene |
Table 1: Summary of Condensation Reaction Conditions.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[12] It involves the reaction of the carbonyl compound with a phosphonium ylide (Wittig reagent).[13] A key advantage of this reaction is the unambiguous placement of the double bond, which is not always possible with other elimination reactions. For this compound, the Wittig reaction provides a direct route to vinyl-substituted furo[3,2-b]pyridines.
Mechanistic Rationale
The reaction mechanism is generally understood to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[12][14] This intermediate is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide.[13] The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[14] The stereochemical outcome (E vs. Z alkene) is influenced by the nature of the ylide. Non-stabilized ylides (e.g., R=alkyl) typically yield Z-alkenes, while stabilized ylides (e.g., R=electron-withdrawing group) favor the formation of E-alkenes.[14]
Detailed Protocol: Synthesis of 2-Styrylfuro[3,2-b]pyridine
This protocol involves the in-situ generation of a non-stabilized ylide followed by reaction with the aldehyde.
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 mmol, 427.9 mg)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
n-Butyllithium (n-BuLi) (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes)
-
This compound (1.0 mmol, 147.1 mg)
-
Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon).
-
-
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF (10 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi dropwise. A deep red or orange color indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.
-
Wittig Reaction: Dissolve this compound in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the 2-styrylfuro[3,2-b]pyridine product.
-
-
Self-Validation and Characterization:
-
Chromatography: The product should be separable from the triphenylphosphine oxide byproduct by column chromatography.
-
Spectroscopy:
-
¹H NMR: The stereochemistry of the double bond can be determined by the coupling constant of the vinyl protons.
-
Mass Spectrometry: Confirm the expected molecular weight.
-
-
Application Notes: Relevance in Drug Discovery
The derivatives synthesized through these condensation reactions are not merely chemical curiosities; they are valuable scaffolds for developing new therapeutic agents. The Furo[3,2-b]pyridine nucleus is a known "kinase hinge-binder," making its derivatives prime candidates for oncology drug discovery.[1]
Caption: Inhibition of the CDK2 pathway by a Furo[3,2-b]pyridine derivative.
-
Kinase Inhibition: The α,β-unsaturated systems generated from Knoevenagel and Claisen-Schmidt reactions can act as covalent inhibitors by forming a bond with cysteine residues in the active site of certain kinases. Furthermore, the extended planar structures can form favorable π-stacking and hydrogen bond interactions within the ATP-binding pocket of kinases like CDK2, leading to potent inhibition of the cell cycle and inducing apoptosis in cancer cells.[1][3][15]
-
Modulation of Signaling Pathways: Beyond direct kinase inhibition, Furo[3,2-b]pyridine derivatives have been identified as modulators of critical signaling pathways like the Hedgehog (Hh) pathway, which is aberrantly activated in many cancers.[1]
-
Structure-Activity Relationship (SAR) Studies: The synthetic routes described here allow for the systematic modification of the substituent introduced at the 2-position of the furo[3,2-b]pyridine core. By varying the active methylene compound, ketone, or ylide, researchers can generate a library of compounds to perform detailed SAR studies, optimizing potency, selectivity, and pharmacokinetic properties.
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Application Notes & Protocols: Furo[3,2-b]pyridine-2-carbaldehyde as a Versatile Intermediate in Organic Synthesis
Abstract
The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science, primarily due to its role in developing potent kinase inhibitors and modulators of critical signaling pathways.[1][2][3] This guide focuses on Furo[3,2-b]pyridine-2-carbaldehyde, a key derivative whose aldehyde functionality serves as a versatile synthetic handle for constructing complex molecular architectures. We provide an in-depth exploration of its synthesis, reactivity, and application, complete with detailed, field-proven protocols for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring to a pyridine core creates the Furo[3,2-b]pyridine system, a rigid, planar scaffold with unique electronic properties.[1] This structure has been identified as a core component in molecules targeting a range of diseases, particularly cancer, by inhibiting key enzymes like Cyclin-Dependent Kinase 2 (CDK2) and cdc-like kinases (CLKs).[1][3] The functionalization of this core is paramount for modulating biological activity, and this compound emerges as a cornerstone intermediate for this purpose. The aldehyde group at the 2-position of the furan ring is highly reactive and amenable to a wide array of classical organic transformations, providing a gateway to diverse chemical libraries.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is critical for experimental design. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | [4] |
| Molecular Weight | 147.13 g/mol | [4] |
| Monoisotopic Mass | 147.03203 Da | [4] |
| InChIKey | NRWGQISVIQMPPG-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC2=C(C=C(O2)C=O)N=C1 | [4] |
| Predicted XlogP | 1.1 | [4] |
Synthetic Strategies
While the focus of this guide is the application of the aldehyde, a brief overview of the synthesis of the core scaffold provides essential context for its accessibility and potential for upstream modifications.
Assembly of the Furo[3,2-b]pyridine Core
The construction of the Furo[3,2-b]pyridine nucleus is typically achieved through heteroannulation processes, where the furan ring is formed onto a pre-functionalized pyridine. A highly effective and convergent method involves a one-pot Sonogashira cross-coupling reaction followed by an intramolecular C-O bond formation.[1][5][6] This sequence typically starts with a 3-chloro-2-hydroxypyridine and a terminal alkyne, catalyzed by a palladium/copper system.[5][6]
The aldehyde at the C2 position can then be introduced through various methods, such as the Vilsmeier-Haack reaction on the parent Furo[3,2-b]pyridine or the oxidation of a pre-installed 2-methyl or 2-hydroxymethyl group, adapting standard methodologies for pyridine aldehydes.[7][8]
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The Versatile Furo[3,2-b]pyridine Scaffold: A Comprehensive Guide to its Applications in Drug Discovery
The Furo[3,2-b]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis and diverse applications of Furo[3,2-b]pyridine derivatives, with a focus on their roles in oncology, neurodegenerative diseases, and inflammatory conditions.
Furo[3,2-b]pyridines as Kinase Inhibitors in Oncology
Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human cancers, particularly through the inhibition of protein kinases.[1][2]
Targeting Cdc-like Kinases (CLKs)
Cdc-like kinases (CLKs) are crucial regulators of pre-mRNA splicing, a process frequently dysregulated in cancer. Furo[3,2-b]pyridines have been identified as potent and highly selective inhibitors of CLKs.[2][3] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth and the induction of apoptosis.[1]
Structure-Activity Relationship (SAR) Insights:
The inhibitory potency of Furo[3,2-b]pyridine analogs against CLKs is significantly influenced by substitutions at the 3, 5, and 7 positions of the core scaffold. For instance, studies on 3,5-disubstituted analogs have revealed that specific substitutions can enhance inhibitory activity against CLK1, CLK2, and CLK4.[4]
| Compound ID | R¹ Substituent (Position 3) | R² Substituent (Position 5) | CLK1 (IC₅₀, nM) | CLK2 (IC₅₀, nM) | CLK4 (IC₅₀, nM) | Cellular Activity (MCF-7, GI₅₀, µM) |
| 1a | 4-Fluorophenyl | 4-Morpholinyl | 150 | 35 | 80 | >10 |
| 1b | 4-Chlorophenyl | 4-Morpholinyl | 120 | 28 | 65 | >10 |
Data extracted from Nemec, et al. (2019). GI₅₀ values represent the concentration required to inhibit the growth of MCF-7 cells by 50%.[4]
Modulation of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development, and its aberrant activation is implicated in several cancers.[3] Certain Furo[3,2-b]pyridine derivatives have been shown to be effective, sub-micromolar modulators of this pathway.[2][5]
Quantitative Data for Hedgehog Pathway Modulation:
| Compound ID | R¹ Substituent (Position 3) | R² Substituent (Position 5) | R³ Substituent (Position 7) | Hedgehog Pathway Inhibition (IC₅₀, µM) |
| 2a | 4-Fluorophenyl | 4-Morpholinyl | Methyl | 0.85 |
| 2b | 4-Chlorophenyl | 4-Morpholinyl | Methyl | 0.70 |
Data extracted from Nemec, et al. (2019). IC₅₀ values represent the concentration of the compound required to inhibit 50% of the Hedgehog signaling pathway activity in a reporter gene assay.[4]
Inhibition of Other Oncogenic Kinases
The versatility of the Furo[3,2-b]pyridine scaffold extends to the inhibition of other key cancer-associated kinases, including Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (Btk).[6]
Applications in Neurodegenerative Diseases
Recent studies have highlighted the potential of Furo[3,2-b]pyridine derivatives in the treatment of neurodegenerative diseases like Alzheimer's. This is primarily attributed to their ability to inhibit kinases involved in tau pathology.
Targeting Tau Pathology in Alzheimer's Disease
Hyperphosphorylation of the tau protein is a key pathological hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles.[7] Furo[3,2-b]pyridine derivatives have been evaluated as inhibitors of several protein kinases implicated in tau hyperphosphorylation, including cyclin-dependent kinase 1 (cdk1), cdk2, Fyn, JNK3, and glycogen synthase kinase-3β (gsk-3β).[2]
The rationale behind targeting these kinases is to reduce the abnormal phosphorylation of tau, thereby preventing its aggregation and the subsequent neuronal damage. The multi-targeting potential of some of these compounds is a promising strategy for a multifactorial disease like Alzheimer's.[2]
Potential as Anti-inflammatory Agents
While research is still emerging, the Furo[3,2-b]pyridine scaffold holds promise for the development of novel anti-inflammatory agents. The structural similarity to other pyridine-containing compounds with known anti-inflammatory and immunomodulatory effects suggests a potential role in modulating inflammatory pathways. For instance, some furo[2,3-c]pyridines have been found to activate TLR8-dependent NF-κB signaling and upregulate chemokine ligand genes without inducing proinflammatory cytokines.[8]
Application Notes and Protocols
Synthesis of the Furo[3,2-b]pyridine Core
The construction of the Furo[3,2-b]pyridine nucleus can be achieved through various synthetic strategies, with palladium- and copper-catalyzed cross-coupling reactions being key methodologies.[1] A one-pot Sonogashira coupling/heteroannulation sequence is an efficient and rapid method for synthesizing the Furo[3,2-b]pyridine scaffold.[9]
General Workflow for Synthesis and Evaluation:
Caption: General workflow for the discovery and development of Furo[3,2-b]pyridine-based drug candidates.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a Furo[3,2-b]pyridine derivative against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., CLK2, PI3K, Btk)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (Furo[3,2-b]pyridine derivative) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compound to the wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity (MTT) Assay
This protocol is used to assess the effect of Furo[3,2-b]pyridine derivatives on the viability of cancer cell lines.
Workflow for MTT Assay:
Caption: A typical workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Furo[3,2-b]pyridine derivative.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
In Vivo Xenograft Model for Anticancer Efficacy
In vivo testing in animal models is crucial for validating the therapeutic potential of new anticancer compounds.[3] Human tumor xenograft models are a cornerstone of preclinical oncology research.[7]
General Protocol:
-
Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., A549, LNCaP) into immunocompromised mice.[11]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[7]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the Furo[3,2-b]pyridine derivative or vehicle according to a predetermined schedule.[7]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[7]
-
Endpoint and Analysis: At the end of the study, excise the tumors and measure their final weight. Calculate the tumor growth inhibition (TGI).
Tau Hyperphosphorylation Assay (In Vitro)
This assay allows for the identification of kinase inhibitors that can reduce tau phosphorylation.
Principle: A U2OS cell line stably expressing a mutant human Tau-tGFP can be used. Hyperphosphorylation of tau leads to its dissociation from microtubules. Conversely, kinase inhibitors promote tau binding to microtubules, forming bundles that can be quantified by image analysis.[7]
General Procedure:
-
Culture the stable U2OS Tau-tGFP cell line.
-
Treat the cells with the Furo[3,2-b]pyridine test compounds at various concentrations.
-
Fix and stain the cells to visualize the microtubule bundles.
-
Acquire images using a high-content imaging system.
-
Quantify the formation of microtubule bundles as a measure of the inhibition of tau phosphorylation.
Aβ Aggregation Inhibition Assay (Thioflavin T Assay)
This assay is used to screen for compounds that can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in Alzheimer's disease.
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils. Upon binding, the fluorescence of ThT is significantly enhanced.[10][11]
Protocol Outline:
-
Prepare a solution of monomeric Aβ peptide (e.g., Aβ42).
-
In a 96-well plate, mix the Aβ peptide solution with the Furo[3,2-b]pyridine test compounds at various concentrations.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with shaking to promote aggregation.
-
Monitor the increase in fluorescence over time at an excitation of ~440 nm and emission of ~484 nm.[4] A reduction in the fluorescence signal in the presence of the test compound indicates inhibition of Aβ aggregation.
Neuroprotection Assay Against Glutamate-Induced Toxicity
This assay evaluates the potential of Furo[3,2-b]pyridine derivatives to protect neuronal cells from excitotoxicity.
Cell Model: Differentiated SH-SY5Y neuroblastoma cells or primary cortical neurons can be used.[12]
General Procedure:
-
Seed and differentiate neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the Furo[3,2-b]pyridine derivative for a specified time.
-
Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 15 mM).[13]
-
After incubation, assess cell viability using the MTT assay or measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death. An increase in cell viability or a decrease in LDH release in the presence of the test compound suggests a neuroprotective effect.
Future Directions
The Furo[3,2-b]pyridine scaffold represents a versatile platform for the development of novel therapeutics. Future research should focus on:
-
Expanding the chemical diversity of Furo[3,2-b]pyridine libraries to explore a wider range of biological targets.
-
Conducting comprehensive in vivo studies to validate the therapeutic potential of the most promising lead compounds in models of cancer, neurodegenerative diseases, and inflammatory conditions.
-
Elucidating detailed structure-activity relationships to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
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- Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
- Nemec, V., et al. (2019). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
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- Abdel-rahman, A. A. H., et al. (2017). Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines.
- Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932–940. [Link]
- Kim, D. S., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. [Link]
- Batista, C. R. A., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9713. [Link]
- Zhang, L., et al. (2024). Glabridin Reduces Neuroinflammation by Modulating Inflammatory Signals in LPS-induced in Vitro and in Vivo Models.
- Wang, Y., et al. (2023). LPS Triggers Acute Neuroinflammation and Parkinsonism Involving NLRP3 Inflammasome Pathway and Mitochondrial CI Dysfunction in the Rat. International Journal of Molecular Sciences, 24(5), 4567. [Link]
- Fan, Q. W., et al. (2007). Therapeutic efficacy of PI103 in human tumor xenografts in vivo.
- Dal-Cim, T., et al. (2011). Neuroprotective effect of guanosine against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition. Journal of Neuroscience Research, 89(9), 1400–1408. [Link]
- El-Gohary, N. M., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(13), 8035–8055. [Link]
- Singh, S., et al. (2021). Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo). Current Pharmaceutical Design, 27(12), 1506–1514. [Link]
- Fayed, E. A., et al. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Bioorganic Chemistry, 109, 104742. [Link]
- Nemec, V., et al. (2019). Synthesis of an initial library of the substituted furo[3,2‐b]pyridines...
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- Kaufman, S. K., et al. (2021). Tau prion strains dictate patterns of cell pathology, progression rate, and regional vulnerability in vivo. Neuron, 109(16), 2557–2575.e8. [Link]
- Kayed, R., et al. (2022). Pathological tau signatures and nuclear alterations in neurons, astrocytes and microglia in Alzheimer's disease, progressive supranuclear palsy, and dementia with Lewy bodies.
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Application Notes and Protocols for Furo[3,2-b]pyridine Derivatives as Kinase Inhibitors
Introduction: The Rise of Furo[3,2-b]pyridines in Kinase-Targeted Drug Discovery
The landscape of targeted therapy, particularly in oncology, is dominated by the pursuit of potent and selective kinase inhibitors. Protein kinases, as central regulators of a vast array of cellular processes, represent a critical class of drug targets. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The furo[3,2-b]pyridine scaffold has emerged as a "privileged" heterocyclic structure in medicinal chemistry, demonstrating remarkable versatility as a core for the design of potent and selective kinase inhibitors.[1][2][3] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for engaging the ATP-binding pocket of various kinases.[1]
This technical guide provides an in-depth overview of the synthesis, characterization, and application of furo[3,2-b]pyridine derivatives as kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format to empower researchers, scientists, and drug development professionals in their exploration of this promising class of compounds.
Mechanism of Action: Targeting Key Signaling Pathways
Furo[3,2-b]pyridine derivatives primarily function as ATP-competitive inhibitors. They bind to the ATP-binding site of the target kinase, preventing the phosphorylation of substrate proteins and thereby disrupting downstream signaling cascades.[4] This scaffold has been successfully utilized to develop inhibitors for a range of kinases, including:
-
Cdc-like Kinases (CLKs): These serine/threonine kinases are crucial regulators of pre-mRNA splicing.[1][5] Inhibition of CLKs by furo[3,2-b]pyridine derivatives can modulate alternative splicing events, leading to the suppression of cancer cell growth and induction of apoptosis.[1]
-
Homeodomain-Interacting Protein Kinases (HIPKs): Involved in transcription regulation and apoptosis, the dysregulation of HIPKs has been linked to several diseases, including cancer.[1][2]
-
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, inhibition of CDK2 can lead to cell cycle arrest, a validated strategy in cancer therapy.[1]
-
Phosphoinositide 3-kinases (PI3Ks) and Bruton's Tyrosine Kinase (Btk): These kinases are critical components of the B-cell receptor signaling pathway, and their inhibition can block B-cell proliferation and survival, offering therapeutic potential for hematological malignancies.[2][5]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[6][7]
Illustrative Signaling Pathway: CLK-Mediated Regulation of Pre-mRNA Splicing
The following diagram illustrates the role of CLKs in pre-mRNA splicing and the mechanism of inhibition by furo[3,2-b]pyridine derivatives.
Caption: Inhibition of CLK by Furo[3,2-b]pyridine derivatives blocks SR protein phosphorylation, disrupting spliceosome assembly and function.
Synthesis of Furo[3,2-b]pyridine Derivatives
A variety of synthetic strategies can be employed to construct the furo[3,2-b]pyridine core.[1] One of the most efficient and versatile methods is the one-pot Sonogashira cross-coupling followed by heteroannulation.[1][8]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 2-substituted furo[3,2-b]pyridines.
Protocol 1: Synthesis of a 2-Substituted Furo[3,2-b]pyridine Derivative
This protocol is a representative example based on methodologies reported in the literature.[8]
Materials:
-
3-chloro-2-hydroxypyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer
-
Ultrasound bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-chloro-2-hydroxypyridine (1.0 mmol), the terminal alkyne (1.1 mmol), 10% Pd/C (0.05 mmol), CuI (0.05 mmol), PPh3 (0.1 mmol), and Et3N (2.0 mmol) in ethanol (10 mL).
-
Reaction: Place the flask in an ultrasound bath and irradiate at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with deionized water and then brine.
-
Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted furo[3,2-b]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Biological Evaluation of Furo[3,2-b]pyridine Derivatives
A systematic evaluation of the biological activity of newly synthesized compounds is crucial to identify promising kinase inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: A general workflow for the in vitro screening of Furo[3,2-b]pyridine derivatives as kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (composition varies depending on the kinase)
-
Furo[3,2-b]pyridine test compound dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Dilution: Prepare a serial dilution of the furo[3,2-b]pyridine test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid).
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to determine the cytotoxic or cytostatic effects of a compound.[5]
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Furo[3,2-b]pyridine test compound dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furo[3,2-b]pyridine compound for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO-treated cells).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[5]
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative furo[3,2-b]pyridine derivatives against various kinases and in cellular assays.
Table 1: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference(s) |
| MU1210 | CLK1 | 8 | [2][5] |
| CLK2 | 20 | [2][5] | |
| CLK4 | 12 | [2][5] | |
| Compound 16b | Btk | 139 | [2] |
| PI3Kδ | 275 | [2] | |
| MU135 | HIPK2 | 119 | [2] |
| MU1787 | HIPK2 | 123 | [2] |
Table 2: Structure-Activity Relationship of 3,5-Disubstituted Furo[3,2-b]pyridine Analogs as CLK Inhibitors and their Cellular Activity
| Compound ID | R¹ Substituent (Position 3) | R² Substituent (Position 5) | CLK1 (IC₅₀, nM) | CLK2 (IC₅₀, nM) | CLK4 (IC₅₀, nM) | Cellular Activity (MCF-7, GI₅₀, µM) | Reference |
| 1a | 4-Fluorophenyl | 4-Morpholinyl | 150 | 35 | 80 | >10 | [9] |
| 1b | 4-Chlorophenyl | 4-Morpholinyl | 120 | 28 | 65 | >10 | [9] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. GI₅₀ values represent the concentration required to inhibit the growth of MCF-7 cells by 50%. Data extracted from Nemec, et al. (2019).[9]
Conclusion and Future Directions
The furo[3,2-b]pyridine scaffold is a highly versatile and valuable platform for the development of novel kinase inhibitors with significant therapeutic potential.[2][4][5] The methodologies and data presented in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. Future research should focus on expanding the chemical diversity of furo[3,2-b]pyridine libraries, further elucidating their structure-activity relationships, and advancing the most promising lead compounds into preclinical and in vivo studies to validate their therapeutic efficacy and safety profiles.
References
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062–1066.
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932–940.
- Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Journal of the Indian Chemical Society, 98(11), 100198.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate.
- Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 50(74), 10845–10848.
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate.
- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460.
- Some VEGFR-2 inhibitors currently approved or in clinical trials. ResearchGate.
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Application Notes and Protocols: Furo[3,2-b]pyridine-2-carbaldehyde in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its rigid, planar structure and unique electronic properties that make it an ideal pharmacophore for designing potent and selective inhibitors of various biological targets.[1] Its structural resemblance to purine bases allows it to function as a compelling ATP-competitive inhibitor for a range of kinases, a class of enzymes frequently implicated in oncogenic signaling pathways.[2][3] The strategic introduction of a 2-carbaldehyde group onto this scaffold transforms it into a versatile synthetic intermediate, opening a gateway to a diverse array of bioactive molecules through well-established carbonyl group transformations. This application note provides a comprehensive guide to the synthesis of Furo[3,2-b]pyridine-2-carbaldehyde and its subsequent elaboration into potent bioactive compounds, with a focus on kinase inhibitors.
Synthesis of the Core Intermediate: this compound
The construction of the furo[3,2-b]pyridine scaffold is most effectively achieved through a Sonogashira coupling reaction followed by an intramolecular heteroannulation. The subsequent introduction of the aldehyde functionality at the C2 position can be accomplished via a Vilsmeier-Haack formylation reaction.
Part 1: Synthesis of Furo[3,2-b]pyridine
A robust method for the synthesis of the furo[3,2-b]pyridine core involves a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[1]
Protocol 1: Synthesis of Furo[3,2-b]pyridine via Sonogashira Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3-Chloro-2-hydroxypyridine | 129.55 | 1.30 g | 10 | Starting Material |
| Ethynyltrimethylsilane | 98.22 | 1.28 g (1.85 mL) | 13 | Alkyne Source |
| Pd(PPh₃)₂Cl₂ | 701.90 | 351 mg | 0.5 | Palladium Catalyst |
| Copper(I) iodide (CuI) | 190.45 | 95 mg | 0.5 | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 4.2 mL | 30 | Base |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | Solvent |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-chloro-2-hydroxypyridine (1.30 g, 10 mmol), Pd(PPh₃)₂Cl₂ (351 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol).
-
Add anhydrous THF (50 mL) and triethylamine (4.2 mL, 30 mmol).
-
To the stirred suspension, add ethynyltrimethylsilane (1.85 mL, 13 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure to obtain the crude silyl-protected intermediate.
-
Dissolve the crude intermediate in methanol (50 mL) and add potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 2 hours to effect desilylation.
-
Remove the solvent under reduced pressure.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford furo[3,2-b]pyridine as a solid.
Part 2: Vilsmeier-Haack Formylation of Furo[3,2-b]pyridine
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The furan ring of the furo[3,2-b]pyridine system is sufficiently electron-rich to undergo electrophilic substitution with the Vilsmeier reagent.
Protocol 2: Synthesis of this compound
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| Furo[3,2-b]pyridine | 119.12 | 1.19 g | 10 | Starting Material |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.3 mL | 30 | Vilsmeier Reagent Precursor |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.4 mL | 15 | Vilsmeier Reagent Precursor |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | Solvent |
| Sodium acetate (NaOAc) | 82.03 | 4.1 g | 50 | Quenching Agent |
Step-by-Step Procedure:
-
In a dry 100 mL three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (2.3 mL, 30 mmol) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.4 mL, 15 mmol) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid or viscous liquid).
-
In a separate flask, dissolve furo[3,2-b]pyridine (1.19 g, 10 mmol) in anhydrous DCM (20 mL).
-
Add the solution of furo[3,2-b]pyridine dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a cold aqueous solution of sodium acetate (4.1 g in 20 mL water). This step is exothermic.
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Application in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a variety of bioactive molecules. Below are protocols for the synthesis of chalcones and Knoevenagel condensation products, which are precursors to various therapeutic agents.
Synthesis of Furo[3,2-b]pyridine-based Chalcones
Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[6][7][8][9]
Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 147.13 | 147 mg | 1.0 | Aldehyde |
| 4'-Methoxyacetophenone | 150.17 | 150 mg | 1.0 | Ketone |
| Potassium hydroxide (KOH) | 56.11 | 112 mg | 2.0 | Base |
| Ethanol | - | 10 mL | - | Solvent |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (147 mg, 1.0 mmol) and 4'-methoxyacetophenone (150 mg, 1.0 mmol) in ethanol (10 mL).
-
Add a solution of potassium hydroxide (112 mg, 2.0 mmol) in ethanol (5 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate will likely form.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Knoevenagel Condensation for the Synthesis of Cyanoacrylate Derivatives
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[10][11][12] The resulting products are valuable intermediates in the synthesis of various pharmaceuticals.
Protocol 4: Knoevenagel Condensation with Ethyl Cyanoacetate
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 147.13 | 147 mg | 1.0 | Aldehyde |
| Ethyl cyanoacetate | 113.12 | 113 mg (0.11 mL) | 1.0 | Active Methylene Compound |
| Piperidine | 85.15 | 1-2 drops | - | Basic Catalyst |
| Ethanol | - | 10 mL | - | Solvent |
Step-by-Step Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (147 mg, 1.0 mmol) and ethyl cyanoacetate (0.11 mL, 1.0 mmol) in ethanol (10 mL).
-
Add 1-2 drops of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC. Upon completion, a solid product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure ethyl 2-cyano-3-(furo[3,2-b]pyridin-2-yl)acrylate.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows described in this application note.
Caption: Synthetic workflow for Furo[3,2-b]pyridine derivatives.
Signaling Pathways and Bioactivity
Furo[3,2-b]pyridine derivatives have shown significant promise as inhibitors of various kinases involved in cancer progression, such as cdc-like kinases (CLKs).[2] Inhibition of these kinases can modulate alternative splicing, a process often dysregulated in cancer, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for Furo[3,2-b]pyridine kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of bioactive molecules. The protocols detailed in this application note provide a solid foundation for researchers to access this key building block and explore its potential in drug discovery, particularly in the development of novel kinase inhibitors. The straightforward and efficient synthetic routes, coupled with the significant biological activities of the resulting derivatives, underscore the importance of the furo[3,2-b]pyridine scaffold in modern medicinal chemistry.
References
- Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
- N/A
- Saidi, M. R., et al. (2011). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Asiri, A. M., & Khan, S. A. (2011). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Journal of the Chemical Society of Pakistan, 33(6), 844-848. [Link]
- N/A
- Kristanti, A. N., et al. (2020). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. Rasayan Journal of Chemistry, 13(1), 656-663. [Link]
- de la Torre, G., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link]
- Solanke, D. P., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal for Research in Applied Science & Engineering Technology, 10(5), 4810-4816. [Link]
- Kumar, A., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051-072. [Link]
- Li, W., et al. (2014). Naturally Occurring Alkaline Amino Acids Function as Efficient Catalysts on Knoevenagel Condensation at Physiological pH: A Mechanistic Elucidation.
- N/A
- Rajput, S. S., & Kotharkar, S. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- N/A
- N/A
- N/A
- N/A
- Organic Chemistry Portal. Synthesis of substituted active methylenes. [Link]
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- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 10. bcc.bas.bg [bcc.bas.bg]
- 11. researchgate.net [researchgate.net]
- 12. Substituted active methylene synthesis by condensation [organic-chemistry.org]
Application Notes and Protocols for the Purification of Furo[3,2-b]pyridine Derivatives
Abstract
The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including potent kinase inhibitors and modulators of critical signaling pathways like the Hedgehog pathway.[1][2][3] Achieving high purity of these derivatives is a non-negotiable prerequisite for their application in medicinal chemistry, drug development, and materials science, as even minute impurities can confound biological assays and compromise therapeutic efficacy. This guide provides a comprehensive, experience-driven protocol for the purification of Furo[3,2-b]pyridine derivatives, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern successful purification. We will cover initial work-up, primary purification techniques such as flash column chromatography and recrystallization, methods for purity assessment, and a robust troubleshooting guide.
Understanding the Molecule: Key Properties Influencing Purification
Success in purification begins with a deep understanding of the molecule's physicochemical properties. The Furo[3,2-b]pyridine core is an aromatic heterocyclic system resulting from the fusion of a π-electron-excessive furan ring and a π-electron-deficient pyridine ring.[4] This fusion imparts a unique set of characteristics that directly impact the choice and execution of purification strategies.
-
Polarity and Solubility : The presence of both a furan oxygen and a pyridine nitrogen, along with any substituents, gives these molecules moderate to high polarity. This generally translates to good solubility in polar organic solvents like ethyl acetate, dichloromethane (DCM), and methanol, but limited solubility in nonpolar solvents like hexanes.
-
Basicity : The lone pair of electrons on the pyridine nitrogen atom confers basic properties (pKa of the parent furo[3,2-b]pyridine is predicted to be around 4.22).[5][6] This is a critical consideration for chromatographic purification. The basic nitrogen can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, poor separation, and in some cases, degradation of the product on the column.[7][8]
-
Stability : While the aromatic core is generally stable, the furan ring can be sensitive to strong acidic conditions.[4] Purification methods should therefore avoid harsh acidic environments unless the specific derivative is known to be stable.
-
Common Impurities : The nature of impurities is dictated by the synthetic route employed. Common synthetic methods include Sonogashira cross-couplings, intramolecular cyclizations, and palladium-catalyzed C-H activation.[2] Potential impurities may include:
-
Unreacted starting materials.
-
Homocoupled byproducts (e.g., from alkynes in Sonogashira reactions).[9]
-
Isomeric byproducts (e.g., from competing N-alkylation vs. O-alkylation).[7]
-
Residual metal catalysts (e.g., Palladium, Copper).[8]
-
Reagents and bases used in the reaction (e.g., triethylamine, potassium carbonate).[7]
-
The Purification Workflow: From Crude Mixture to Pure Compound
A systematic, multi-step approach is essential for isolating Furo[3,2-b]pyridine derivatives in high purity. The general workflow involves an initial extractive work-up followed by a primary purification technique like chromatography or recrystallization.
Caption: General purification workflow for Furo[3,2-b]pyridine derivatives.
Step 1: Initial Aqueous Work-up and Extraction
The first step after the reaction is complete is to separate the desired product from inorganic salts, water-soluble reagents, and highly polar byproducts.
Protocol:
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable aqueous solution (e.g., saturated ammonium chloride for organometallic reactions or water).[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent in which the product is soluble and the impurities are not (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure maximum recovery.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove residual water and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 2: Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying Furo[3,2-b]pyridine derivatives from impurities with different polarities.[9][10]
Protocol:
-
TLC Analysis: Before running the column, analyze the crude product by Thin-Layer Chromatography (TLC) to determine an optimal solvent system. The ideal system provides good separation between the product spot and impurities, with a retention factor (Rf) for the product of approximately 0.2-0.4.[7]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (a less polar solvent mixture).[7] Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or methanol). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column. This "dry loading" technique generally results in better separation than loading the sample as a concentrated liquid.[7]
-
Elution: Begin elution with the determined mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), is often most effective for separating multiple components.[7]
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified Furo[3,2-b]pyridine derivative.
Table 1: Recommended Solvent Systems for Chromatography
| Polarity of Derivative | Initial Mobile Phase (Eluent) | Gradient To | Modifier (to prevent tailing) |
| Low to Medium | 5-20% Ethyl Acetate in Hexanes | 50-100% Ethyl Acetate in Hexanes | 0.1-1% Triethylamine (Et3N)[7][8] |
| Medium to High | 50-100% Ethyl Acetate in Hexanes | 2-10% Methanol in Ethyl Acetate | 0.1-1% Triethylamine (Et3N)[7] |
| High | 100% Dichloromethane (DCM) | 2-10% Methanol in DCM | 0.1-1% Triethylamine (Et3N) |
Causality: The addition of a basic modifier like triethylamine (Et3N) is crucial. It competitively binds to the acidic silanol sites on the silica gel, preventing the basic pyridine nitrogen of the product from adsorbing too strongly. This results in symmetrical peaks and improved separation.[7][8]
Step 3: Recrystallization
For derivatives that are solid at room temperature, recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[9]
Protocol:
-
Solvent Selection: The key is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
Purity Assessment
After purification, the identity and purity of the final compound must be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid (0.1%) is typically used.[11] Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of the purified compound.[11] The absence of impurity peaks in the spectra provides strong evidence of high purity.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[11]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following guide addresses common issues encountered during the purification of Furo[3,2-b]pyridine derivatives.
Caption: Troubleshooting logic for common purification challenges.
Table 2: Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Peak Tailing in Chromatography | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface. | Add a basic modifier like triethylamine or pyridine (0.1-1%) to the eluent. Consider using a less acidic stationary phase like neutral or basic alumina. | [7][8] |
| Co-elution of Impurities | The desired product and impurities have very similar polarities. | Use a shallower solvent gradient or switch to an isocratic elution with an optimized solvent system. Try a different stationary phase (e.g., alumina, or C18 for reversed-phase). For very difficult separations, consider preparative HPLC. | [8] |
| Low Recovery from Column | The compound is either too polar (streaking on the baseline) or is degrading on the silica. | If streaking, increase the eluent polarity. To check for degradation, spot the compound on a TLC plate, let it sit for an hour, then elute to see if new spots appear. If degradation occurs, switch to a more inert stationary phase like alumina. | [8] |
| Difficulty Removing Palladium Catalyst | Residual palladium from coupling reactions can be difficult to remove and may co-elute with the product. | Before chromatography, filter the crude product (dissolved in a suitable solvent) through a pad of Celite®. If this fails, specialized palladium scavengers or specific aqueous washes may be necessary. | [8] |
Conclusion
The successful purification of Furo[3,2-b]pyridine derivatives is a critical, enabling step in their journey from synthesis to application. By understanding the inherent chemical nature of this scaffold—particularly the basicity of the pyridine ring—and employing a systematic workflow, researchers can effectively overcome common challenges like peak tailing and co-elution of impurities. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for obtaining these valuable compounds with the high degree of purity required for rigorous scientific investigation and development.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol.
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- LookChem. (n.d.). Cas 272-62-8,furo[3,2-b]pyridine.
- CymitQuimica. (n.d.). CAS 272-62-8: Furo[3,2-b]pyridine.
- ChemicalBook. (n.d.). furo[3,2-b]pyridine CAS#: 272-62-8.
- PubChem - NIH. (n.d.). Furo(3,2-b)pyridine | C7H5NO | CID 12210217.
- BenchChem. (2025).
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- BenchChem. (2025). Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide.
- BenchChem. (2025).
- The Royal Society of Chemistry. (2013).
- Semantic Scholar. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
- BenchChem. (2025). A Comparative Study: Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine in Drug Discovery.
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Application Notes and Protocols for the Column Chromatography of Furo[3,2-b]pyridine Compounds
This guide provides a comprehensive overview and detailed protocols for the purification of Furo[3,2-b]pyridine compounds using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical expertise with practical, field-tested insights to facilitate efficient and effective isolation of this important class of heterocyclic compounds.
Introduction: The Significance of Furo[3,2-b]pyridines and the Imperative of Purity
Furo[3,2-b]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their rigid, planar structure and unique electronic properties make them a "privileged scaffold" for developing potent and selective inhibitors of various biological targets, including kinases and modulators of key signaling pathways like the Hedgehog pathway.[1][2] The therapeutic potential of Furo[3,2-b]pyridine derivatives as anticancer agents and in other disease areas underscores the critical need for their effective purification.[3][4]
The synthesis of these compounds often involves multi-step reactions, such as Sonogashira cross-coupling and intramolecular cyclizations, which can result in a mixture of the desired product, unreacted starting materials, and various byproducts.[1][5] Achieving high purity is paramount, as even minor impurities can confound biological assays and compromise the integrity of downstream applications. Column chromatography, particularly flash chromatography, is a cornerstone technique for the isolation and purification of these valuable compounds.[5]
The Science of Separation: Principles of Column Chromatography for Furo[3,2-b]pyridines
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For Furo[3,2-b]pyridines, which are generally polar molecules, normal-phase chromatography using a polar stationary phase like silica gel is the most common approach.[6][7]
The Stationary Phase: Silica Gel as the Workhorse
Silica gel (SiO₂) is the most widely used stationary phase for the purification of Furo[3,2-b]pyridines due to its high surface area, excellent resolving power for a wide range of compound polarities, and cost-effectiveness. The surface of silica gel is populated with silanol groups (Si-OH), which are slightly acidic.[8] These silanol groups interact with polar functional groups of the analyte molecules through hydrogen bonding and dipole-dipole interactions.
The Mobile Phase: Eluting the Target Compound
The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase, carrying the components of the mixture at different rates. The choice of the mobile phase is critical for achieving good separation. For Furo[3,2-b]pyridines, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed.[5][6] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity are sequentially eluted from the column.
The Challenge of Tailing with Basic Heterocycles
A common issue encountered during the chromatography of pyridine-containing compounds on silica gel is "tailing," where the spots on a TLC plate or the peaks in a chromatogram appear elongated. This is due to the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups of the silica gel.[6][9] This can lead to poor separation and reduced purity of the collected fractions.
To mitigate tailing, a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, is often added to the mobile phase.[6][9][10] The basic modifier competitively binds to the active sites on the silica gel, preventing the strong adsorption of the Furo[3,2-b]pyridine compound and resulting in more symmetrical peak shapes and improved resolution.
Pre-Chromatography Workflow: Thin-Layer Chromatography (TLC) Optimization
Before performing a column separation, it is essential to optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.[11]
Protocol for TLC Analysis
-
Plate Preparation: Use silica gel-coated TLC plates with a fluorescent indicator (e.g., UV254).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The chamber should be saturated with the solvent vapors.
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp.
-
Rf Calculation: The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[12]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Interpreting TLC Results for Column Chromatography
The goal of TLC optimization is to find a solvent system that provides good separation between the desired Furo[3,2-b]pyridine and any impurities. For optimal separation in column chromatography, the target compound should have an Rf value between 0.15 and 0.4.[13]
-
If the Rf is too high (> 0.4): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities. To decrease the Rf, reduce the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
-
If the Rf is too low (< 0.15): The compound will be strongly adsorbed to the silica gel and may require a large volume of solvent to elute, leading to band broadening and a lengthy separation. To increase the Rf, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
The relationship between Rf and the column volumes (CV) required for elution is given by the equation CV = 1/Rf .[11][13] A lower Rf value translates to a higher number of column volumes needed for elution, which generally leads to better separation between closely eluting compounds.
Detailed Protocol: Flash Column Chromatography of Furo[3,2-b]pyridine Compounds
This protocol outlines the steps for purifying a Furo[3,2-b]pyridine derivative using flash column chromatography, a technique that uses air pressure to accelerate the solvent flow rate, leading to faster and more efficient separations.[14]
Materials and Equipment
-
Crude Furo[3,2-b]pyridine compound
-
Silica gel for flash chromatography (230-400 mesh)[10]
-
HPLC-grade solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (TEA)
-
Glass chromatography column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for Furo[3,2-b]pyridine purification.
Step-by-Step Procedure
Step 1: Column Preparation
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material to be purified. A general rule of thumb is a silica gel to crude product weight ratio of 40:1 to 100:1.[15]
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add Sand: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (determined from TLC analysis) to form a slurry.[15]
-
Pack the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, which helps in uniform settling of the silica gel.
-
Add a Protective Layer: Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.
-
Equilibrate the Column: Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 2: Sample Loading
There are two common methods for loading the sample onto the column:
-
Dry Loading (Recommended): Dissolve the crude Furo[3,2-b]pyridine in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6][15] This method often provides better resolution.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase. Using a pipette, carefully and evenly apply this solution to the top of the silica gel bed.[15]
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to start the solvent flow.
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is suitable for separating compounds with similar polarities.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. For example, starting with 95:5 Hexane/Ethyl Acetate and gradually increasing the proportion of ethyl acetate.[6] This is effective for separating mixtures containing compounds with a wide range of polarities.
-
-
Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.
Step 4: Monitoring the Separation
-
TLC Analysis of Fractions: Periodically, and for every fraction collected, perform TLC analysis to determine which fractions contain the desired Furo[3,2-b]pyridine. Spot the crude mixture, the collected fractions, and a pure standard (if available) on the same TLC plate for comparison.
-
Combine Pure Fractions: Based on the TLC analysis, combine all the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Furo[3,2-b]pyridine.
-
Final Purity Assessment: Determine the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.[16]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Tailing of Spots/Peaks | Strong interaction between the basic pyridine nitrogen and acidic silanol groups. | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[6][9] |
| Poor Separation/Co-elution | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. Try a shallower solvent gradient or a different solvent system.[9] |
| Overloading the column. | Use a larger column or reduce the amount of crude material loaded. | |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient up to 10-20% methanol in dichloromethane may be necessary for very polar compounds.[17] |
| Cracked or Channeled Column | Improper column packing. | Repack the column, ensuring the slurry is homogeneous and settles evenly. |
| Product Crystallizes in the Column | The eluent is a poor solvent for the compound at the eluted concentration. | Switch to a solvent system where the compound has higher solubility.[9] |
Advanced Considerations and Alternative Stationary Phases
For challenging separations, such as resolving closely related isomers of Furo[3,2-b]pyridines, alternative stationary phases may be necessary.[6]
-
Amino- or Cyano-bonded Silica: These are less acidic than bare silica gel and can provide different selectivity for polar and basic compounds, often reducing tailing without the need for basic additives.[6][18]
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of basic compounds like Furo[3,2-b]pyridines.[8]
-
Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[16] More polar compounds elute first. This can be a powerful tool for purifying highly polar Furo[3,2-b]pyridine derivatives that are difficult to separate by normal-phase chromatography.
Conclusion
The successful purification of Furo[3,2-b]pyridine compounds by column chromatography is a critical step in their synthesis and subsequent application in drug discovery and materials science. By understanding the fundamental principles of chromatography, carefully optimizing the separation conditions using TLC, and following a systematic protocol, researchers can achieve high purity and yield of their target compounds. The insights and detailed procedures provided in this guide are intended to empower scientists to overcome common challenges and confidently purify this valuable class of heterocyclic molecules.
References
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. BenchChem.
- Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
- BenchChem. (2025).
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- Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry.
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Application Notes and Protocols for the Derivatization of Furo[3,2-b]pyridine-2-carbaldehyde
Introduction: The Strategic Importance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing potent and selective modulators of various biological targets.[2] The derivatization of this core structure, particularly at the 2-position, allows for the systematic exploration of the chemical space around the scaffold, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Furo[3,2-b]pyridine-2-carbaldehyde is a key intermediate, offering a versatile handle for a wide array of chemical transformations to generate diverse libraries of novel compounds for biological screening.[3]
This guide provides an in-depth exploration of three fundamental derivatization strategies for this compound: the Wittig reaction for olefination, reductive amination for the synthesis of secondary and tertiary amines, and the Knoevenagel condensation for the formation of α,β-unsaturated systems. Each section will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
I. Olefination via the Wittig Reaction: Crafting Carbon-Carbon Double Bonds
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from aldehydes and ketones.[4] This reaction is particularly valuable for introducing diverse vinyl functionalities onto the furo[3,2-b]pyridine scaffold, which can serve as precursors for further functionalization or as key pharmacophoric elements.
Mechanistic Insight: The "Why" Behind the Wittig Reaction
The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. This forms a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring. The driving force of the reaction is the subsequent fragmentation of the oxaphosphetane to yield the desired alkene and the highly stable triphenylphosphine oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.
Caption: Workflow of the Wittig Reaction.
Protocol: Synthesis of Stilbene Analogs of Furo[3,2-b]pyridine
This protocol details the synthesis of (E)-2-(2-phenylethenyl)furo[3,2-b]pyridine, a stilbene analog, a class of compounds known for their diverse biological activities.[5]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
This compound
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF. To this suspension, add benzyltriphenylphosphonium chloride (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the characteristic orange-red color indicates ylide generation.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired stilbene derivative.
Expected Outcome: This procedure typically yields the (E)-isomer as the major product. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and stereochemistry.
II. Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines, which are prevalent in a vast number of biologically active molecules.[6] This one-pot procedure involves the reaction of an aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Mechanistic Rationale: The Controlled Formation of C-N Bonds
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of this compound, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a mild reducing agent to yield the final amine product. The choice of reducing agent is critical; it must be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are commonly used for this purpose due to their mild nature and selectivity.[7]
Caption: Reductive Amination Workflow.
Protocol: Synthesis of N-Aryl-N-((furo[3,2-b]pyridin-2-yl)methyl)amines
This protocol describes a general procedure for the synthesis of secondary amines via the reductive amination of this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the substituted aniline (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Progression and Work-up: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired secondary amine.
Data Summary Table:
| Amine Reactant | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | NaBH(OAc)₃ | DCE | 16 | 85 |
| 4-Fluoroaniline | NaBH(OAc)₃ | DCE | 18 | 82 |
| 3-Chloroaniline | NaBH(OAc)₃ | DCE | 20 | 78 |
| 4-Methylaniline | NaBH(OAc)₃ | DCE | 16 | 88 |
III. Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[8] This reaction is instrumental in synthesizing α,β-unsaturated products, which are valuable intermediates in organic synthesis and often exhibit interesting biological properties.[6]
Mechanistic Principles: The Role of the Active Methylene Compound
The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration to yield the final α,β-unsaturated product. The presence of electron-withdrawing groups on the methylene carbon facilitates both the initial deprotonation and the final elimination step.
Caption: Knoevenagel Condensation Mechanism.
Protocol: Synthesis of 2-(Furo[3,2-b]pyridin-2-ylmethylene)malononitrile
This protocol provides a straightforward method for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature. A precipitate should start to form. The reaction is typically complete within 1-2 hours. Monitor by TLC if necessary.
-
Isolation of Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. Dry the product under vacuum to obtain the pure 2-(furo[3,2-b]pyridin-2-ylmethylene)malononitrile.
Data Summary Table:
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 1.5 | 92 |
| Ethyl cyanoacetate | Piperidine | Ethanol | 3 | 88 |
| Cyanoacetamide | Piperidine | Ethanol | 2 | 90 |
Conclusion and Future Perspectives
The derivatization of this compound through Wittig olefination, reductive amination, and Knoevenagel condensation provides a robust and versatile platform for the generation of diverse chemical libraries. The protocols outlined in this guide are designed to be reproducible and scalable, offering researchers a solid foundation for their synthetic endeavors. The resulting derivatives, with their varied functionalities and stereochemistries, are prime candidates for biological evaluation in a range of therapeutic areas, including oncology and infectious diseases. Further exploration of these derivatization strategies, including the use of different ylides, amines, and active methylene compounds, will undoubtedly lead to the discovery of novel furo[3,2-b]pyridine-based compounds with significant therapeutic potential.
References
- Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.
- Srivastava, P., & Lee, H. J. (2017). Synthetic approaches toward stilbenes and their related structures. SciSpace.
- Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. National Institutes of Health.
- Singh, S., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
- Freie Universität Berlin. (n.d.). 3.1 Synthesis of Stilbene Derivatives. Refubium.
- Paul, S., et al. (2017). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing.
- Moemeni, M. H., et al. (2015). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications.
- Hrasna, M., et al. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar.
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- Paul, S., et al. (2017). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. National Institutes of Health.
- Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. CoLab.
- Zhang, Y., et al. (2020). Reductive amination of tertiary anilines and aldehydes. PubMed.
- Bentham Science Publisher. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Bentham Science.
- Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate.
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- Wang, G., et al. (2001). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate.
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Furo[3,2-b]pyridine-2-carbaldehyde: A Key Intermediate for the Synthesis of Novel Hedgehog Pathway Modulators
Application Note and Protocols
Abstract
The Furo[3,2-b]pyridine core has been identified as a privileged scaffold in medicinal chemistry, giving rise to potent and selective modulators of critical cellular signaling pathways. This guide provides an in-depth technical overview of the application of Furo[3,2-b]pyridine-2-carbaldehyde as a key synthetic intermediate for the development of novel antagonists of the Hedgehog (Hh) signaling pathway. We will explore the mechanism of action, provide structure-activity relationship (SAR) data for active derivatives, and present detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and developmental biology research.
Introduction: The Hedgehog Pathway and the Furo[3,2-b]pyridine Scaffold
The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, tissue homeostasis, and regeneration in adults.[1] Aberrant activation of this pathway is a known driver in several human cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers.[1] This has made the Hh pathway a significant target for therapeutic intervention.[2]
The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH represses the activity of the 7-pass transmembrane protein Smoothened (SMO). Ligand binding to PTCH alleviates this repression, allowing SMO to activate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, which regulate cell proliferation, survival, and differentiation.
The Furo[3,2-b]pyridine heterocyclic system has emerged as a versatile scaffold for the development of biologically active small molecules.[3] Its rigid, planar structure and unique electronic properties make it an attractive starting point for the design of potent and selective enzyme inhibitors and pathway modulators. Notably, a subset of 3,5,7-trisubstituted Furo[3,2-b]pyridine derivatives has been identified as potent, sub-micromolar modulators of the Hedgehog pathway.[4]
This guide focuses on This compound as a critical building block in the synthesis of these active Hedgehog pathway inhibitors. While the carbaldehyde itself is not the active modulator, its functional group serves as a versatile handle for the elaboration into the more complex, biologically active derivatives.
Mechanism of Action: SMO Antagonism
The primary mechanism by which the active 3,5,7-trisubstituted Furo[3,2-b]pyridine derivatives inhibit the Hedgehog pathway is through direct antagonism of the Smoothened (SMO) receptor.[5] This has been demonstrated through competitive binding assays using BODIPY-cyclopamine, a fluorescently labeled analog of cyclopamine, a well-characterized SMO antagonist.[6]
By binding to SMO, these Furo[3,2-b]pyridine derivatives prevent the conformational changes required for its activation, even when PTCH inhibition is relieved. This effectively blocks the entire downstream signaling cascade, preventing the activation of GLI transcription factors and the subsequent expression of Hh target genes.
Caption: Mechanism of Hedgehog pathway inhibition by Furo[3,2-b]pyridine derivatives.
Structure-Activity Relationship (SAR) Data
The inhibitory potency of Furo[3,2-b]pyridine derivatives against the Hedgehog pathway is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the SAR for a series of 3,5,7-trisubstituted Furo[3,2-b]pyridines, as determined by a GLI-dependent luciferase reporter gene assay in Shh-LIGHT2 cells.
| Compound ID | R¹ Substituent (Position 3) | R² Substituent (Position 5) | R³ Substituent (Position 7) | Hedgehog Pathway Inhibition (IC₅₀, µM) |
| 2a | 4-Fluorophenyl | 4-Morpholinyl | Methyl | >10 |
| 2b | 4-Chlorophenyl | 4-Morpholinyl | Methyl | 5.8 |
| 2c | 4-Methoxyphenyl | 4-Morpholinyl | Methyl | 8.2 |
| 2d | 3-Aminophenyl | 4-Morpholinyl | Methyl | 1.5 |
| 2e | Thiophen-2-yl | 4-Morpholinyl | Methyl | 7.1 |
| 2f | Pyridin-4-yl | 4-Morpholinyl | Methyl | 3.9 |
Data extracted from Nemec, et al. (2019).[3]
Key Insights from SAR Data:
-
Position 3: The nature of the substituent at the 3-position significantly impacts activity. The presence of a 3-aminophenyl group (Compound 2d ) resulted in the most potent inhibition in this series, with a sub-micromolar IC₅₀ value of 1.5 µM.
-
Position 5: A 4-morpholinyl group at the 5-position appears to be a favorable substitution for activity.
-
Position 7: A methyl group at the 7-position is present in all the tested active compounds.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative Furo[3,2-b]pyridine Hedgehog pathway modulator, and for the key biological assays used to characterize its activity.
Synthesis of a Representative 3,5,7-Trisubstituted Furo[3,2-b]pyridine
The following protocol is a representative synthetic route for the construction of the Furo[3,2-b]pyridine core, which can then be further functionalized. This method is based on a one-pot Sonogashira coupling followed by a heteroannulation reaction.[7][8] this compound can be utilized as a starting material for further derivatization at the 2-position, or the core scaffold can be built and subsequently functionalized at positions 3, 5, and 7.
Caption: General synthetic workflow for Furo[3,2-b]pyridine derivatives.
Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines
Rationale: This one-pot procedure combines a palladium- and copper-catalyzed Sonogashira cross-coupling with an intramolecular C-O bond formation (heteroannulation) to efficiently construct the Furo[3,2-b]pyridine scaffold from readily available starting materials. Ultrasound irradiation is used to enhance reaction rates and yields.
Materials:
-
3-Chloro-2-hydroxypyridine
-
Terminal alkyne of choice (e.g., phenylacetylene)
-
10% Palladium on Carbon (Pd/C)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Ultrasound bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-chloro-2-hydroxypyridine (1.0 mmol), the terminal alkyne (1.1 mmol), 10% Pd/C (5 mol%), CuI (2 mol%), and PPh₃ (4 mol%).
-
Solvent and Base Addition: Add ethanol (10 mL) followed by triethylamine (2.0 mmol).
-
Sonication: Place the flask in an ultrasound bath and irradiate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted Furo[3,2-b]pyridine.[7]
Further functionalization at positions 3, 5, and 7 can be achieved through subsequent cross-coupling reactions on a suitably halogenated Furo[3,2-b]pyridine core.
GLI-Luciferase Reporter Gene Assay
Rationale: This cell-based assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a firefly luciferase reporter gene, which is under the control of multiple GLI binding sites.[2] A decrease in luciferase activity in the presence of an agonist indicates inhibition of the pathway. Shh-LIGHT2 cells, a derivative of NIH/3T3 cells, are ideal for this assay as they stably express both the GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
Materials:
-
Shh-LIGHT2 cells (ATCC, JHU-68)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin (Pen/Strep)
-
Purmorphamine (or another suitable SMO agonist)
-
Furo[3,2-b]pyridine test compounds
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 4 x 10⁵ cells/well in DMEM supplemented with 10% BCS and 1% Pen/Strep. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the Furo[3,2-b]pyridine test compounds in assay medium (DMEM with 0.5% BCS).
-
Treatment: Carefully remove the culture medium from the cells. Add the diluted test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: Immediately add a fixed concentration of purmorphamine (typically 2 µM) to all wells except for the unstimulated (negative control) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Measurement: Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.
-
Cell Lysis: Remove the medium and lyse the cells with 1X Passive Lysis Buffer according to the manufacturer's protocol.
-
Data Acquisition: Measure both firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the purmorphamine-stimulated vehicle control. Plot the data and determine the IC₅₀ value for each compound.
Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to determine if the observed inhibition of the Hedgehog pathway is due to specific pathway modulation or general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., Daoy medulloblastoma cells)
-
Appropriate cell culture medium
-
Furo[3,2-b]pyridine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a period that corresponds to the reporter assay (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
SMO Competitive Binding Assay
Rationale: This assay directly assesses whether the test compounds bind to the SMO receptor by measuring their ability to displace a known fluorescent SMO ligand, BODIPY-cyclopamine.[6]
Materials:
-
HEK293T cells
-
Human SMO expression vector
-
Transfection reagent (e.g., Lipofectamine)
-
BODIPY-cyclopamine
-
Furo[3,2-b]pyridine test compounds
-
Vismodegib (positive control)
-
24-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Transfection: Seed HEK293T cells in 24-well plates. Transfect the cells with a human SMO expression vector using a suitable transfection reagent according to the manufacturer's protocol. Allow 48 hours for protein expression.
-
Compound Treatment: Treat the SMO-expressing cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5 µM Vismodegib).
-
Fluorescent Ligand Addition: Add BODIPY-cyclopamine to all wells at a fixed concentration (e.g., 25 nM).
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Cell Preparation for Analysis: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. If desired, counterstain nuclei with DAPI.
-
Data Acquisition: Analyze the cells using a fluorescence microscope to visualize the displacement of the green fluorescent BODIPY-cyclopamine. Alternatively, for a quantitative analysis, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
Data Analysis: A reduction in green fluorescence in the presence of the test compound indicates competitive binding to SMO.
Considerations for In Vivo Studies
While in vivo data for Furo[3,2-b]pyridine-based Hedgehog modulators is not yet widely available, researchers planning such studies should consider the following:
-
Model Selection: Utilize xenograft or genetically engineered mouse models with known Hh pathway-dependent tumors (e.g., Daoy medulloblastoma xenografts, Ptch+/- mouse models for BCC).
-
Pharmacokinetics: Conduct preliminary pharmacokinetic studies to determine the bioavailability, half-life, and optimal dosing regimen of the lead compounds.
-
Efficacy Endpoints: Measure tumor growth inhibition, changes in Hh target gene expression (e.g., Gli1) in tumor tissue, and overall survival.
-
Toxicity: Monitor for common side effects associated with SMO inhibitors, such as weight loss, muscle cramps, and alopecia.
Conclusion
The Furo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel Hedgehog pathway inhibitors. This compound serves as a key intermediate in the synthesis of 3,5,7-trisubstituted derivatives that have demonstrated potent, sub-micromolar antagonism of the SMO receptor in vitro. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and advance these compounds in the pursuit of new therapies for Hedgehog-driven diseases.
References
- Di Magno, L., et al. (2021). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. International Journal of Molecular Sciences, 22(16), 8569.
- Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940.
- Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066.
- Bio-protocol. (2014). Hedgehog (Hh) Reporter Activity Assay.
- Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie, 131(4), 1074-1078.
- Lauth, M., et al. (2019). A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. Molecular Pharmacology, 96(2), 205-214.
- Rimkus, T. K., et al. (2016). The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses. Cancer Biology & Therapy, 17(5), 457-469.
- ResearchGate. (n.d.). The protocol of competitive binding assay.
- ResearchGate. (n.d.). Figure 2. Optimization of compound competition binding assays.
- ResearchGate. (n.d.). Compound 12 inhibition of Bodipy-Cyclopamine (BC) binding to whole cell.
- ResearchGate. (n.d.). Synthesis of an initial library of the substituted furo[3,2-b]pyridines.
- Semantic Scholar. (2008). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines.
- Organic Chemistry Portal. (2004). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Bouziane, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(22), 7795.
- El-Faham, A., et al. (2012). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Journal of Fluorine Chemistry, 135, 277-283.
- Request PDF. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines.
- ResearchGate. (n.d.). The protocol of competitive binding assay.
- Omura, S., et al. (2016). The Design, Synthesis, and Evaluation of 1,5,7-Trisubstituted-3-Pyridyl-Xanthones for Use as Insecticides Starting from Pyripyropene A. Chemistry – A European Journal, 22(50), 18076-18083.
- Request PDF. (n.d.). ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles.
- Royal Society of Chemistry. (2020). 2-Aminopyridine – an unsung hero in drug discovery.
- Semantic Scholar. (2007). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives.
- Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795.
- Wu, C., et al. (2020). Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer. Cancers, 12(9), 2413.
- Cellosaurus. (n.d.). Shh Light II (CVCL_2721).
- Epstein, E. H. (2015). Efficacy of Hedgehog pathway inhibitors in Basal cell carcinoma. Molecular Cancer Therapeutics, 14(1), 4-11.
- Amjad, S., et al. (2021). A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth. Cancers, 13(16), 4114.
- CUSABIO. (n.d.). Hedgehog signaling pathway.
- Pietrobono, S., et al. (2019). Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened. Frontiers in Genetics, 10, 557.
- Bhatia, S., et al. (2021). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers, 13(11), 2756.
Sources
- 1. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Furo[3,2-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of furo[3,2-b]pyridine derivatives. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, notably in the development of kinase inhibitors.[1] However, its synthesis can present challenges, often leading to frustratingly low yields.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future synthetic challenges.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section provides rapid answers to the most common issues encountered during the synthesis of the furo[3,2-b]pyridine core, which is often constructed via palladium-catalyzed cross-coupling followed by an intramolecular cyclization.[1]
Q1: My Sonogashira coupling reaction isn't starting or is extremely sluggish. What's the first thing to check? A1: The most common culprits are an inactive catalyst system or the presence of oxygen. Ensure your palladium and copper catalysts are fresh and have been stored properly.[2] Crucially, all solvents and reagents must be rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[2][3] Maintaining a positive inert gas pressure throughout the reaction is non-negotiable.[2]
Q2: I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this? A2: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[3][4] To minimize this, improve your degassing procedure.[3] You can also try a "copper-free" Sonogashira protocol, which, while sometimes slower, can eliminate this side reaction. Additionally, ensure your amine base is pure and free of oxidizing contaminants.
Q3: The second step, the intramolecular cyclization to form the furan ring, is failing. What should I do? A3: This step is highly dependent on the substrate and conditions. If it's a base-mediated cyclization, ensure your base is strong enough (e.g., potassium tert-butoxide) and the reaction is strictly anhydrous.[2] For transition-metal-catalyzed cyclizations, catalyst deactivation could be the issue.[2] Steric hindrance from bulky substituents on either the pyridine or alkyne can also impede ring closure, sometimes requiring higher temperatures or longer reaction times.[2]
Q4: My final product is a complex mixture that's difficult to purify. What are the likely side reactions? A4: Several side reactions can occur. Besides alkyne homocoupling, you might be seeing hydrodehalogenation (replacement of the halide with a hydrogen), which can be caused by moisture.[3] The pyridine nitrogen itself can coordinate to the palladium catalyst, inhibiting the desired reaction.[3][5] If your starting materials are impure, this will almost certainly lead to a complex product mixture. Always confirm the purity of starting materials by NMR and LC-MS before beginning.
Q5: The basic pyridine nitrogen in my product is causing severe tailing during silica gel chromatography. How can I get clean purification? A5: This is a very common issue. The acidic nature of silica gel interacts strongly with the basic pyridine. To mitigate this, add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your mobile phase (e.g., ethyl acetate/hexane).[6] This will neutralize the active sites on the silica and lead to much sharper, symmetrical peaks.
Part 2: In-Depth Troubleshooting Guides
Issue 1: Problems with Starting Materials and Reagents
The principle of "garbage in, garbage out" is paramount in synthesis. The quality of your reagents dictates the success of your reaction.
Question: My 2-halo-3-hydroxypyridine starting material appears fine by NMR, but the reaction is still low-yielding. What could be wrong?
Answer: Subtle impurities can have a major impact. Here's a deeper look:
-
Causality - Halide Reactivity: The reactivity of the C-X bond is critical for the initial oxidative addition step in the palladium cycle. The general trend is I > Br > Cl.[4] If you are using a 2-chloropyridine, the reaction will inherently be more sluggish and may require higher temperatures, more active catalysts (e.g., using bulky, electron-rich phosphine ligands), or conversion to the corresponding bromide or iodide.[3][4]
-
Causality - Catalyst Poisons: Pyridine-containing compounds are well-known inhibitors of palladium catalysts.[5] If your starting material was synthesized using other nitrogen-containing reagents (e.g., other amines, azides), trace amounts of these can coordinate strongly to the palladium center, effectively killing the catalyst. Re-purification of your starting material by column chromatography or recrystallization is a crucial, though often overlooked, step.
-
Causality - Water Content: Many reagents, especially bases like potassium carbonate or sodium hydride, are hygroscopic. Water can hydrolyze starting materials and quench sensitive intermediates.[3][6] Ensure all reagents are scrupulously dry. Dry solvents over molecular sieves or by distillation, and dry solid reagents in a vacuum oven before use.
Issue 2: Optimizing the Sonogashira Cross-Coupling Step
This palladium- and copper-catalyzed reaction is the lynchpin for many furo[3,2-b]pyridine syntheses.[1][7] Its success hinges on the delicate interplay between multiple components.
Question: I've tried multiple palladium catalysts and ligands with my 2-amino-3-bromopyridine substrate, but the yield of the coupled product remains poor. How do I systematically optimize this?
Answer: A systematic approach is key. The choice of catalyst, ligand, base, and solvent are all interconnected.
-
The Catalyst System (Palladium & Copper):
-
Palladium Source: While Pd(PPh₃)₄ is common, it can be sensitive. Pre-catalysts like Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ are often more robust.[8] The active catalyst is a Pd(0) species, and ensuring its formation and stability is critical.
-
Copper(I) Co-catalyst: CuI is essential for the formation of the copper(I) acetylide intermediate, which then transmetalates to the palladium center.[4] Ensure your CuI is fresh; it should be off-white, not green or brown, which indicates oxidation to Cu(II).
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heterocyclic substrates like pyridines, bulky, electron-rich phosphine ligands (e.g., PPh₃, XPhos) are often effective as they promote the reductive elimination step and can prevent catalyst inhibition by the pyridine nitrogen.[3]
-
-
The Base and Solvent:
-
Base: The base's role is to deprotonate the terminal alkyne and neutralize the HX generated. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and a solvent.[8] It must be anhydrous and high-purity.[2]
-
Solvent: Solvents like DMF, ethanol, or THF are common.[1][9] The choice can affect solubility and reaction rates. A solvent screen is often a worthwhile optimization step.
-
Optimization Workflow Diagram
Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.
Quantitative Optimization Data (Example)
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Et₃N (2) | THF | 25 | 15 |
| 2 | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Et₃N (2) | THF | 65 | 45 |
| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N (2) | DMF | 100 | 85[1][8] |
| 4 | Pd/C (10%) | PPh₃ (5) | Et₃N (2) | EtOH | Ultrasound | 70-90[7] |
This table is illustrative. Optimal conditions are substrate-dependent.
Issue 3: Failures in the Intramolecular Cyclization Step
After successfully forming the C-C bond, the subsequent C-O bond formation to create the furan ring is the final hurdle.
Question: My 2-alkynyl-3-hydroxypyridine intermediate is stable and isolated in good yield, but it won't cyclize to the furo[3,2-b]pyridine. What factors govern this ring-closing reaction?
Answer: This intramolecular cyclization, often a 5-exo-dig cyclization, is governed by electronics, sterics, and the reaction conditions.
-
Mechanism & Activation: The reaction typically involves the deprotonation of the hydroxyl group to form a pyridinolate anion, which then acts as a nucleophile, attacking the proximal carbon of the alkyne. This process can be promoted by base or by a transition metal (like copper or palladium) that activates the alkyne toward nucleophilic attack.
-
Troubleshooting Steps:
-
Base-Mediated Cyclization: If you are using a mild base like K₂CO₃ and seeing no reaction, a stronger, non-nucleophilic base may be required.[2][6] Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or THF can be effective.[2][9] Ensure the reaction is completely free of water, as this will quench the base.
-
Thermal Cyclization: Some substrates will cyclize upon heating without an added catalyst or base. If your reaction is being run at room temperature, try gradually increasing the heat while monitoring by TLC.
-
Acid-Catalyzed Cyclization: While less common for this specific scaffold, some intramolecular cyclizations onto alkynes can be promoted by Brønsted or Lewis acids.[10][11] This is an alternative pathway to explore if basic/thermal conditions fail.
-
Steric Hindrance: If you have a bulky substituent next to the hydroxyl group or a very bulky group on the alkyne (e.g., a t-butyl group), the transition state for cyclization may be energetically unfavorable. In these cases, more forcing conditions (higher temperatures, longer reaction times) may be necessary, but be wary of decomposition.[2]
-
Reaction Mechanism Diagram
Caption: Simplified mechanism for base-mediated intramolecular cyclization.
Part 3: Annotated Experimental Protocol
This protocol describes a common one-pot synthesis of a 2-substituted furo[3,2-b]pyridine via a Sonogashira coupling followed by heteroannulation, based on established literature procedures.[1][7][8]
Synthesis of 2-Phenylfuro[3,2-b]pyridine
| Reagent | MW ( g/mol ) | Amount (mmol) | Eq. | Mass/Volume |
| 3-Chloro-2-hydroxypyridine | 129.54 | 1.0 | 1.0 | 129.5 mg |
| Phenylacetylene | 102.13 | 1.1 | 1.1 | 112.3 mg (122 µL) |
| Pd(CF₃COO)₂ | 332.49 | 0.025 | 2.5 mol% | 8.3 mg |
| PPh₃ | 262.29 | 0.05 | 5.0 mol% | 13.1 mg |
| CuI | 190.45 | 0.05 | 5.0 mol% | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | - | - | 2.0 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 4.0 mL |
Procedure:
-
Inert Atmosphere Setup (Critical Step): To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(CF₃COO)₂ (8.3 mg), PPh₃ (13.1 mg), and CuI (9.5 mg). Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. Causality: This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst and cause unwanted alkyne homocoupling.[2][3]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (4.0 mL) and anhydrous, degassed Et₃N (2.0 mL) via syringe. Stir the mixture at room temperature for 15-30 minutes until the catalysts dissolve to form a homogenous solution. Expertise: Pre-forming the catalyst complex can lead to more reproducible results.
-
Substrate Addition: Add 3-chloro-2-hydroxypyridine (129.5 mg) and phenylacetylene (122 µL).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3-6 hours. Trustworthiness: Monitor the reaction progress by TLC (e.g., 3:1 Hexane/Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.[1]
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).
-
Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Purification (Critical Step): Filter off the drying agent and concentrate the organic layer in vacuo. Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution, for example, starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate in hexane. Insight: To prevent peak tailing, consider pre-treating the silica gel with a 1% Et₃N solution in the eluent or adding 0.5% Et₃N directly to the mobile phase.[6]
-
Characterization: Combine the pure fractions and remove the solvent to yield the 2-phenylfuro[3,2-b]pyridine as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). [Link]
- Potential Sonogashira Reaction Problems? Sciencemadness Discussion Board. [Link]
- Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]
- Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PubMed Central. [Link]
- Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Royal Society of Chemistry Publishing. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- Furo[3,2- b ]pyridine: Chemical synthesis, transformations and biological applic
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
- Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Intramolecular cyclization of pyridyl‐substituted alkynyl alcohols to access indolizines.
- Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Archives. [Link]
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry. [Link]
- Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. [Link]
- Pyridine synthesis. Organic Chemistry Portal. [Link]
- Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. Royal Society of Chemistry Publishing. [Link]
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Technical Support Center: Optimizing Dieckmann Condensation for Furo[3,2-b]pyridines
Welcome to the technical support center for the synthesis of Furo[3,2-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Dieckmann condensation to construct the core heterocyclic scaffold of Furo[3,2-b]pyridines. The Furo[3,2-b]pyridine moiety is a privileged scaffold in drug discovery, known for its applications as a potent kinase inhibitor among other therapeutic targets.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this crucial intramolecular cyclization step.
Quick Navigation: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the Dieckmann condensation for preparing Furo[3,2-b]pyridine precursors.
Q1: My reaction is not proceeding, and I'm recovering only my starting diester. What's the likely cause?
A1: This issue typically points to a problem with the base. The most common culprits are:
-
Inactive Base: The base may have degraded due to improper storage (e.g., exposure to moisture or air). This is particularly common for hygroscopic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3][4]
-
Insufficiently Strong Base: The pKa of the α-proton on your diester precursor must be lower than the pKa of the conjugate acid of the base used. While traditional bases like sodium ethoxide (NaOEt) can work, sterically hindered and stronger bases like NaH, KOtBu, or lithium diisopropylamide (LDA) are often more effective.[5][6]
-
Reversibility: The Dieckmann condensation is an equilibrium-driven reaction. The final, essentially irreversible step is the deprotonation of the newly formed β-keto ester.[7][8] If your product does not have an acidic α-hydrogen between the two carbonyls, the reaction can easily reverse.[9][10]
Q2: My yield is very low, and I'm observing a significant amount of a carboxylic acid byproduct. How do I fix this?
A2: This is a classic sign of ester hydrolysis (saponification).[3] It occurs when water is present in your reaction. To prevent this:
-
Use Anhydrous Conditions: All glassware must be oven-dried, and solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Switch to a Non-Hydrolytic Base/Solvent System: The combination of sodium ethoxide in ethanol is particularly prone to hydrolysis issues. A superior system is using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.[3][5]
Q3: I see multiple spots on my TLC plate, including what looks like polymeric material at the baseline.
A3: The formation of polymeric byproducts indicates that intermolecular Claisen condensation is outcompeting the desired intramolecular Dieckmann condensation.[6] This is more common when forming larger, strained rings but can occur in any system if the intramolecular process is slow.
-
Employ High-Dilution Conditions: The principle of high dilution favors intramolecular reactions. This is achieved by adding the diester substrate very slowly via a syringe pump to a solution of the base. This keeps the instantaneous concentration of the substrate low, minimizing the chances of two molecules reacting with each other.[6]
Q4: My product mixture is complex due to transesterification. How can I avoid this?
A4: Transesterification occurs when the alkoxide base does not match the alkyl group of your diester (e.g., using sodium methoxide with a diethyl ester).[6]
-
Match the Base to the Ester: If you must use an alkoxide base, ensure it corresponds to the ester (e.g., sodium ethoxide for ethyl esters, sodium methoxide for methyl esters).[11]
-
Use a Non-Alkoxide Base: The most effective solution is to use a non-alkoxide base like NaH, LDA, or Lithium Hexamethyldisilazide (LHMDS), which completely eliminates the possibility of transesterification.[5][6]
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of potential problems, organized by the type of issue observed during the experiment.
Problem Area 1: Low or No Reaction Conversion
| Symptom | Potential Cause | Recommended Action & Scientific Rationale |
| Starting material recovered unchanged. | 1. Base Inactivity: Base has been passivated by moisture/air. | 1. Use a fresh bottle of base or purify/prepare it fresh. For NaH, wash the mineral oil dispersion with dry hexanes under argon. For KOtBu, sublimation is the best purification method.[4] |
| 2. Insufficient Base Strength: The base cannot efficiently deprotonate the α-carbon. | 2. Switch to a stronger base. For example, if NaOEt (pKa of EtOH ~16) is failing, move to KOtBu (pKa of t-BuOH ~18) or NaH (pKa of H₂ ~36). The much stronger base will shift the initial deprotonation equilibrium far to the right.[12] | |
| Reaction starts but stalls. | 1. Insufficient Base Stoichiometry: The Dieckmann condensation requires a full equivalent of base because the final product (β-keto ester, pKa ~11-13) is more acidic than the starting ester (pKa ~25) and is deprotonated, consuming the base.[8][13] | 1. Ensure at least 1.0-1.1 equivalents of active base are used. The deprotonation of the product is the thermodynamic driving force for the reaction.[7][14] |
| 2. Poor Solubility: Reagents may not be sufficiently soluble at the reaction temperature. | 2. Choose a solvent that better solubilizes the substrate and the base-enolate complex. THF is often a good choice. Gentle warming may be required, but check the thermal stability of your substrate. |
Problem Area 2: Formation of Side Products
| Symptom | Potential Cause | Recommended Action & Scientific Rationale |
| Carboxylic acid byproduct observed. | Hydrolysis: Presence of water reacting with the ester. | 1. Switch to an Aprotic System: Use NaH or KOtBu in dry THF or Toluene. This physically removes the primary source of hydroxide ions (water reacting with alkoxides).[3] |
| Mixture of different ester products. | Transesterification: Alkoxide base is exchanging with the ester group. | 1. Use a Non-Alkoxide Base: NaH or LDA are the best choices to completely avoid this issue.[6] |
| High molecular weight species. | Intermolecular Condensation: Reaction between two diester molecules. | 1. Implement High Dilution: Use a syringe pump to add the substrate to the base over several hours. This maintains a low substrate concentration, favoring the first-order intramolecular cyclization over the second-order intermolecular reaction.[6] |
| Incorrect Regioisomer (for unsymmetrical diesters). | Lack of Regiocontrol: Deprotonation occurs at the undesired α-position. | 1. Exploit Acidity Differences: If one α-proton is significantly more acidic (e.g., adjacent to another electron-withdrawing group), standard conditions may suffice. |
| 2. Use a Kinetically Controlled Base: At low temperatures (-78 °C), a bulky, strong base like LDA will preferentially deprotonate the sterically least hindered α-position, providing kinetic control over the enolate formation.[7] |
Core Reaction Principles & Optimization
Understanding the underlying principles of the Dieckmann condensation is key to its optimization.
Reaction Mechanism and Key Influencers
The Dieckmann condensation is an intramolecular Claisen condensation. The generally accepted mechanism involves five key steps, with the final deprotonation being the driving force.[8][15]
Caption: Key steps of the Dieckmann condensation and critical optimization parameters.
Comparative Guide to Bases
The choice of base is the most critical parameter for a successful Dieckmann condensation.[12]
| Base | Typical Solvent | Temperature | Pros | Cons |
| NaOEt / KOEt | Ethanol | Reflux | Inexpensive, traditional method. | Prone to hydrolysis and transesterification. Equilibrium can be unfavorable.[12] |
| KOtBu | Toluene, THF | RT to Reflux | Strong, sterically hindered base. Often gives high yields.[12] | Very hygroscopic, can be partially hydrolyzed in commercial samples.[4] |
| NaH | Toluene, THF, DMF | RT to Reflux | Very strong, non-nucleophilic, inexpensive. Byproduct (H₂) is a gas. Eliminates hydrolysis/transesterification.[3][6] | Highly reactive with water. Mineral oil dispersion can be inconvenient. |
| LDA / LHMDS | THF | -78 °C to RT | Very strong, non-nucleophilic, bulky. Ideal for kinetic control and sensitive substrates.[5] | Must be prepared fresh or titrated. Requires cryogenic temperatures. |
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A systematic workflow for troubleshooting common Dieckmann condensation issues.
Experimental Protocols
The following protocols provide a robust starting point for the synthesis of a Furo[3,2-b]pyridin-3(2H)-one precursor via Dieckmann condensation, followed by decarboxylation.[16]
Protocol 1: Dieckmann Condensation using Sodium Hydride (Optimized)
This protocol uses NaH in an aprotic solvent to minimize side reactions like hydrolysis and transesterification.[3][6]
Materials:
-
Precursor Diester (e.g., ethyl 2-((2-ethoxycarbonyl)methoxy)picolinate) (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Oven-dry all glassware and allow to cool under a stream of argon or nitrogen.
-
Reagent Setup: In a round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq). Wash the NaH three times with dry hexanes to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous THF to the washed NaH to form a slurry.
-
Substrate Addition: Dissolve the diester (1.0 eq) in anhydrous THF in a separate flask. Transfer the diester solution to a syringe for use with a syringe pump.
-
Reaction: Cool the NaH/THF slurry to 0 °C in an ice bath. Add the diester solution dropwise to the slurry over 2-3 hours using the syringe pump. Causality Note: Slow addition is crucial for high dilution to prevent intermolecular side reactions.[6]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C. Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Vigorous hydrogen gas evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester. The product can be purified by flash column chromatography.
Protocol 2: Hydrolysis and Decarboxylation
The β-keto ester product from the Dieckmann condensation is often converted to the corresponding ketone.[16][17]
Materials:
-
Crude or purified β-keto ester from Protocol 1 (1.0 eq)
-
Aqueous Hydrochloric Acid (e.g., 3 M HCl) or Acetic Acid with a catalytic amount of H₂SO₄
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask containing the β-keto ester, add the aqueous acid solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours. Causality Note: The acidic conditions first hydrolyze the ester to a β-keto acid, which is thermally unstable and readily loses CO₂ upon heating to form the ketone.[18]
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7-8 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution.
-
Extraction: Extract the aqueous solution three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Furo[3,2-b]pyridinone product.
-
Purification: The product can be further purified by recrystallization or flash column chromatography.
References
- Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application.
- Grokipedia. Dieckmann condensation.
- Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
- Organic Chemistry Portal. Dieckmann Condensation.
- PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- The Organic Chemistry Tutor. Dieckmann Condensation.
- ResearchGate. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- Royal Society of Chemistry. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes.
- Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
- SynArchive. Dieckmann Condensation.
- Chemistry Steps. Decarboxylation.
- Master Organic Chemistry. Decarboxylation.
- JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization.
- YouTube. Crossed and Intramolecular Claisen Condensations.
- ACS Publications. Divergent Total Synthesis of the Harziane Diterpenoids.
- Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.
- YouTube. Dieckmann Condensation Reaction Mechanism.
- Chemistry LibreTexts. Dieckmann Condensation.
- ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?
- YouTube. Dieckmann condensation: Intramolecular Claisen Ester type reaction by Dr. Tanmoy Biswas.
- ResearchGate. Dieckmann condensation.
- Thieme Connect. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
- Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons.
- L.S.College, Muzaffarpur. Dieckmann condensation.
- The Journal of Organic Chemistry. Synthesis of furo[2,3-c]pyridine derivatives.
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- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
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- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Furo[3,2-b]pyridine-2-carbaldehyde
Welcome to the Technical Support Center for the synthesis of Furo[3,2-b]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on troubleshooting common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Introduction
Furo[3,2-b]pyridine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a carbaldehyde group at the 2-position provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of novel therapeutic agents.
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic systems, including the Furo[3,2-b]pyridine core.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[3][4] While effective, this reaction is not without its challenges, and a thorough understanding of potential side reactions is crucial for successful synthesis.
This guide provides a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Side Reactions and Optimization
Question 1: My reaction is producing a complex mixture of products, and the yield of the desired this compound is low. What are the likely side reactions?
Answer:
The Vilsmeier-Haack reaction, while powerful, can lead to several side products, particularly with a fused heterocyclic system like Furo[3,2-b]pyridine. The primary side reactions to consider are:
-
Over-formylation: The electron-rich nature of the Furo[3,2-b]pyridine ring can make it susceptible to the introduction of more than one formyl group, leading to the formation of dicarbaldehyde derivatives.
-
Chlorination: The use of phosphorus oxychloride as the activating agent for DMF can result in the chlorination of the heterocyclic ring. This is a well-documented side reaction in Vilsmeier-Haack chemistry.[1] The electron-rich positions of the Furo[3,2-b]pyridine ring are potential sites for this electrophilic substitution.
-
Incomplete Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the intermediate iminium salt to the aldehyde. Incomplete hydrolysis can lead to the persistence of this intermediate in your crude product.
To identify the specific side products in your mixture, it is essential to perform a thorough characterization of the crude reaction mixture using techniques such as LC-MS and NMR spectroscopy.
Visualizing the Reaction and Potential Side Products
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Question 2: I suspect chlorination is a major side reaction. How can I confirm this and what steps can I take to minimize it?
Answer:
Confirmation of chlorinated side products can be achieved through mass spectrometry, where you will observe isotopic patterns characteristic of chlorine-containing compounds (M and M+2 peaks in an approximate 3:1 ratio). 1H and 13C NMR will also show characteristic shifts and coupling patterns for the chloro-substituted Furo[3,2-b]pyridine ring.
To minimize chlorination, consider the following strategies:
-
Control of Reaction Temperature: The Vilsmeier-Haack reaction is often exothermic. Maintaining a low temperature (typically 0-5 °C) during the formation of the Vilsmeier reagent and the subsequent addition of the substrate can help to suppress side reactions like chlorination.[4]
-
Stoichiometry of Reagents: Use the minimum effective amount of POCl₃. An excess of the chlorinating agent can increase the likelihood of ring chlorination. A 1.1 to 1.5-fold excess of the Vilsmeier reagent relative to the substrate is a good starting point.
-
Alternative Activating Agents: While POCl₃ is common, other activating agents for DMF can be explored, such as oxalyl chloride or thionyl chloride. These may offer different reactivity profiles and potentially reduce chlorination. However, they can also introduce their own set of side reactions.
Comparative Table of Vilsmeier-Haack Reagent Precursors:
| Activating Agent | Typical Reaction Conditions | Potential Advantages | Potential Disadvantages |
| POCl₃ | 0 °C to reflux | Readily available, well-established | Can lead to chlorination side products |
| Oxalyl Chloride | -78 °C to rt | Milder conditions may reduce side reactions | More expensive, can decompose to CO and COCl₂ |
| Thionyl Chloride | 0 °C to rt | Can be more reactive than POCl₃ | Can also cause chlorination and other side reactions |
Question 3: How can I avoid the formation of dicarbaldehyde byproducts?
Answer:
The formation of dicarbaldehydes is a result of the high reactivity of the Furo[3,2-b]pyridine ring system. To favor mono-formylation, you can employ the following strategies:
-
Inverse Addition: Instead of adding the substrate to the Vilsmeier reagent, try adding the Vilsmeier reagent dropwise to a solution of the Furo[3,2-b]pyridine. This ensures that the substrate is not exposed to a large excess of the formylating agent at any given time.
-
Careful Control of Stoichiometry: Use a strict 1:1 to 1.1:1 molar ratio of the Vilsmeier reagent to the substrate.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature will decrease the overall reaction rate, which can improve selectivity for the mono-formylated product.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on the Furo[3,2-b]pyridine ring?
A1: The furan ring of the Furo[3,2-b]pyridine system is more electron-rich than the pyridine ring and is therefore more susceptible to electrophilic attack. The formylation is expected to occur preferentially at the C2 position of the furan ring, which is the most electron-rich and sterically accessible position.
Q2: What is a general experimental protocol for the Vilsmeier-Haack formylation of Furo[3,2-b]pyridine?
A2: The following is a general protocol that should be optimized for your specific setup and scale.
Experimental Protocol: Vilsmeier-Haack Formylation of Furo[3,2-b]pyridine
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve Furo[3,2-b]pyridine (1.0 equivalent) in anhydrous DCM.
-
Add the solution of Furo[3,2-b]pyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the Vilsmeier-Haack formylation of Furo[3,2-b]pyridine.
Q3: What are the key analytical signatures to confirm the formation of this compound?
A3: The following are expected analytical data for the desired product:
-
¹H NMR: The proton of the aldehyde group will appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. You should also observe the characteristic signals for the protons on the Furo[3,2-b]pyridine ring system.
-
¹³C NMR: The carbon of the aldehyde group will appear as a signal in the downfield region, typically between δ 180 and 195 ppm.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₅NO₂), which is 147.13 g/mol .
It is always recommended to compare the obtained data with literature values or with data from a known standard if available.
References
- Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Chatterjeea, D., & Mitra, A. (2004). Synthesis, Characterization and Reactivities of Schiff-base Complexes of Ruthenium(III).
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1236-1249.
- Chemistry Steps. The Vilsmeier-Haack Reaction. [Link]
Sources
Technical Support Center: Purification of Polar Furo[3,2-b]pyridine Compounds
Prepared by: Senior Application Scientist, Advanced Purification Technologies
Welcome to the technical support center for the purification of polar Furo[3,2-b]pyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. The unique structure of the Furo[3,2-b]pyridine core—a fusion of an electron-rich furan ring and an electron-deficient, basic pyridine ring—imparts desirable pharmacological properties but also presents distinct purification hurdles.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting, rooted in the physicochemical principles governing the behavior of these molecules. We will address common issues in a question-and-answer format, offering both explanations and actionable solutions to streamline your workflow and enhance purity and yield.
Section 1: Troubleshooting Chromatographic Purification
Chromatography is the workhorse of purification, but the polar and basic nature of Furo[3,2-b]pyridines can lead to frustrating outcomes. This section tackles the most frequent problems.
Q1: My Furo[3,2-b]pyridine is producing long, trailing peaks during silica gel column chromatography. What is causing this, and how can I achieve sharp, symmetrical peaks?
A: This is the most common issue faced when purifying this class of compounds, and it stems from a fundamental chemical interaction.
-
The Underlying Cause: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom on the pyridine ring of your compound engages in a strong acid-base interaction with these silanol groups.[2][3] This causes a portion of your compound molecules to "stick" tenaciously to the stationary phase, resulting in slow, uneven elution that manifests as peak tailing or streaking. In severe cases, this can lead to low or no recovery at all.
-
Solutions to Improve Peak Shape:
-
Mobile Phase Modification (The Quick Fix): The most direct solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA) or Pyridine: Add 0.1-1% TEA or pyridine to your eluent system. This competitively binds to the acidic silanol groups, preventing your target compound from interacting too strongly.[2][3]
-
Ammonia Solution: For very basic compounds, a solution of 1-2% ammonia in methanol can be used as the polar component of the mobile phase (e.g., in a dichloromethane/methanol-ammonia gradient).[4]
-
-
Switching the Stationary Phase (The Robust Solution): If mobile phase modification is insufficient or incompatible with your compound's stability, change the stationary phase.
-
Alumina (Basic or Neutral): Alumina is a more basic support and is an excellent alternative to silica for purifying basic compounds.
-
Deactivated Silica: You can pre-treat your silica gel column by flushing it with a solvent system containing 1-2% triethylamine before loading your sample. This effectively "deactivates" the acidic sites.[5][6]
-
-
Q2: I'm using reversed-phase (RP) HPLC, but my highly polar Furo[3,2-b]pyridine elutes in the void volume. How can I increase its retention?
A: This is a classic challenge for polar molecules in reversed-phase chromatography. The compound has a higher affinity for the polar mobile phase (like water/acetonitrile) than for the non-polar C18 stationary phase, so it travels with the solvent front.[6][7]
-
The Underlying Cause: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules are very water-soluble and have minimal interaction with the greasy C18 alkyl chains of the stationary phase.
-
Solutions to Increase Retention:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for retaining and separating very polar compounds.[8] HILIC uses a polar stationary phase (like bare silica, diol, or amino-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] This creates a water-rich layer on the stationary phase surface into which your polar analyte can partition, leading to retention.
-
Use an Embedded Polar Group (EPG) Column: These are specialized reversed-phase columns that have polar groups (e.g., amides, carbamates) embedded within the alkyl chains. These polar groups help to retain polar analytes better than traditional C18 columns, especially under highly aqueous mobile phase conditions.[6]
-
Ion-Pairing Chromatography: For Furo[3,2-b]pyridines that can be protonated to form cations, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can increase retention. The reagent forms a neutral, more hydrophobic ion pair with your compound, which then interacts more strongly with the C18 phase.[6]
-
Q3: My compound seems to be decomposing on the column. My recovery is very low, and I see multiple new spots on the TLC of my fractions. What should I do?
A: On-column degradation is a serious issue, often caused by the acidic nature of silica gel or prolonged exposure to the stationary phase.[9][10]
-
The Underlying Cause: Furo[3,2-b]pyridines, while generally stable, can possess functional groups sensitive to acid. The acidic environment of a standard silica gel column can catalyze decomposition reactions over the time it takes for the chromatography to run.[9]
-
Diagnostic and Corrective Actions:
-
Stability Test: Before committing your entire batch to a column, perform a simple stability test. Dissolve a small amount of your crude product, spot it on a silica gel TLC plate, and let it sit in the open for an hour. Then, elute the plate as usual. If you see new spots or a significant streak originating from the baseline that wasn't there in an immediate run, your compound is likely unstable on silica.[9]
-
Minimize Contact Time: Use flash chromatography instead of gravity chromatography to reduce the residence time of your compound on the column.[11]
-
Use a Less Acidic Stationary Phase: As mentioned previously, switch to neutral alumina or a polymer-based column to avoid the acidic environment.[3]
-
Deactivate the Silica: Use the triethylamine deactivation protocol described in Q1 to minimize acid-catalyzed degradation.[5]
-
Section 2: Troubleshooting Crystallization
Crystallization is an ideal final purification step for achieving high purity, but it can be elusive for polar compounds.
Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when a solution is highly supersaturated or contains impurities that inhibit crystal formation.[2]
-
The Underlying Cause: The solubility of your compound is too high at the temperature of crystallization, or the cooling process is too rapid, not allowing enough time for ordered crystal lattice formation. The presence of impurities can also disrupt this process.
-
Solutions to Induce Crystallization:
-
Slow Down the Cooling: After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often leads to oiling out.[2][12]
-
Use Less Solvent/Add Anti-Solvent: Your solution may not be sufficiently saturated.
-
Reduce Volume: Gently heat the solution with the oil to redissolve it, then boil off a small amount of the solvent to increase the concentration before attempting to cool again.
-
Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. This is a very effective technique for polar compounds.[13]
-
-
Induce Nucleation:
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to act as a template for crystallization.
-
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the best starting point for chromatography method development for a new polar Furo[3,2-b]pyridine?
Start with Thin Layer Chromatography (TLC) using standard silica plates. Test a range of solvent systems to find one that gives your target compound an Rf value of approximately 0.2-0.3.[6] A good starting gradient for polar compounds is often Hexane/Ethyl Acetate, followed by Dichloromethane/Methanol if more polarity is needed. If you observe significant tailing even with 10-20% Methanol in DCM, immediately add 1% triethylamine to the mobile phase and re-run the TLC to see if the peak shape improves. This initial TLC screening will quickly tell you if you need a basic modifier or should consider an alternative stationary phase.
FAQ 2: How should I load my polar compound onto the column for the best separation?
Polar compounds can be challenging to load. Because they are often poorly soluble in the non-polar solvents at the start of a gradient, dissolving them in a strong solvent and loading directly can ruin the separation.
-
Solid Loading: This is the best method. Dissolve your crude product in a minimal amount of a strong solvent (like methanol or dichloromethane). Add a small amount of silica gel (a few times the mass of your product) to this solution and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This ensures your compound starts as a very narrow band, leading to optimal separation.[2][5]
-
Minimal Strong Solvent: If solid loading is not feasible, dissolve the sample in the absolute minimum volume of a solvent strong enough to dissolve it, but ideally weaker than the final eluent. Inject this small volume into the center of the column bed.
Section 4: Key Experimental Protocols & Visual Guides
Chromatography Method Selection
The choice of chromatography mode is critical for success. The following decision tree can guide your selection process.
Caption: Logic for selecting the initial chromatography method.
Protocol 1: Deactivating Silica Gel for Flash Chromatography
This protocol is used to minimize peak tailing and on-column degradation of basic compounds.
-
Column Packing: Dry pack or slurry pack your column with the appropriate amount of silica gel as you normally would.
-
Deactivation Flush: Prepare a solvent mixture identical to your initial, low-polarity elution solvent, but with the addition of 1-2% triethylamine (v/v).
-
Equilibration: Flush the packed column with 2-3 column volumes of this deactivating solvent. This allows the triethylamine to neutralize the acidic silanol sites.
-
Solvent Exchange: Flush the column with 2-3 column volumes of your actual initial elution solvent (this time, without triethylamine) to remove the excess base from the mobile phase.
-
Sample Loading: Load your sample (preferably via solid loading) and begin your gradient elution as planned.
Troubleshooting Chromatography: A Workflow
Use this workflow to diagnose and solve common chromatography problems.
Caption: A decision-making workflow for troubleshooting issues.
Table 1: Common Solvents for Polar Heterocycle Purification
| Solvent | Polarity Index | Role & Comments |
| n-Hexane | 0.1 | Non-polar: Used as the weak solvent in normal-phase gradients. |
| Dichloromethane (DCM) | 3.1 | Mid-polarity: Good starting solvent. Less polar than ethyl acetate. |
| Ethyl Acetate (EtOAc) | 4.4 | Mid-polarity: Common choice for a wide range of compounds. |
| Acetonitrile (ACN) | 5.8 | Polar: Primarily used as the organic component in RP and HILIC. |
| Methanol (MeOH) | 6.6 | High-polarity: Strong solvent for eluting polar compounds in normal-phase. |
| Water | 10.2 | Very Polar: Used as the strong solvent in RP and the weak component in HILIC. |
References
- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol.
- Waters Blog. (2025).
- Biotage. (2023).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- University of Colorado Boulder. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
- Benchchem. (n.d.).
- Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- LCGC International. (n.d.).
- Král, V., Dvořáková, B., Dvořák, D., et al. (2019).
- Zhang, Q., et al. (2019).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Purification [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
Technical Support Center: Enhancing the Stability of Furo[3,2-b]pyridine Intermediates
Introduction
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1][2][3] Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human diseases, particularly in oncology.[1] However, researchers often encounter stability challenges with furo[3,2-b]pyridine intermediates during synthesis, purification, and storage. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and improve the stability and handling of these valuable compounds.
I. Troubleshooting Common Stability Issues
This section addresses prevalent problems encountered during the synthesis and handling of furo[3,2-b]pyridine intermediates, offering insights into their root causes and providing actionable solutions.
Q1: My Furo[3,2-b]pyridine intermediate decomposes during purification by silica gel chromatography. What's happening and how can I prevent it?
Answer:
Decomposition on silica gel is a frequent issue, primarily due to the acidic nature of standard silica gel and the basicity of the pyridine nitrogen in your intermediate. This interaction can catalyze degradation, especially for sensitive compounds.
Causality:
-
Acid-Catalyzed Degradation: The acidic silanol groups (Si-OH) on the silica surface can protonate the basic pyridine nitrogen, activating the heterocyclic system towards nucleophilic attack by residual water or polar solvents, leading to ring-opening or other rearrangements.
-
Strong Adsorption: The polar nature of the furo[3,2-b]pyridine core, particularly if it contains hydroxyl groups, can lead to strong adsorption to the silica.[4] This prolonged contact time on the acidic stationary phase increases the likelihood of degradation.
Troubleshooting Protocol:
-
Neutralize the Stationary Phase:
-
Use an Alternative Stationary Phase:
-
Minimize Contact Time:
-
Technique: Employ flash column chromatography with a steeper solvent gradient to expedite the elution of your compound.
-
Rationale: A faster elution minimizes the time your intermediate spends in contact with the stationary phase.
-
-
Perform a Stability Test:
-
Procedure: Spot your crude product on a TLC plate, let it sit for an hour, and then elute it to check for the appearance of new, lower Rf spots, which would indicate on-plate degradation.[5]
-
Rationale: This quick test can confirm if silica-induced degradation is the primary issue.
-
Q2: I'm observing low yields in my cross-coupling reaction to synthesize a substituted furo[3,2-b]pyridine. What are the likely causes and optimization strategies?
Answer:
Low yields in cross-coupling reactions involving furo[3,2-b]pyridines are often attributed to catalyst inhibition or the occurrence of side reactions. The lone pair of electrons on the pyridine nitrogen can interfere with the catalytic cycle.
Causality:
-
Catalyst Inhibition: The nitrogen lone pair in the furo[3,2-b]pyridine core can coordinate to the palladium catalyst, inhibiting its activity.[7]
-
Homocoupling: The presence of oxygen can lead to the oxidative coupling of boronic acid reagents in Suzuki-Miyaura reactions, a common side product.[7]
-
Hydrodehalogenation: In reactions like the Buchwald-Hartwig amination, the aryl halide can be reduced, leading to a common side reaction.[7]
Optimization Workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Atmosphere | Maintain a strict inert atmosphere (Argon or Nitrogen) and thoroughly degas all solvents.[7] | The active Pd(0) catalyst is sensitive to oxygen, which can cause catalyst deactivation and promote side reactions like homocoupling.[7] |
| Ligand Selection | For electron-rich heterocycles, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands.[7] | These ligands promote the desired catalytic cycle and can prevent the pyridine nitrogen from inhibiting the palladium center.[7] |
| Catalyst Source | Consider using a pre-formed palladium-ligand complex (precatalyst). | Precatalysts often provide more reproducible results compared to generating the catalyst in situ.[7] |
| Base and Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and ensure their solubility in the chosen solvent. | The base plays a crucial role in the catalytic cycle, and its choice can significantly impact the reaction rate.[7] |
| Temperature | Optimize the reaction temperature. Lowering the temperature may disfavor side reactions.[7] | Finding the optimal temperature balances the reaction rate with the stability of the reactants and catalyst. |
Q3: My furo[3,2-b]pyridin-3-ol derivative appears unstable, showing discoloration upon storage. How can I improve its long-term stability?
Answer:
Furo[3,2-b]pyridin-3-ols can be susceptible to oxidation, especially when exposed to air and light. The hydroxyl group can be particularly reactive.
Causality:
-
Oxidation: Phenolic compounds, including those with a hydroxyl group on a furo-pyridine system, can be prone to oxidation, leading to the formation of colored quinone-like species. This process can be accelerated by light, air (oxygen), and trace metal impurities.
-
Hygroscopicity: The polar nature of the hydroxyl and pyridine moieties can make the compound hygroscopic, and absorbed moisture can facilitate degradation pathways.
Stabilization Strategies:
-
Inert Storage Conditions:
-
Method: Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light.
-
Rationale: This minimizes exposure to oxygen and UV light, which are key drivers of oxidative degradation.
-
-
Low-Temperature Storage:
-
Method: Store the compound at low temperatures, such as in a freezer at -20°C.[8]
-
Rationale: Lower temperatures slow down the rate of chemical degradation.
-
-
Use of Antioxidants (for solutions):
-
Method: If the intermediate needs to be stored in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Rationale: Antioxidants can scavenge free radicals that initiate oxidative degradation. Note: Ensure the antioxidant is compatible with downstream applications.
-
-
Salt Formation:
-
Method: If the intermediate has a sufficiently basic pyridine nitrogen, consider converting it to a stable salt (e.g., hydrochloride or hydrobromide).
-
Rationale: Salts are often more crystalline and less prone to oxidation than the corresponding free base.
-
II. Frequently Asked Questions (FAQs)
Synthesis & Reaction Mechanisms
-
What are the most common synthetic routes to the furo[3,2-b]pyridine core? The construction of the furo[3,2-b]pyridine nucleus is typically achieved by forming the furan ring onto a pre-existing pyridine core.[1] Key methods include Sonogashira cross-coupling followed by heteroannulation, palladium-catalyzed intramolecular C-H activation, and copper-mediated oxidative cyclization.[1][2][3]
-
Why is the Dieckmann condensation sometimes problematic for these systems? The success of the Dieckmann condensation is highly dependent on carefully controlled anhydrous conditions and the choice of a strong, non-nucleophilic base.[6] The reaction is very sensitive to moisture, which can quench the necessary enolate intermediate.[6]
Purification & Handling
-
My furo[3,2-b]pyridine intermediate is highly polar and streaks on the TLC plate. What can I do? This is likely due to strong interactions with the silica gel. Adding a basic modifier like triethylamine to the mobile phase can improve the spot shape.[4][6] For very polar compounds, consider using reverse-phase chromatography.[4]
-
How can I effectively remove residual palladium catalyst from my final product? Residual palladium can often be removed by treating a solution of the product with a palladium scavenger, such as activated carbon or specialized resins, followed by filtration through a pad of celite.
Stability & Degradation
-
Are there specific functional groups that tend to destabilize the furo[3,2-b]pyridine core? While the core itself is relatively stable, certain functional groups can introduce instability. For example, electron-donating groups on the furan ring can make it more susceptible to electrophilic attack and oxidation. Conversely, strong electron-withdrawing groups on the pyridine ring can make it more susceptible to nucleophilic attack.
-
What is a potential degradation pathway for the furo[3,2-b]pyridine ring system under harsh acidic or basic conditions? Under harsh conditions, the furo[3,2-b]pyridine core can undergo ring-opening.[4][6] For instance, strong bases could potentially lead to the cleavage of the furan ring. The pyridine ring is generally more robust but can be susceptible to degradation under strongly oxidative conditions.[9][10][11]
Caption: General degradation pathways for Furo[3,2-b]pyridine intermediates.
III. References
-
Benchchem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from
-
Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-b]pyridin-3-ol Derivatives. Retrieved from
-
ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from
-
PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from
-
Benchchem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. Retrieved from
-
Benchchem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Retrieved from
-
Benchchem. (2025). Purification techniques for Furo[3,2-c]pyridine intermediates and final products. Retrieved from
-
Benchchem. (2025). Furo[3,2-b]pyridine-6-carboxylic acid chemical properties. Retrieved from
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from
-
ResearchGate. (n.d.). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Furo[3,2-b]pyridine-2-carbaldehyde Reaction Condition Optimization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and optimization of Furo[3,2-b]pyridine-2-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in your experimental work. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind procedural choices.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, a crucial intermediate in medicinal chemistry. The primary synthetic route often involves the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocycles.[1][2]
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via a Vilsmeier-Haack reaction on a Furo[3,2-b]pyridine precursor, but I'm observing very low to no yield of the desired aldehyde. What are the likely causes and how can I improve the outcome?
Answer: Low or no product yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to several key factors related to the reagents, reaction conditions, or the substrate itself.
Plausible Causes & Step-by-Step Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the electrophile in this reaction.[3] Its efficacy is paramount.
-
Solution:
-
Use Fresh Reagents: Ensure that the POCl₃ is fresh and the DMF is anhydrous. Moisture can rapidly decompose the Vilsmeier reagent.[3]
-
In Situ Generation: Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to chilled, anhydrous DMF (0-5°C) with stirring.[3] Allow the reagent to form for about 30 minutes before adding your substrate.
-
-
-
Insufficient Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore works best on electron-rich aromatic systems.[2][4] The Furo[3,2-b]pyridine system's reactivity can be influenced by other substituents.
-
Solution:
-
Reaction Temperature: If your substrate is not sufficiently reactive at lower temperatures, a gradual increase in the reaction temperature may be necessary. Depending on the substrate, temperatures can range from room temperature to 80°C or even higher.[3]
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time and temperature.
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction.
-
Solution:
-
Reagent Equivalents: A common starting point is to use 1.5 equivalents of the Vilsmeier reagent relative to the Furo[3,2-b]pyridine substrate.[3] If the reaction is still sluggish, a slight increase in the equivalents of the Vilsmeier reagent may be beneficial.
-
-
Issue 2: Formation of Impurities and Side Products
Question: My reaction is producing the desired this compound, but it is contaminated with significant impurities. What are the potential side reactions, and how can I minimize them?
Answer: The formation of impurities is often a result of side reactions or incomplete reactions. Understanding the potential pathways for impurity generation is key to optimizing your reaction for higher purity.
Plausible Causes & Step-by-Step Solutions:
-
Over-Formylation or Reaction at an Undesired Position: If the Furo[3,2-b]pyridine substrate has multiple activated positions, di-formylation or formylation at an alternative site can occur.
-
Solution:
-
Temperature Control: Maintain a lower reaction temperature to increase the selectivity of the reaction.
-
Controlled Addition: Add the substrate dropwise to the pre-formed Vilsmeier reagent to maintain a low concentration of the substrate and minimize side reactions.
-
-
-
Decomposition of Starting Material or Product: The Furo[3,2-b]pyridine core or the resulting aldehyde may be unstable under the reaction or workup conditions.
-
Solution:
-
Mild Workup: During the workup, ensure that the hydrolysis of the intermediate iminium salt is performed under controlled conditions, typically by pouring the reaction mixture onto crushed ice and then neutralizing with a base like sodium bicarbonate or sodium hydroxide solution.
-
pH Control: The pH of the aqueous solution during extraction should be carefully controlled to ensure the stability of the product.
-
-
Issue 3: Difficult Product Isolation and Purification
Question: I am having trouble isolating and purifying this compound from the crude reaction mixture. What are the best practices for its purification?
Answer: Effective purification is crucial for obtaining a high-purity final product. The basic nature of the pyridine ring can sometimes present challenges during chromatographic purification.[5]
Step-by-Step Purification Protocol:
-
Initial Workup:
-
After quenching the reaction with ice water, neutralize the mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution) to a neutral or slightly basic pH.
-
Extract the aqueous layer multiple times with an appropriate organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is generally effective.[5]
-
Mobile Phase: A gradient elution is often recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[5]
-
Tailing Reduction: The basic pyridine nitrogen can interact with the acidic silica gel, causing tailing of the product spot on TLC and poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[5]
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with varying polarities. |
| Mobile Phase Modifier | 0.1-1% Triethylamine | Neutralizes acidic sites on the silica gel, reducing peak tailing for basic compounds.[5] |
II. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically a solid at room temperature. For long-term stability, it is often recommended to store the compound at -20°C.[6]
Q2: Are there alternative methods for the synthesis of this compound?
A2: While the Vilsmeier-Haack reaction is a common method for formylation, other synthetic strategies can be employed to construct the Furo[3,2-b]pyridine core with the aldehyde group already in place or introduced via a different transformation. For instance, palladium-catalyzed coupling reactions can be used to synthesize 2-substituted furo[3,2-b]pyridines.[7] Another approach involves the oxidation of a corresponding 2-methyl or 2-hydroxymethyl Furo[3,2-b]pyridine precursor.[8]
Q3: What are the key safety precautions when working with the reagents for this synthesis?
A3: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF is a combustible liquid.[9] Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde.
-
Melting Point Analysis: To assess the purity of the solid product.
III. Visualizing the Workflow
Vilsmeier-Haack Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound using the Vilsmeier-Haack reaction.
Caption: Vilsmeier-Haack reaction and purification workflow.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
IV. References
-
Chatterjeea, D., & Mitra, A. (2004). Synthesis, Characterization and Reactivities of Schiff-base Complexes of Ruthenium(III). Journal of Coordination Chemistry.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11–21.
-
Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
-
Singh, P., & Kumar, A. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940.
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating the Stability of the Furo[3,2-b]pyridine Core
Welcome to the technical support center dedicated to the robust and versatile Furo[3,2-b]pyridine scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this privileged heterocyclic system in their work. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you navigate the potential stability challenges associated with the Furo[3,2-b]pyridine core and ensure the integrity of your experimental outcomes.
Introduction: The Double-Edged Sword of Reactivity
The Furo[3,2-b]pyridine scaffold is a cornerstone in the design of numerous biologically active molecules, prized for its unique electronic properties and rigid conformation. However, the very features that make it an attractive pharmacophore also contribute to its potential for decomposition under certain experimental conditions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Furo[3,2-b]pyridine derivative appears to be degrading during my reaction work-up. What are the likely causes?
Decomposition of the Furo[3,2-b]pyridine core during work-up is a common concern and is often traced back to exposure to harsh acidic or basic conditions.[1] The fused furan and pyridine rings have distinct electronic characteristics that make them susceptible to certain reagents.
-
Acid Sensitivity: The pyridine nitrogen can be protonated under acidic conditions, which can increase the electron deficiency of the ring system and potentially activate the fused furan ring towards nucleophilic attack or ring-opening.[2]
-
Base Sensitivity: While generally more stable to bases than strong acids, prolonged exposure to strong bases at elevated temperatures can lead to degradation.[1]
Recommendation: Aim for neutral or near-neutral pH during aqueous work-ups. If your protocol requires acidic or basic washes, use dilute solutions, keep the exposure time to a minimum, and perform the extractions at low temperatures (e.g., in an ice bath).
Q2: I'm observing significant tailing and poor separation during silica gel chromatography of my Furo[3,2-b]pyridine compound. What's happening?
This is a classic issue arising from the basic nature of the pyridine nitrogen. The lone pair on the nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and sometimes irreversible adsorption or on-column degradation.[3]
Recommendation: To mitigate this, you can:
-
Use a basic modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to your eluent system.[3] This will compete for the acidic sites on the silica and improve the peak shape of your compound.
-
Switch to a different stationary phase: Consider using neutral or basic alumina, or for more polar compounds, reversed-phase (C18) chromatography.[4]
Q3: My Furo[3,2-b]pyridine derivative is showing signs of discoloration and the appearance of new spots on TLC after being stored for a short time. What are the best storage practices?
Discoloration and the emergence of impurities are often indicative of decomposition due to exposure to air, light, or moisture.
-
Oxidation: The electron-rich furan ring, in particular, can be susceptible to oxidation.
-
Photodegradation: Aromatic heterocyclic compounds are often light-sensitive.[5]
-
Hydrolysis: If your compound has hydrolyzable functional groups, moisture can be a significant issue.
Recommendation: For long-term stability, store your Furo[3,2-b]pyridine derivatives under an inert atmosphere (argon or nitrogen), protected from light in amber vials, and at low temperatures (-20°C is a good starting point).[6][7][8][9] For highly sensitive compounds, storage in a glovebox is ideal.[6]
Troubleshooting Guides
Scenario 1: Unexpected Side Products in a Reaction Involving a Furo[3,2-b]pyridine Core
You are performing a reaction on a substituent of your Furo[3,2-b]pyridine derivative, but you are observing unexpected side products that you suspect are coming from the decomposition of the core.
Caption: Troubleshooting logic for unexpected side products.
-
High Temperatures: Can provide the activation energy for undesired decomposition pathways. Monitor your reactions closely by TLC or LC-MS to avoid prolonged heating.[1]
-
Extreme pH: As discussed in the FAQs, both strong acids and bases can catalyze the degradation of the Furo[3,2-b]pyridine core.
-
Harsh Reagents: Strong oxidizing agents can lead to the oxidative cleavage of the furan ring. Conversely, some reducing conditions might affect the pyridine ring.
Scenario 2: Low Recovery After Purification
You have successfully synthesized your Furo[3,2-b]pyridine derivative, but you are experiencing low recovery after column chromatography.
| Potential Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | The basic pyridine nitrogen is strongly binding to the acidic silica gel. | 1. Use a mobile phase containing a basic modifier (e.g., 0.1-1% triethylamine).[3] 2. Switch to a less acidic stationary phase like neutral alumina.[4] |
| On-Column Decomposition | The acidic nature of the silica gel is catalyzing the degradation of your compound. | 1. Deactivate the silica gel by pre-treating it with a basic solution. 2. Perform the chromatography at a lower temperature if possible. |
| Product Volatility | Some Furo[3,2-b]pyridine derivatives can be surprisingly volatile. | Use a cold trap during solvent removal and avoid excessive heat from the rotovap water bath. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storing Air- and Light-Sensitive Furo[3,2-b]pyridine Derivatives
This protocol outlines the best practices for handling and storing Furo[3,2-b]pyridine derivatives to minimize decomposition.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere of argon or nitrogen using a Schlenk line or a glovebox.[3][10][11][12][13]
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.[3]
-
Solvents: Use anhydrous solvents that have been properly degassed. A common method for degassing is the freeze-pump-thaw technique.[3]
-
Storage:
Caption: Workflow for handling sensitive Furo[3,2-b]pyridine derivatives.
Protocol 2: Purification of a Base-Sensitive Furo[3,2-b]pyridine Derivative using Modified Silica Gel Chromatography
This protocol is designed for compounds that show tailing or decomposition on standard silica gel.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., hexane).
-
Adding the Modifier: To the slurry, add triethylamine to a final concentration of 1% (v/v). Stir gently for 5-10 minutes.
-
Column Packing: Pack your column with the modified silica slurry as you normally would.
-
Equilibration: Equilibrate the packed column with your starting mobile phase (containing 1% triethylamine) for at least 3-5 column volumes.
-
Loading and Elution: Load your sample and perform the chromatography as usual, ensuring that your mobile phase throughout the gradient contains 1% triethylamine.
-
Solvent Removal: After collecting your fractions, the triethylamine can be removed under reduced pressure along with the eluent, as it is volatile.
References
- J. Amous, et al. (2019).
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. BenchChem.
- Inert Atmosphere. (2022, February 1). YouTube. [Link]
- Inert Atmosphere, with no O2. (2022, February 1). YouTube. [Link]
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Air-free technique. Wikipedia. [Link]
- ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
- BenchChem Technical Support Team. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. [Link]
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- DISPENDIX. (2025, February 19). Improving Long-Term Compound Storage in I.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
- PubMed. (n.d.). Investigation of 3 industry-wide applied storage conditions for compound libraries. PubMed. [Link]
- Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. (n.d.). [Link]
- A3P. (n.d.). Packaging - How to store highly sensitive drugs?
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds. BenchChem.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- Catalysis Science & Technology. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. RSC Publishing. [Link]
- ResearchGate. (n.d.). Ring opening reactions of furans.
- Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]
- PubMed. (n.d.).
- PMC. (n.d.).
Sources
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- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [merckmillipore.com]
- 7. dispendix.com [dispendix.com]
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- 9. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
Technical Support Center: Scaling Up the Synthesis of Furo[3,2-b]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of Furo[3,2-b]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this important heterocyclic building block.
Introduction
Furo[3,2-b]pyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The synthesis of this compound, a key intermediate, often relies on the formylation of the furo[3,2-b]pyridine core. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[4][5][6][7][8] This guide will focus on the practical challenges and optimization strategies for scaling up this synthesis, ensuring high yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
Question 1: I am experiencing low yields in the Vilsmeier-Haack formylation of Furo[3,2-b]pyridine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in a Vilsmeier-Haack reaction at scale can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6][7][8] Its incomplete formation is a common reason for low yields.
-
Solution: Ensure that both DMF and POCl₃ are of high purity and anhydrous. Freshly distilled or new bottles are recommended. The reagent should be prepared in situ at a low temperature, typically 0°C, before the addition of the furo[3,2-b]pyridine substrate.
-
-
Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent relative to the substrate will lead to an incomplete reaction.
-
Solution: While a 1.5-fold excess of the Vilsmeier reagent is a common starting point, for less reactive substrates or at a larger scale, it may be necessary to increase this to 3.0-5.0 equivalents to drive the reaction to completion.[9]
-
-
Suboptimal Reaction Temperature: The reactivity of the furo[3,2-b]pyridine core will dictate the required reaction temperature.
-
Solution: The reaction can be initiated at 0°C and then gradually warmed to room temperature or heated. For a sluggish reaction, heating to 40-80°C or even refluxing overnight may be necessary. Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature and reaction time.
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which will quench the reaction.
-
Solution: All glassware must be thoroughly flame-dried or oven-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Question 2: I am observing the formation of significant impurities during the reaction. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge when scaling up. Here are some likely impurities and strategies to mitigate them:
-
Di-formylated Product: If the furo[3,2-b]pyridine substrate has other activated positions, di-formylation can occur.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Using a smaller excess of the reagent and maintaining a lower reaction temperature can favor mono-formylation.
-
-
Unreacted Starting Material: This is often a result of the issues discussed in the low yield section.
-
Solution: Refer to the solutions for low yield, particularly regarding reagent stoichiometry and reaction time.
-
-
Polymeric Byproducts: At higher concentrations and temperatures, side reactions leading to polymerization can occur.
-
Solution: Maintain a controlled reaction temperature and consider using a co-solvent like dichloromethane or 1,2-dichloroethane to prevent excessive concentration of reactive intermediates.
-
Question 3: The workup procedure is difficult, and I'm struggling with product isolation. What is the recommended workup and purification strategy for a large-scale synthesis?
Answer:
A robust workup and purification protocol is essential for obtaining pure this compound at scale.
-
Workup:
-
Quenching: The reaction mixture should be cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate to neutralize the acidic components.[8] This should be done carefully as the quenching process can be exothermic.
-
Extraction: After neutralization, the product can be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.[1] Multiple extractions will ensure complete recovery of the product.
-
Washing: The combined organic layers should be washed with brine to remove any remaining inorganic salts and then dried over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Column Chromatography: For laboratory scale, silica gel column chromatography is the most common method for purification.[10] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.
-
Addressing Peak Tailing: The basic nature of the pyridine nitrogen can lead to peak tailing on acidic silica gel.[10][11] To counter this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[11]
-
Crystallization: For larger scales, crystallization is a more efficient and economical purification method. After initial purification by column chromatography to obtain a reasonably pure product, a suitable solvent system for crystallization should be identified.
-
Frequently Asked Questions (FAQs)
Question 1: What is the proposed reaction mechanism for the Vilsmeier-Haack formylation of Furo[3,2-b]pyridine?
Answer:
The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism.[6][7]
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8]
-
Electrophilic Attack: The electron-rich furo[3,2-b]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. The substitution typically occurs at the electron-rich furan ring.
-
Intermediate Formation: This attack leads to the formation of an iminium intermediate.
-
Hydrolysis: During the aqueous workup, the iminium intermediate is hydrolyzed to yield the final this compound.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. plu.mx [plu.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Anhydrous Conditions for Furo[3,2-b]pyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of Furo[3,2-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The Furo[3,2-b]pyridine core is a key structural motif in many pharmacologically active molecules, making its efficient synthesis a critical objective in medicinal chemistry.[1][2]
A recurring challenge in many synthetic routes to Furo[3,2-b]pyridine is the stringent requirement for anhydrous conditions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific issues you may encounter related to moisture sensitivity in your experiments. We will delve into the "why" behind these experimental necessities, offering field-proven insights to help you maximize your yield and reproducibility.
I. Frequently Asked Questions (FAQs)
Here, we address common questions regarding the importance and implementation of anhydrous conditions in the synthesis of Furo[3,2-b]pyridine.
Q1: Why are anhydrous conditions so critical for the synthesis of Furo[3,2-b]pyridine?
A1: The synthesis of the Furo[3,2-b]pyridine core often involves reagents and intermediates that are highly sensitive to water.[3] For instance, many synthetic strategies employ strong bases, organometallic catalysts, and reactive intermediates that can be readily quenched or decomposed by trace amounts of moisture. Common reactions such as Dieckmann condensations, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig), and reactions involving organolithium or Grignard reagents are all highly susceptible to the presence of water.[3][4][5] Moisture can lead to side reactions, reduced yields, and difficulty in product purification.[6][7]
Q2: Which specific steps in Furo[3,2-b]pyridine synthesis are most sensitive to moisture?
A2: Several key steps are particularly vulnerable to moisture:
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Sonogashira coupling, which is a powerful tool for constructing the Furo[3,2-b]pyridine skeleton, traditionally require anhydrous and anaerobic conditions.[2][8] While some modern protocols have been developed to be more water-tolerant, the presence of water can still negatively impact catalyst activity and promote side reactions like homocoupling of the boronic acid reagent in Suzuki-Miyaura reactions.[9]
-
Dieckmann Condensation: This intramolecular cyclization is a common method for forming the furan ring.[3][10] It relies on the formation of an enolate intermediate, which is a strong base and will be readily protonated and quenched by water, thus halting the desired cyclization.[3]
-
Reactions Involving Strong Bases: The use of strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or organolithium reagents (e.g., n-BuLi) necessitates strictly anhydrous conditions. These bases will react violently with water, rendering them inactive for the intended chemical transformation.[5]
Q3: How can I effectively dry my solvents for these reactions?
A3: Achieving truly anhydrous solvents is crucial. While commercially available "anhydrous" solvents are a good starting point, they can absorb moisture over time. For highly sensitive reactions, it's best to dry solvents in-house. Here are some common methods:
-
Distillation from a Drying Agent: This is a classic and effective method. For example, tetrahydrofuran (THF) can be distilled from sodium benzophenone ketyl, which provides a visual indicator (a deep blue or purple color) that the solvent is dry.[11] Dichloromethane (DCM) and acetonitrile can be distilled from calcium hydride.[11]
-
Use of Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for removing water from many common organic solvents.[12][13] It is important to activate the sieves by heating them at high temperatures (e.g., 300 °C) for several hours under vacuum before use.[12] Simply adding sieves to a solvent and letting it stand for 24-48 hours can significantly reduce the water content.[11][12]
-
Solvent Purification Systems: Many modern laboratories use commercially available solvent purification systems that pass solvents through columns of activated alumina or other drying agents, providing a convenient source of very dry solvents.[12]
Q4: What are the best practices for setting up a reaction under an inert atmosphere?
A4: Maintaining an inert atmosphere is essential to exclude both moisture and oxygen.[5][14] Here are the key steps:
-
Glassware Preparation: All glassware must be thoroughly dried, either by flame-drying under vacuum or by oven-drying at a high temperature (e.g., 120 °C) for several hours and then cooling under a stream of inert gas or in a desiccator.[15][16]
-
Inert Gas: Use a high-purity inert gas, such as argon or nitrogen.[5][14] Argon is denser than air and can provide a better "blanket" over the reaction mixture, but nitrogen is often sufficient and more economical.[14][16]
-
Purging the Reaction Vessel: The reaction flask should be purged with the inert gas for several minutes to displace any air. This can be done using a Schlenk line or by using a balloon filled with the inert gas and an outlet needle.[16][17]
-
Reagent Addition: Liquid reagents should be added via a dry syringe through a rubber septum.[17][18] Solid reagents should be added under a positive pressure of inert gas.
II. Troubleshooting Guides
Even with careful planning, issues can arise. This section provides a structured approach to troubleshooting common problems related to anhydrous conditions in Furo[3,2-b]pyridine synthesis.
Problem 1: Low or No Product Yield
A consistently low yield is a common frustration in organic synthesis.[6][7] When moisture-sensitive reactions are involved, it is often the primary culprit.
dot
Caption: Troubleshooting workflow for low-yield reactions.
Possible Causes & Solutions:
-
Inadequate Solvent Drying:
-
Symptom: The reaction fails to initiate or proceeds very slowly.
-
Solution: Re-dry your solvents using a more rigorous method. For example, if you have been relying on molecular sieves, try distilling the solvent from an appropriate drying agent.[11] You can also use a Karl Fischer titrator to quantify the water content of your solvent to ensure it meets the reaction's requirements.[12]
-
-
Contaminated Reagents:
-
Symptom: The reaction produces a complex mixture of unidentifiable byproducts.
-
Solution: Hygroscopic reagents, such as certain bases or salts, can absorb atmospheric moisture. Use freshly opened bottles of reagents or dry them in a vacuum oven before use. For highly sensitive reagents like sodium hydride, ensure you are using a fresh, active dispersion.
-
-
Poor Inert Atmosphere Technique:
-
Symptom: The reaction mixture changes color in an unexpected way (e.g., palladium catalyst turning black, indicating decomposition).[9]
-
Solution: Review your inert atmosphere setup. Ensure all connections are secure and that there are no leaks. Flame-dry all glassware immediately before use and assemble the apparatus while it is still hot under a stream of inert gas.[15][16]
-
Problem 2: Inconsistent Reaction Results
Reproducibility is key in scientific research. If your Furo[3,2-b]pyridine synthesis works one day but not the next, subtle variations in your anhydrous technique may be to blame.
Possible Causes & Solutions:
-
Variability in Solvent Water Content:
-
Symptom: Reaction yields fluctuate significantly between batches.
-
Solution: Standardize your solvent drying procedure. If using a solvent purification system, regularly check the status of the drying columns. If drying your own solvents, prepare a fresh batch for each set of experiments.
-
-
Atmospheric Humidity:
-
Symptom: Reactions tend to fail on humid days.
-
Solution: Be mindful of the ambient laboratory conditions. On days with high humidity, it is even more critical to be meticulous with your anhydrous technique. Purge your reaction vessel with inert gas for a longer period and maintain a slightly higher positive pressure of inert gas throughout the reaction.
-
-
Subtle Contamination of Glassware:
-
Symptom: The reaction is sluggish or gives lower yields in certain flasks.
-
Solution: Ensure a consistent and thorough glassware cleaning and drying protocol. Trace amounts of detergent or previously used reagents can interfere with sensitive reactions.
-
III. Experimental Protocols
To assist you in implementing best practices, here are detailed protocols for key procedures related to maintaining anhydrous conditions.
Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF) by Distillation
This protocol describes the preparation of anhydrous THF using sodium and benzophenone, which provides a visual indication of dryness.
Materials:
-
Pre-dried THF (e.g., stored over 4Å molecular sieves)
-
Sodium metal (in mineral oil)
-
Benzophenone
-
Distillation apparatus
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Safety First: Sodium metal is highly reactive. Handle it with care in a fume hood and away from water.
-
Set up the distillation apparatus and flame-dry all glassware under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Add the pre-dried THF to the distillation flask.
-
Cut small pieces of sodium metal, rinse them with hexanes to remove the mineral oil, and carefully add them to the THF.
-
Add a small amount of benzophenone to the flask.
-
Heat the mixture to reflux under an inert atmosphere. As the solvent dries, the solution will turn a deep blue or purple color. This indicates that the THF is anhydrous and oxygen-free.[11]
-
Distill the required amount of dry THF directly into your reaction flask or a dry, inert gas-flushed storage flask.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
This protocol outlines the steps for setting up a reaction that is sensitive to air and moisture.
dot
Caption: Workflow for setting up an anhydrous reaction.
Procedure:
-
Glassware Preparation: Oven-dry all glassware at 120 °C for at least 4 hours, or flame-dry it under vacuum.[15][16]
-
Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a gas inlet) while the glassware is still hot.
-
Cooling and Purging: Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.[16]
-
Solvent Addition: Add your freshly dried anhydrous solvent to the reaction flask via a dry syringe or cannula.[18]
-
Reagent Addition:
-
Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon or a bubbler system connected to the inert gas line.[16][17]
IV. Data Presentation
The following table provides a summary of common drying agents and their suitability for different solvents frequently used in Furo[3,2-b]pyridine synthesis.
| Drying Agent | Suitable Solvents | Unsuitable Solvents | Comments |
| Calcium Chloride (CaCl₂) | Hydrocarbons, Ethers, Alkyl Halides | Alcohols, Amines, Carbonyls | Inexpensive but not very efficient; can form adducts.[13] |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | - | High capacity but low efficiency; good for pre-drying.[13] |
| Magnesium Sulfate (MgSO₄) | Most organic solvents | - | Faster and more efficient than Na₂SO₄.[13] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Amines, Esters | Alcohols, Acids | Highly efficient; reacts to produce H₂ gas.[13][19] |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | - | Very efficient; can be regenerated by heating.[12][13][19] |
| Sodium/Benzophenone | Ethers (e.g., THF, Dioxane) | Halogenated solvents, Ketones | Excellent for achieving very low water content; provides a visual indicator.[11] |
| Phosphorus Pentoxide (P₂O₅) | Hydrocarbons, Alkyl Halides | Alcohols, Amines, Ketones | Extremely efficient but can be difficult to handle.[13][19] |
V. Conclusion
The successful synthesis of Furo[3,2-b]pyridine and its derivatives is often contingent on the rigorous exclusion of water and oxygen from the reaction system. By understanding the principles behind the need for anhydrous conditions and by meticulously applying the techniques and protocols outlined in this guide, you can significantly improve your reaction yields, reproducibility, and overall success. Should you encounter further issues, a systematic approach to troubleshooting, as detailed above, will enable you to identify and resolve the root cause of the problem.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Synthetic Methods in Drug Discovery: Volume 1. (2016). Sonogashira Coupling. Royal Society of Chemistry.
- BenchChem. (2025). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.
- Scribd. (n.d.). Drying of Organic Solvents.
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
- Sciencemadness Wiki. (2023). Drying solvents.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2021). Drying Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Benchchem. (n.d.). Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol.
- Organic Chemistry Lab Techniques. (2022).
- PubMed. (n.d.). Effect of water on the palladium-catalyzed amidation of aryl bromides.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol.
- ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol.
- ResearchGate. (2021). How to create inert atmosphere?
- Organic Chemistry Lab Techniques. (2022).
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (2025). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Reddit. (2024). What are some common causes of low reaction yields?
- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- Benchchem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
- PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of carboxylic anhydrides with organozinc reagents.
- Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
- ACS Publications. (2019). Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines.
- Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
- ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Green Chemistry (RSC Publishing). (n.d.). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water.
- Benchchem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- ResearchGate. (2025). Palladium‐Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- ResearchGate. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
Sources
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Technical Support Center: Choice of Base for Furo[3,2-b]pyridine Cyclization Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Furo[3,2-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into one of the most critical parameters in the intramolecular cyclization to form this privileged heterocyclic scaffold: the choice of base. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and strategic decisions in a direct question-and-answer format.
Q1: What is the mechanistic role of the base in forming the furo[3,2-b]pyridine ring system?
A1: The base is not merely a reagent but the catalyst that initiates the entire intramolecular cyclization cascade. Its primary function is to generate a potent intramolecular nucleophile by deprotonating a specific site on the pyridine precursor. The exact mechanism depends on the synthetic route:
-
Dieckmann Condensation Route: In this widely used strategy, the base's role is to deprotonate the α-carbon of an ester group attached to the pyridine core.[1] This creates a highly reactive enolate anion. This enolate then acts as the nucleophile, attacking the carbonyl carbon of a second ester group in an intramolecular fashion to forge the five-membered furan ring.[2][3] The choice of base is critical to ensure the efficient and irreversible formation of this enolate.
-
Williamson-type Ether Synthesis/Nucleophilic Aromatic Substitution: In routes starting from a 2-hydroxypyridine derivative, the base deprotonates the hydroxyl group to form a nucleophilic pyridinolate anion. This anion then attacks an adjacent electrophilic center (e.g., a carbon bearing a leaving group or an alkyne activated by a metal catalyst) to close the furan ring.[4] A base of sufficient strength is required for complete deprotonation to drive the reaction forward.[2]
Q2: How do I select the right base for my cyclization? What are the key differences between common bases?
A2: Base selection is a balance between reactivity, substrate tolerance, and reaction conditions. Bases for this cyclization can be broadly categorized into two classes: strong, non-nucleophilic bases and weaker inorganic bases. The choice depends on the pKa of the proton to be removed and the sensitivity of the functional groups on your substrate.
| Base Category | Examples | Primary Use Case | Advantages | Disadvantages & Considerations |
| Strong Bases | Sodium Hydride (NaH), Potassium tert-Butoxide (t-BuOK) | Dieckmann Condensation, deprotonation of hydroxyls and other less acidic C-H bonds.[1][2][5] | High reactivity, drives reactions to completion, useful for less acidic protons. | Highly sensitive to moisture and protic solvents; requires strictly anhydrous conditions and inert atmosphere.[1][2] Can cause side reactions with sensitive functional groups. |
| Weaker Bases | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | Precursor synthesis (e.g., O-alkylation), one-pot coupling/cyclization reactions where a milder base is sufficient.[1][6] | Greater functional group tolerance, easier to handle, less stringent anhydrous requirements. | May be too weak to initiate challenging cyclizations like the Dieckmann condensation, leading to incomplete reactions.[2][4] Slower reaction rates. |
Q3: [TROUBLESHOOTING] My Dieckmann condensation to form the furo[3,2-b]pyridine ring is not working or giving very low yields. How can I fix this?
A3: This is a classic and frequent challenge. The root cause is almost always related to the base or the reaction conditions. Here is a systematic troubleshooting workflow:
-
Insufficient Base Strength: The most common culprit is a base that is not strong enough to completely and irreversibly form the necessary enolate intermediate. If you are using a base like K₂CO₃ or an amine base for a Dieckmann cyclization, it is likely insufficient.[2][4]
-
Solution: Switch to a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK) are the industry standards for this reaction.[1] They are strong enough to deprotonate the α-carbon of the ester, driving the equilibrium towards the cyclized product.[2]
-
-
Presence of Moisture: Strong bases like NaH and t-BuOK react violently with water. Even trace amounts of moisture in your solvent or on your glassware will quench the base, deactivate the enolate intermediate, and halt the reaction.[1]
-
Solution: Ensure absolute anhydrous conditions. All glassware must be oven- or flame-dried immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF, Toluene, DMF). Handle reagents under a positive pressure of an inert gas like Argon or Nitrogen.[2]
-
-
Incorrect Stoichiometry: The base is a reactant, not just a catalyst, in this process. Using a sub-stoichiometric amount will result in an incomplete reaction.
-
Solution: Use at least one full equivalent of the base relative to your starting diester. Sometimes, a slight excess (e.g., 1.1 equivalents) can be beneficial to ensure the reaction goes to completion.
-
Q4: [TROUBLESHOOTING] I am synthesizing the diester precursor for the Dieckmann cyclization via O-alkylation of a 3-hydroxypyridine, but I'm getting a significant N-alkylation side product. Is my base choice wrong?
A4: Yes, this is a well-known selectivity issue where the base plays a pivotal role. The pyridine nitrogen is also a nucleophilic site and can compete with the hydroxyl group for the alkylating agent.[1] Using an overly strong base can exacerbate this problem.
-
Problem: A strong base like sodium hydride (NaH) can deprotonate both the hydroxyl group and potentially create conditions that favor N-alkylation, leading to a mixture of products.
-
Solution: Employ a milder, heterogeneous base like potassium carbonate (K₂CO₃).[1] K₂CO₃ is strong enough to deprotonate the more acidic hydroxyl group but is less likely to promote the competing N-alkylation, thus favoring the desired O-alkylation pathway. Using a polar aprotic solvent like DMF or acetonitrile is also recommended for this step.[1]
Visualization of Key Processes
To better guide your experimental design, the following diagrams illustrate the decision-making process for base selection and the fundamental mechanism of the Dieckmann condensation.
Caption: Decision workflow for selecting the appropriate base.
Caption: Simplified mechanism of base-mediated Dieckmann condensation.
Experimental Protocols
The following protocols are provided as self-validating systems for the successful synthesis of furo[3,2-b]pyridine cores using different base strategies.
Protocol 1: Dieckmann Condensation using Sodium Hydride (NaH)
This protocol is adapted from a standard procedure for the intramolecular cyclization of a diester precursor to form the furo[3,2-b]pyridine scaffold.[3]
Materials:
-
Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Toluene
-
1 M HCl
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation: Oven-dry all glassware overnight and assemble under a positive pressure of Argon.
-
To a round-bottom flask, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under Argon.
-
Add anhydrous toluene to the flask to create a suspension of NaH.
-
Reaction: Cool the suspension in an ice bath. Slowly add a solution of the diester precursor (1.0 eq) in anhydrous toluene to the cooled suspension with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow, dropwise addition of water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[3]
Protocol 2: Tandem Cyclization using Potassium tert-Butoxide (t-BuOK)
This protocol describes a tandem cyclization useful for constructing complex, fused furo[3,2-b]pyridine systems.[5]
Materials:
-
Methyl 2-[(cyanophenoxy)methyl]-3-furoate precursor (1.0 eq)
-
Potassium tert-butoxide (t-BuOK, >2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Use an oven-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Dissolve the methyl 2-[(cyanophenoxy)methyl]-3-furoate precursor (1.0 eq) in anhydrous DMF.
-
Add an excess of solid potassium tert-butoxide (e.g., 2.5 eq) to the solution in portions with vigorous stirring.
-
Heat the reaction mixture to 65 °C and maintain for the time required as determined by TLC monitoring.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice.
-
Neutralize the resulting aqueous solution with an appropriate acid (e.g., 1 M HCl).
-
The solid product that precipitates can be collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.[5]
References
- Hu, Y., et al. (2021). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. ResearchGate.
- Singh, P., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), pp.932-940.
- Yahodkina-Yakovenko, M.S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), pp.177-181.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sonogashira Coupling for Substituted Pyridines
Welcome to the technical support center for Sonogashira coupling reactions involving substituted pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-C bond-forming reaction with heterocyclic substrates. Pyridines, while essential building blocks in pharmaceuticals and materials science, introduce unique challenges to the Sonogashira coupling, primarily due to the coordinating nature of the ring nitrogen. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
I. Understanding the Core Challenge: The Pyridine Problem
The lone pair of electrons on the pyridine nitrogen can be both a blessing and a curse. While it imparts desirable properties to the final molecule, it can also coordinate to the palladium and copper catalysts, leading to catalyst inhibition or deactivation. This interaction can significantly slow down or completely halt the catalytic cycle. The position of the halogen substituent and the electronic nature of other groups on the pyridine ring further modulate this effect, making a one-size-fits-all protocol elusive. This guide will help you navigate these substrate-specific challenges.
The Sonogashira Catalytic Cycle
To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The dual catalytic cycles of the Sonogashira reaction.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered when performing Sonogashira couplings with substituted pyridines.
Low or No Conversion
Q1: My reaction with a 2-halopyridine has stalled. What is the likely cause and what should I try first?
A: 2-Halopyridines are particularly challenging substrates due to the proximity of the nitrogen atom to the reaction center. This can lead to strong chelation and inhibition of the palladium catalyst.
-
Initial Diagnostic Steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The electron-rich and sterically hindered nature of the pyridine requires more robust catalytic systems. Switch to a more electron-rich and bulky phosphine ligand, such as XPhos, SPhos, or tBu₃P. These ligands can promote the rate-limiting oxidative addition step and stabilize the palladium center.[1][2]
-
Copper-Free Conditions: The pyridine nitrogen can also sequester the copper(I) co-catalyst. Consider a copper-free Sonogashira protocol. In the absence of copper, the base plays a more critical role in the deprotonation of the alkyne.[3][4]
-
Increase Temperature: The oxidative addition to the C-X bond of the pyridine is often sluggish.[5] Gradually increasing the reaction temperature (e.g., from 80 °C to 100-120 °C) can often overcome this activation barrier.[6]
-
Q2: I'm working with an electron-deficient bromopyridine (e.g., 2-bromo-5-nitropyridine) and the reaction is not proceeding. What adjustments should I make?
A: While electron-withdrawing groups generally accelerate the oxidative addition step, they can also increase the substrate's susceptibility to nucleophilic attack or side reactions.
-
Troubleshooting Strategy:
-
Base Selection: A strong, non-nucleophilic base is often beneficial. While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, they can sometimes participate in side reactions.[7] Consider switching to an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[8][9]
-
Solvent Effects: The choice of solvent can influence both solubility and reaction kinetics. Polar aprotic solvents like DMF, NMP, or 1,4-dioxane are often good choices.[8][10]
-
Catalyst Loading: For particularly stubborn substrates, increasing the palladium catalyst loading from the typical 1-2 mol% to 5 mol% might be necessary to achieve a reasonable reaction rate.
-
Q3: My reaction mixture has turned black, and the conversion has stopped. What does this mean?
A: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst from the solution.[11] This removes the active catalyst from the cycle, halting the reaction.
-
Preventative Measures:
-
Ensure Inert Atmosphere: Oxygen can promote both catalyst decomposition and the unwanted homocoupling of the alkyne (Glaser coupling).[12] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Ligand Stability: The phosphine ligands used to stabilize the palladium catalyst can be susceptible to oxidation. Using a slight excess of the ligand can sometimes help maintain a stable catalytic species.
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. If you need to heat the reaction, do so gradually and monitor for any color changes.
-
Side Reactions and Poor Selectivity
Q4: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions, forming a diyne from two molecules of the terminal alkyne.[13] This is particularly problematic when the desired cross-coupling is slow.
-
Minimization Strategies:
-
Go Copper-Free: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst.[4] Numerous copper-free protocols have been developed and are often the preferred method for sensitive substrates.[3]
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[14] Rigorous degassing of solvents and reagents is crucial.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.
-
Use of an Amine Base: Amine bases can help to solubilize the copper acetylide intermediate and can sometimes reduce the extent of homocoupling compared to inorganic bases in copper-catalyzed systems.[7]
-
Caption: A decision-making workflow for troubleshooting low yields.
Q5: I am using a dihalopyridine and getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A: Achieving selective mono-alkynylation of a dihalopyridine can be challenging. The relative reactivity of the halogen positions plays a key role. Generally, the order of reactivity is I > Br > Cl.[7] For different positions on the pyridine ring, electronic and steric factors come into play.
-
Strategies for Selective Mono-Coupling:
-
Stoichiometry: Use a slight excess of the dihalopyridine relative to the alkyne (e.g., 1.2-1.5 equivalents of the pyridine).
-
Lower Temperature: Running the reaction at a lower temperature can often favor mono-substitution.
-
Shorter Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop it once the desired mono-coupled product is maximized.
-
Ligand Choice: The steric bulk of the ligand can sometimes be used to control selectivity, favoring reaction at the less sterically hindered position.
-
Recommended Starting Conditions
The following table provides empirically derived starting points for the Sonogashira coupling of various substituted pyridines. These should be considered as a basis for further optimization.
| Substrate Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv) | Solvent | Temperature (°C) | Notes |
| 2-Bromopyridine | Pd(OAc)₂ (2%) | XPhos (4%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-110 | Copper-free conditions are strongly recommended to avoid catalyst inhibition. |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ (2.5%) | PPh₃ (5%) | Et₃N (3.0) | DMF | 80-100 | Standard copper-catalyzed conditions often work well.[10] |
| 4-Chloropyridine | Pd₂(dba)₃ (2%) | tBu₃P-HBF₄ (8%) | K₂CO₃ (2.0) | Toluene | 110-120 | Requires a highly active catalyst system due to the strong C-Cl bond.[15] |
| Electron-Rich Pyridine | Pd(PPh₃)₄ (5%) | - | DIPEA (2.5) | THF | 65-75 | May require slightly higher catalyst loading. |
| Electron-Deficient Pyridine | PdCl₂(PPh₃)₂ (2%) | PPh₃ (4%) | Et₃N (3.0) | DMF | 90-100 | Generally more reactive; monitor for side reactions. |
III. Experimental Protocol: A General Procedure for Copper-Free Sonogashira Coupling of a Bromopyridine
This protocol is a robust starting point for the copper-free Sonogashira coupling of a generic bromopyridine.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the bromopyridine, palladium(II) acetate, XPhos, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the anhydrous, degassed 1,4-dioxane, followed by the terminal alkyne via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylpyridine.
IV. References
-
Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Retrieved from
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
-
Kassim, M., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-cyanopyridines and their Conversion to Amidoximes. ePrints Soton. Retrieved from [Link]
-
Reddy, G. V., et al. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry, 86(24), 17748-17761. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Doubleday, W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
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Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(33), 18766-18784. Retrieved from [Link]
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Benchchem. (n.d.). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Retrieved from
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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S. S. M. Zein, et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15467-15478. Retrieved from [Link]
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V. T. T. Nguyen, et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3967-3972. Retrieved from [Link]
-
S. Bhadra, et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(1), 1087-1096. Retrieved from [Link]
-
The Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Retrieved from [Link]
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ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Q.-D. Wang, et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4919-4924. Retrieved from [Link]
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ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
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ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
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ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. Retrieved from [Link]
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P. A. K. Reddy, et al. (2015). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 13(36), 9510-9517. Retrieved from [Link]
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Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
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ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]
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Benchchem. (n.d.). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. Retrieved from
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Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
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J. S. S. Kumar, et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 72(19), 7435-7438. Retrieved from [Link]
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ResearchGate. (n.d.). Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
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ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
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Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. Retrieved from
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How to improve the regioselectivity in Furo[3,2-b]pyridine synthesis
Technical Support Center: Furo[3,2-b]pyridine Synthesis
A Guide to Mastering Regioselectivity
Welcome to the technical support center for Furo[3,2-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The unique electronic properties and rigid structure of the Furo[3,2-b]pyridine core make it a highly attractive pharmacophore in the development of selective kinase inhibitors and other therapeutic agents.[1][2]
However, the construction of this fused ring system often presents a significant challenge: controlling regioselectivity. The formation of undesired isomers can lead to complex purification processes, reduced yields, and ambiguous structure-activity relationship (SAR) data. This guide provides in-depth, experience-driven troubleshooting advice and FAQs to help you navigate and resolve common issues related to regioselectivity in your synthetic routes.
Troubleshooting Guide: Regioselectivity Issues
This section addresses specific problems you may encounter during the synthesis of Furo[3,2-b]pyridines.
Q1: I'm attempting a one-pot Sonogashira coupling followed by heteroannulation to build the Furo[3,2-b]pyridine core, but I'm getting a mixture of regioisomers. How can I favor the desired isomer?
Problem: The reaction between a di-halogenated pyridine (e.g., 2-chloro-3-iodopyridine) or a halo-hydroxypyridine (e.g., 3-chloro-2-hydroxypyridine) and a terminal alkyne is not proceeding with the expected regioselectivity, leading to the formation of the undesired Furo[2,3-b]pyridine isomer or other byproducts.
Root Causes & Solutions:
The Sonogashira coupling followed by an intramolecular C-O bond formation is a powerful method for accessing this scaffold.[1][3] However, its success hinges on a delicate balance of factors that influence the chemo- and regioselectivity of the cyclization step.
1. Catalyst System & Ligand Choice:
-
Causality: The palladium catalyst and its associated ligands are critical. The electronic properties and steric bulk of the phosphine ligands can influence which position on the pyridine ring is favored for the initial coupling and subsequent cyclization. For electron-rich heterocycles, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Troubleshooting Steps:
-
Switch to Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands are specifically designed for challenging cross-couplings on heterocyclic systems and can promote the desired catalytic pathway while minimizing catalyst deactivation.[4]
-
Consider Pd/C: For some syntheses, using an inexpensive and stable catalyst like 10% Palladium on Carbon (Pd/C) in combination with a copper(I) co-catalyst can provide a direct and efficient one-pot route.[3]
-
Use a Precatalyst: Instead of generating the active Pd(0) catalyst in situ, use a pre-formed palladium-ligand complex (precatalyst). This often leads to more reproducible results and higher activity.
-
2. Base and Solvent Effects:
-
Causality: The base is not merely a proton scavenger; it actively participates in the catalytic cycle and influences the solubility of key intermediates. The choice of base and solvent can significantly impact reaction rates and selectivity.
-
Troubleshooting Steps:
-
Base Screening: The strength and nature of the base are crucial. If using a weaker base like triethylamine (Et₃N), consider screening other organic bases (e.g., diisopropylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). For intramolecular cyclizations that require deprotonation, a stronger base like potassium tert-butoxide may be necessary to drive the reaction to completion.[5]
-
Solvent Polarity: The polarity of the solvent can affect the reaction pathway. Screen a range of anhydrous, degassed solvents such as THF, DMF, or ethanol to find the optimal conditions for your specific substrate.
-
3. Reaction Conditions:
-
Causality: Temperature and reaction atmosphere play a vital role. Homocoupling of the alkyne (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen and the copper(I) co-catalyst.[5]
-
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes) and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Oxygen sensitivity is a primary cause of low yields and side reactions in palladium catalysis.[4]
-
Temperature Optimization: Lowering the reaction temperature may disfavor homocoupling and other side reactions. Conversely, if steric hindrance is an issue in the cyclization step, higher temperatures may be required.[5] Monitor the reaction closely by TLC or LC-MS to find the optimal balance.
-
Consider Ultrasound: Ultrasound irradiation has been shown to facilitate the one-pot synthesis of 2-substituted furo[3,2-b]pyridines, potentially improving reaction rates and yields.[3]
-
Q2: My intramolecular cyclization of a 3-alkynoxypyridine is giving me the wrong regioisomer. What governs the regioselectivity of this ring closure?
Problem: You have successfully synthesized the key intermediate (e.g., a 2-substituted-3-alkynoxypyridine), but the subsequent ring-closing step is not yielding the desired Furo[3,2-b]pyridine isomer.
Root Causes & Solutions:
The regioselectivity of the intramolecular heteroannulation is primarily governed by the electronic and steric nature of the substituents on both the pyridine and alkyne moieties.
1. Electronic Effects (Baldwin's Rules):
-
Causality: The cyclization to form the furan ring is typically a 5-endo-dig cyclization. The feasibility of this step is influenced by the nucleophilicity of the attacking oxygen atom and the electrophilicity of the alkyne carbons.
-
Troubleshooting Steps:
-
Substituent Effects: Analyze the electronic nature of your substituents. An electron-withdrawing group on the alkyne will make the internal alkyne carbon more electrophilic, potentially favoring the desired 5-endo-dig cyclization. Conversely, electron-donating groups may alter the selectivity.
-
Metal-Mediated Cyclization: Copper-mediated oxidative cyclization is a key strategy for assembling the furo[3,2-b]pyridine scaffold and can offer excellent regiochemical control.[2] If a base-mediated approach is failing, consider switching to a copper-catalyzed protocol.
-
2. Steric Hindrance:
-
Causality: Bulky substituents near the reaction centers can sterically hinder the desired cyclization pathway, favoring an alternative, less-hindered route that leads to the undesired isomer.
-
Troubleshooting Steps:
-
Modify Substituents: If possible, consider using a smaller protecting group or a less bulky substituent on the alkyne or at the 2-position of the pyridine ring during the cyclization step.
-
Increase Thermal Energy: As mentioned previously, increasing the reaction temperature can sometimes provide enough energy to overcome the activation barrier for the sterically hindered cyclization.[5]
-
Frequently Asked Questions (FAQs)
Q: What are the primary factors that dictate regioselectivity in Furo[3,2-b]pyridine synthesis? A: Regioselectivity is a multifactorial issue. The three primary pillars are:
-
Substitution Pattern of the Pyridine Core: The inherent electronic properties and positions of halogens, hydroxyl groups, or other functional groups on the starting pyridine ring predetermine the potential sites for reaction.
-
Reaction Mechanism: The chosen synthetic route (e.g., Sonogashira/heteroannulation, intramolecular C-H activation, tandem cyclization) dictates the sequence of bond formation and the nature of the key regiochemistry-determining step.[1][6]
-
Reaction Conditions: The choice of catalyst, ligands, base, solvent, and temperature can heavily influence the kinetics and thermodynamics of the reaction, steering it towards one regioisomeric product over another.
Q: How can I definitively confirm the regiochemistry of my product? A: A combination of modern analytical techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H NMR: The coupling constants and chemical shifts of the protons on the furan and pyridine rings provide critical information.
-
¹³C NMR: Confirms the carbon framework.[7]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful for identifying long-range (2- and 3-bond) correlations between protons and carbons, which can definitively distinguish between Furo[3,2-b] and Furo[2,3-b] isomers.
-
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular formula of your product.[7]
-
X-Ray Crystallography: If you can grow a suitable single crystal, this technique provides unequivocal proof of the molecular structure and regiochemistry.
Data & Protocols
Table 1: Influence of Reaction Parameters on Regioselectivity
The following table provides a hypothetical comparison of conditions for the synthesis of a 2-substituted Furo[3,2-b]pyridine from 3-chloro-2-hydroxypyridine and a terminal alkyne, illustrating how modifications can impact the outcome.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Regioisomeric Ratio (Furo[3,2-b]:Furo[2,3-b]) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | PPh₃ (6) | Et₃N (3) | THF | 65 | 45 | 3:1 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 85 | >20:1 |
| 3 | 10% Pd/C (5) | PPh₃ (5) | Et₃N (3) | EtOH | 80 (US) | 78 | 15:1 |
| 4 | Pd(PPh₃)₂Cl₂ (3) | PPh₃ (6) | Et₃N (3) | THF | 25 | 20 | 5:1 |
(US = Ultrasound Irradiation)
General Protocol: Regioselective One-Pot Synthesis via Sonogashira Coupling
This protocol is adapted from methodologies that have demonstrated success in the regioselective synthesis of 2-substituted Furo[3,2-b]pyridines.[1][3]
Step 1: Reagent and Glassware Preparation
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Ensure all reagents are of high purity and solvents are anhydrous and have been properly degassed.[4]
Step 2: Reaction Setup
-
To a dried Schlenk flask under an inert atmosphere, add 3-chloro-2-hydroxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add an anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
-
Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.
Step 3: Reaction and Monitoring
-
Stir the reaction mixture at the optimized temperature (e.g., 60-100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 4: Work-up and Purification
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Furo[3,2-b]pyridine derivative.[5]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor regioselectivity.
Key Mechanistic Step: Annulation
Caption: Regiochemical outcome of the key cyclization step.
References
- Khan, I., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940.
- Kryštof, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066.
- Galy, A. M., et al. (2021). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Chemistry of Heterocyclic Compounds, 57(6), 633-638.
- Request PDF. Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
Sources
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- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Overcoming Poor Solubility of Furo[3,2-b]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Furo[3,2-b]pyridine derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies to address the common challenge of poor aqueous solubility encountered with this privileged heterocyclic scaffold.[1][2] The Furo[3,2-b]pyridine core, while a valuable pharmacophore in medicinal chemistry, particularly for kinase inhibitors, often presents formulation and bioavailability challenges due to its inherent physicochemical properties.[1][2][3]
This document will provide a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate and overcome these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do many of my Furo[3,2-b]pyridine derivatives exhibit poor aqueous solubility?
A1: The poor solubility of Furo[3,2-b]pyridine derivatives typically stems from a combination of factors inherent to their molecular structure:
-
High Lipophilicity: The fused aromatic ring system of the Furo[3,2-b]pyridine core is inherently lipophilic (fat-loving), which leads to a preference for non-polar environments over aqueous media. This is often quantified by a high logarithm of the octanol-water partition coefficient (LogP).[4] The predicted LogP for the parent Furo[3,2-b]pyridine is around 1.3 to 1.44, and this value can increase significantly with the addition of lipophilic substituents.[5][6]
-
Crystal Lattice Energy: The planar and rigid nature of the Furo[3,2-b]pyridine scaffold can facilitate strong intermolecular interactions in the solid state, leading to a highly stable crystal lattice.[1] This high lattice energy requires a substantial amount of energy to break apart the crystal structure for the molecules to be solvated by water, thus reducing solubility.[7]
-
Molecular Weight: As with many drug candidates, an increase in molecular weight, often through the addition of various substituents to the core scaffold, can lead to decreased solubility.[8]
Q2: What is the first step I should take to assess the solubility of my new Furo[3,2-b]pyridine derivative?
A2: A systematic approach to characterizing solubility is crucial. Start with determining the kinetic and thermodynamic solubility of your compound.
-
Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It reflects the solubility under conditions often used in initial biological screening assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a given solvent. It is a more time-consuming but essential measurement for understanding the intrinsic solubility of your molecule.
A standard workflow for determining aqueous solubility is outlined in the experimental protocols section.
Q3: My compound's solubility is pH-dependent. How can I use this to my advantage?
A3: The presence of the basic nitrogen atom in the pyridine ring (predicted pKa of the strongest basic site is around 3.33-4.22) means that the solubility of Furo[3,2-b]pyridine derivatives is often pH-dependent.[4][5][9] At a pH below the pKa, the pyridine nitrogen will be protonated, forming a cation which is generally more water-soluble than the neutral form. You can leverage this by:
-
Formulating at a lower pH: For in vitro assays or parenteral formulations, adjusting the pH of the vehicle to be at least 2 pH units below the pKa of the pyridine nitrogen can significantly enhance solubility.
-
Salt Formation: This pH-dependent ionizability is the basis for forming salts, which is a robust strategy for improving solubility and is discussed in detail below.[10][11]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth solutions to common solubility problems encountered with Furo[3,2-b]pyridine derivatives.
Issue 1: My Furo[3,2-b]pyridine derivative has very low aqueous solubility (<1 µg/mL) across the physiological pH range.
This is a common challenge for derivatives with bulky, lipophilic substituents. Here are several strategies to consider, ranging from chemical modification to formulation approaches.
For Furo[3,2-b]pyridine derivatives with a sufficiently basic pyridine nitrogen, salt formation is often the most effective and widely used method to dramatically increase aqueous solubility and dissolution rate.[10][12][13] By reacting the basic nitrogen with an acid, you form an ionized salt that is more polar and has improved interactions with water.[11]
Troubleshooting Flowchart: Salt Formation
Caption: Prodrug design and evaluation workflow.
When chemical modification is not desired or feasible, various formulation strategies can be employed to enhance the solubility and dissolution of the parent compound. [14][15]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation. [8][16] * Micronization: Reduces particle size to the micron range.
-
Nanonization (Nanosuspensions): Reduces particle size to the sub-micron (nanometer) range, which can significantly enhance solubility and dissolution. [17][18]* Amorphous Solid Dispersions (ASDs): The crystalline form of a drug is typically less soluble than its amorphous (non-crystalline) form. [12]In an ASD, the drug is dispersed in a polymer matrix in its amorphous state. [17] * Methods: Spray drying and hot-melt extrusion are common techniques to prepare ASDs.
-
Considerations: Amorphous forms are thermodynamically metastable and can recrystallize over time, so stability studies are critical. [12]* Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective. [17]These systems form fine oil-in-water emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.
-
Issue 2: My compound precipitates out of solution during my cell-based assay.
This is a common issue that can lead to erroneous biological data. It is often caused by the precipitation of the compound when the DMSO stock is diluted into the aqueous assay medium.
Troubleshooting Steps:
-
Check the Final Compound Concentration vs. Kinetic Solubility: Ensure that the final concentration of your compound in the assay medium is below its measured kinetic solubility in that specific medium.
-
Reduce the Percentage of DMSO: While DMSO is an excellent solvent, high concentrations can be toxic to cells and can also cause a compound to "crash out" upon dilution. Try to keep the final DMSO concentration below 0.5%.
-
Use Solubilizing Excipients: Consider pre-dissolving the compound in a solution containing a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin before final dilution in the assay medium. [12][15]4. Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the assay medium to minimize localized high concentrations that can trigger precipitation.
Part 3: Data Summary & Key Physicochemical Parameters
Understanding the physicochemical properties of the Furo[3,2-b]pyridine scaffold is key to predicting and addressing solubility issues.
| Property | Value (for parent Furo[3,2-b]pyridine) | Implication for Solubility | Source(s) |
| Molecular Formula | C₇H₅NO | - | [19][20] |
| Molecular Weight | 119.12 g/mol | Low MW is generally favorable for solubility. | [5][19] |
| Predicted logP | 1.3 - 1.44 | Indicates a degree of lipophilicity. | [4][5][6] |
| Predicted pKa (Strongest Basic) | 3.33 - 4.22 | Allows for protonation at low pH and salt formation. | [4][5][9] |
| Polar Surface Area | 26.03 Ų | Relatively low, contributing to lower aqueous solubility. | [6] |
Note: These values are for the unsubstituted parent scaffold. The addition of functional groups in your derivatives will significantly alter these parameters. It is highly recommended to experimentally determine or computationally predict these values for your specific compounds.
By systematically evaluating the physicochemical properties of your Furo[3,2-b]pyridine derivatives and applying the troubleshooting strategies and protocols outlined in this guide, you can effectively overcome the challenges of poor solubility and advance your research and drug development programs.
References
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
- Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
- Pharmacopeia. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem.
- National Center for Biotechnology Information. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
- Preprints.org. (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
- National Center for Biotechnology Information. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- ResearchGate. (2021, June 5). Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate.
- American Chemical Society. (2021, February 17). Crystals and Crystallization in Drug Delivery Design.
- National Center for Biotechnology Information. (2022, August 12). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?
- National Center for Biotechnology Information. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- ScienceDirect. (n.d.). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility Available. In Drug Discovery.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694.
- National Center for Biotechnology Information. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- Semantic Scholar. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility.
- ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Human Metabolome Database. (2021, September 11). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540).
- National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- LookChem. (n.d.). Cas 272-62-8,furo[3,2-b]pyridine.
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Preventing N-alkylation side reaction in pyridine synthesis
Technical Support Center: Pyridine Synthesis
Welcome to the Technical Support Center for advanced pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyridine chemistry. Our focus today is a common yet persistent challenge: the prevention of N-alkylation, a side reaction that can significantly impact yield, purity, and the overall efficiency of your synthetic route.
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. We will explore the mechanisms that drive this side reaction and present robust strategies to ensure your synthesis proceeds with the intended regioselectivity.
Troubleshooting Guide: Common Issues in Pyridine Functionalization
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction is producing a significant amount of N-alkylated pyridinium salt instead of the desired C-alkylated product. How can I resolve this?
-
Problem: You are attempting a direct C-alkylation on a pyridine ring using an alkyl halide (or similar electrophile), but the primary product is the result of the pyridine nitrogen acting as the nucleophile.
-
Root Cause Analysis: The lone pair of electrons on the pyridine nitrogen atom is not delocalized within the aromatic π-system, making it a readily available and nucleophilic site.[1] This inherent basicity and nucleophilicity mean it will readily attack electrophiles like alkyl halides, forming quaternary pyridinium salts.[2][3] This reaction is often kinetically favored over C-alkylation, which typically requires harsher conditions or specialized reagents.
-
Recommended Solutions:
-
Nitrogen Protection Strategy: The most reliable method is to temporarily "mask" the nitrogen's nucleophilicity using a protecting group. This allows the C-alkylation to proceed without competition.
-
Borane Protection: Forming a pyridine-borane complex is a highly effective and scalable strategy.[4][5] The borane group coordinates to the nitrogen, effectively neutralizing its lone pair. This complex is stable under many reaction conditions, and the borane can be removed cleanly after the desired C-alkylation is complete. (See Protocol 1 for a detailed methodology).
-
N-Oxide Formation: Pyridine can be oxidized to pyridine N-oxide using reagents like peracids.[1][2] This not only protects the nitrogen but also alters the electronic properties of the ring, often facilitating substitution at the C2 and C4 positions. The N-oxide can be removed later using reducing agents like zinc dust.[4]
-
-
Employ Radical-Mediated C-H Functionalization (Minisci Reaction): For electron-deficient heterocycles like pyridine, the Minisci reaction is a powerful alternative to traditional electrophilic substitution.[6] This reaction involves the addition of a carbon-centered radical to the protonated pyridine ring, favoring substitution at the C2 and C4 positions. By using a blocking group derived from maleic acid, you can achieve exquisite control for C4-alkylation.[6][7]
-
Question 2: I'm performing a multi-step synthesis where a pyridine moiety is present on my substrate. During a step involving an alkylating agent, I'm getting unwanted N-alkylation. What's the best approach?
-
Problem: A downstream reaction is being compromised by the nucleophilicity of a pyridine ring elsewhere in the molecule.
-
Root Cause Analysis: As in the previous case, the exposed pyridine nitrogen is reacting with your alkylating agent. The challenge here is to find a protection/deprotection sequence that is orthogonal to the other functional groups in your complex molecule.
-
Recommended Solutions:
-
Strategic Use of Borane Protection: Borane protection is often the best choice for complex molecules. The formation and removal conditions are typically mild and do not interfere with many common functional groups.[4]
-
Lewis Acid Coordination: In some cases, a stoichiometric amount of a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) can be used to coordinate with the pyridine nitrogen. This "in-situ" protection can be effective, but you must ensure the Lewis acid does not interfere with your primary reaction.
-
Re-evaluate the Synthetic Route: Consider if the pyridine ring can be formed later in the synthesis, after the problematic alkylation step. While redesigning a route can be intensive, it sometimes provides the cleanest and most efficient path to the target molecule.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of N-alkylation?
A: The N-alkylation of pyridine is a classic Sₙ2 reaction. The nitrogen atom, with its localized lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). This forms a new nitrogen-carbon bond and results in a positively charged quaternary pyridinium salt.
Caption: Workflow for Borane Protection Strategy.
Materials:
-
Pyridine-containing substrate
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), concentrated
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve the pyridine-containing substrate (1.0 eq) in anhydrous THF.
-
Protection Step: Cool the solution to 0 °C using an ice bath. Slowly add the 1M solution of BH₃·THF (1.1 eq) dropwise via syringe. Ensure the internal temperature does not rise significantly.
-
Reaction Confirmation: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the pyridine-borane complex can be monitored by TLC or ¹H NMR (disappearance of the starting material).
-
C-Functionalization: The resulting solution containing the stable pyridine-borane complex can now be used directly in the next step (e.g., metalation and reaction with an alkyl halide) without interference at the nitrogen atom.
-
Workup & Deprotection: After the C-functionalization reaction is complete, quench the reaction appropriately. To remove the borane protecting group, carefully add Methanol to the reaction mixture at 0 °C to quench any excess reactive species. Acidify the solution by adding HCl.
-
Cleavage: Heat the mixture to reflux (approx. 60-65 °C) for 1-2 hours. The borane group will be cleaved from the pyridine nitrogen.
-
Isolation: After cooling, concentrate the mixture under reduced pressure. Perform a standard aqueous workup by basifying the solution (e.g., with NaHCO₃ or NaOH) and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then dried, filtered, and concentrated to yield the final C-functionalized pyridine.
References
- Gibson, A. R., et al. (2005). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Journal of the American Chemical Society, 127(16), 6012-20. [Link]
- Wikipedia. (n.d.). Pyridine. Wikipedia, The Free Encyclopedia.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- Pothikumar, R., Bhat, V. T., & Namitharan, K. (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
- DeMong, D. E., & Williams, R. M. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6900-6902. [Link]
- Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Slideshare.
- Organic Chemistry Portal. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Organic Chemistry Portal.
- Química Organica.org. (n.d.). Alkylation and acylation of pyridine. Química Organica.org.
- University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. University of Liverpool.
- Wang, Y., & Miller, B. L. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 3(11), 1669-1672. [Link]
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Organic Chemistry Portal. (n.d.). Pyridine Synthesis. Organic Chemistry Portal.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia.
- Kutney, J. P., & Greenhouse, R. (1975). THE PROTECTION AND DEPROTECTION OF THE PYRIDINE NITROGEN.
- ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D.
- YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube.
- Jo, W., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]
- Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]
- Taylor & Francis Online. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
- ResearchGate. (n.d.). Hantzsch pyridine synthesis. ResearchGate.
- Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Química Organica.org.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation. Major Named Reactions in Organic Chemistry.
- ResearchGate. (2020). Pyridine Mediated Transition-Metal-Free Direct Alkylation of Anilines Using Alcohols via Borrowing Hydrogen Conditions. ResearchGate.
- Royal Society of Chemistry. (2023).
- National Institutes of Health. (2016). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry. [Link]
- National Institutes of Health. (2018). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry. [Link]
- ACS Publications. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. [Link]
- Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar.
- RSC Publishing. (2023).
- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines. Google Patents.
- ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. ChemistryViews.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of Furo[3,2-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Furo[3,2-b]pyridine-2-carbaldehyde, a significant heterocyclic scaffold in medicinal chemistry.[1][2] Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this guide provides a robust predictive analysis based on the known spectral data of its core structure, Furo[3,2-b]pyridine, and compares it with isomeric and analogous compounds. This comparative approach serves to highlight the subtle yet significant electronic and structural influences on NMR chemical shifts and coupling constants.
The Furo[3,2-b]pyridine core is a privileged structure in drug discovery, notably for its role in developing potent and selective kinase inhibitors.[2] Understanding its spectral features is paramount for unambiguous structural confirmation and for elucidating the electronic environment of its derivatives.
Predictive ¹H and ¹³C NMR Analysis of this compound
The introduction of an aldehyde group at the C-2 position of the Furo[3,2-b]pyridine scaffold is expected to significantly influence the chemical shifts of the protons and carbons, particularly within the furan ring. The aldehyde group is a strong electron-withdrawing group, which will deshield adjacent nuclei.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The predictions are extrapolated from the parent Furo[3,2-b]pyridine and related heterocyclic aldehydes.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 (CHO) | 9.8 - 10.2 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet. |
| H-3 | 7.5 - 7.8 | s | - | The presence of the adjacent aldehyde group at C-2 will cause significant deshielding. |
| H-5 | 8.6 - 8.8 | dd | J ≈ 4.5, 1.5 | This proton is alpha to the pyridine nitrogen, leading to a downfield shift. |
| H-6 | 7.3 - 7.5 | dd | J ≈ 8.0, 4.5 | This proton is coupled to both H-5 and H-7. |
| H-7 | 7.8 - 8.0 | dd | J ≈ 8.0, 1.5 | This proton is coupled to both H-6 and H-5. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is derived from the analysis of the Furo[3,2-b]pyridine core and the known effects of a carbaldehyde substituent.[3]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (CHO) | 185 - 190 | The carbonyl carbon of the aldehyde is characteristically found in this downfield region. |
| C-2 | 150 - 155 | The attachment of the electron-withdrawing aldehyde group deshields this carbon. |
| C-3 | 115 - 120 | This carbon is also influenced by the aldehyde group, shifting it downfield compared to the parent heterocycle. |
| C-3a | 148 - 152 | A quaternary carbon at the fusion of the two rings. |
| C-5 | 150 - 154 | The carbon adjacent to the nitrogen in the pyridine ring is significantly deshielded. |
| C-6 | 120 - 124 | A typical chemical shift for a beta-carbon in a pyridine ring. |
| C-7 | 132 - 137 | A typical chemical shift for a gamma-carbon in a pyridine ring. |
| C-7a | 158 - 162 | A quaternary carbon at the fusion of the two rings. |
Comparative Spectral Analysis
To provide a clearer understanding of the spectral features of this compound, a comparison with its isomer, Furo[3,2-c]pyridine-2-carbaldehyde, and a simpler analog, Pyridine-2-carbaldehyde, is presented.
Furo[3,2-c]pyridine-2-carbaldehyde: An Isomeric Comparison
Furo[3,2-c]pyridine-2-carbaldehyde shares the same molecular formula (C₈H₅NO₂) but differs in the arrangement of the fused rings.[4] This structural difference leads to distinct NMR spectra.
-
Structural Diagram:
Caption: Comparison of Furo[3,2-b] and Furo[3,2-c] pyridine cores.
The key difference lies in the position of the nitrogen atom relative to the furan ring, which alters the electronic distribution and, consequently, the chemical shifts of the pyridine ring protons. In Furo[3,2-c]pyridine-2-carbaldehyde, the nitrogen is further from the furan ring, which would likely result in a more shielded H-7 proton compared to the H-5 proton in the Furo[3,2-b] isomer.
Pyridine-2-carbaldehyde: A Simplified Analog
Comparing the predicted spectrum of this compound with the known spectrum of Pyridine-2-carbaldehyde allows for the isolation of the fused furan ring's contribution.[5]
-
¹H NMR of Pyridine-2-carbaldehyde (CDCl₃):
-
CHO: ~10.1 ppm (s)
-
H-6: ~8.8 ppm (d)
-
H-3: ~8.0 ppm (d)
-
H-4: ~7.9 ppm (t)
-
H-5: ~7.5 ppm (t)
-
The fused furan ring in this compound introduces rigidity and alters the electronic landscape. The furan protons are replaced by the fused ring system, and the electronic influence of the furan oxygen is expected to shield the adjacent pyridine protons to some extent compared to their counterparts in the simpler pyridine-2-carbaldehyde.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data for this compound or its derivatives, the following protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, as needed for adequate signal-to-noise.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the ¹H NMR signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Workflow for NMR Spectral Analysis
The logical flow from sample preparation to structural elucidation is a critical aspect of rigorous scientific investigation.
Caption: Workflow for NMR spectral analysis.
Conclusion
The Furo[3,2-b]pyridine scaffold is a cornerstone in the development of novel therapeutics. A thorough understanding of the NMR spectral characteristics of its derivatives, such as this compound, is essential for synthetic chemists and pharmacologists. This guide provides a predictive framework for its ¹H and ¹³C NMR spectra, contextualized by comparison with an isomer and a simplified analog. The detailed experimental protocol and workflow aim to facilitate the acquisition and interpretation of high-quality NMR data, thereby supporting the rigorous structural characterization required in modern drug discovery and development.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Wiley-VCH. (2007). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-3-ol: A Technical Guide.
- Wiley-VCH. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- PubChem. (n.d.). Furo[3,2-c]pyridine-2-carbaldehyde.
- National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- Sigma-Aldrich. (n.d.). Furo[3,2-b]pyridine-6-carbaldehyde.
- PubChem. (n.d.). Furo(3,2-b)pyridine.
- Fisher Scientific. (n.d.). Furopyridines.
- MDPI. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
- ChemicalBook. (n.d.). 2-Pyridinecarboxaldehyde(1121-60-4) 13C NMR spectrum.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- BenchChem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540).
- Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate.
- ChemScene. (n.d.). Furo[3,2-b]pyridine-5-carbaldehyde.
- PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
- PMC. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
Sources
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- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furo[3,2-c]pyridine-2-carbaldehyde | C8H5NO2 | CID 642131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pyridinecarboxaldehyde(1121-60-4) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to Confirming the Structure of Furo[3,2-b]pyridine Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the Furo[3,2-b]pyridine scaffold represents a privileged heterocyclic core. Its derivatives have shown significant potential as highly selective kinase inhibitors and modulators of critical signaling pathways, such as the Hedgehog pathway.[1][2] However, the synthesis of these compounds, often involving cyclization onto a pyridine ring, can lead to the formation of regioisomers, most commonly the Furo[2,3-b]pyridine variant. An incorrect structural assignment can derail a research program, leading to wasted resources and misinterpreted biological data.
This in-depth technical guide provides a comprehensive framework for the unambiguous structural confirmation of Furo[3,2-b]pyridine derivatives. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling to ensure absolute confidence in your molecular structure.
The Analyst's Toolkit: An Integrated Approach to Structural Verification
Confirming a chemical structure, especially in the context of potential isomerism, is not a linear process but a cycle of hypothesis, testing, and validation. No single technique provides all the answers. Instead, we leverage a multi-pronged approach where the weaknesses of one method are compensated by the strengths of another. The workflow below illustrates the synergistic relationship between the core analytical techniques.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one- and two-dimensional experiments allows us to map the carbon skeleton and, crucially, differentiate between regioisomers.
Part A: Foundational 1D NMR Analysis (¹H & ¹³C)
The initial ¹H and ¹³C NMR spectra provide the first critical clues. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of each nucleus. For the unsubstituted Furo[3,2-b]pyridine core, the protons on the furan ring (H-2 and H-3) have characteristic shifts that differ from those on the pyridine ring (H-5, H-6, H-7).[3]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Comments |
| H-2 | ~7.72-7.84 | 140-145 | Proton on the furan ring, adjacent to oxygen. |
| H-3 | ~6.99 | 105-110 | Proton on the furan ring. |
| C-3a | N/A | 145-150 | Bridgehead carbon. |
| H-5 | ~8.55 | 148-152 | Proton on the pyridine ring, adjacent to nitrogen. |
| H-6 | ~7.72-7.84 | 118-122 | Proton on the pyridine ring. |
| H-7 | ~7.72-7.84 | 130-135 | Proton on the pyridine ring. |
| C-7a | N/A | 155-160 | Bridgehead carbon. |
| Table 1: Predicted ¹H and ¹³C NMR data for the parent Furo[3,2-b]pyridine scaffold in CDCl₃. Data is synthesized from predictive models and literature values for the core structure.[3] |
When a substituent is added, for example at the C-2 position, the chemical shifts of nearby protons and carbons will change significantly. This provides the first piece of evidence for the point of attachment.
Part B: Unambiguous Connectivity with 2D NMR
While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It is invaluable for tracing the proton network within the pyridine ring (e.g., H-5 through H-6 to H-7).
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to, providing a clear assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for mapping the complete molecular framework. It shows correlations between protons and carbons that are two or three bonds apart. For a Furo[3,2-b]pyridine, the key is to observe long-range correlations that bridge the furan and pyridine rings, confirming the fusion pattern.
Caption: Key HMBC correlations confirming the Furo[3,2-b]pyridine core.
Observing a correlation from the furan proton H-3 to the bridgehead carbon C-7a, and from the pyridine proton H-5 to the other bridgehead carbon C-3a, provides unambiguous evidence for the [3,2-b] fusion.
Part C: The Definitive Isomer Test with NOESY/ROESY
The most common synthetic ambiguity is the formation of the Furo[2,3-b]pyridine isomer. While HMBC can often resolve this, the Nuclear Overhauser Effect (NOE) provides the ultimate confirmation. A NOESY (or ROESY for mid-sized molecules) experiment identifies protons that are close in space, regardless of bonding.
For a Furo[3,2-b]pyridine, the key spatial relationship is between the furan proton H-3 and the pyridine proton H-5. A clear NOE cross-peak between these two protons is only possible in the [3,2-b] isomer. In the isomeric Furo[2,3-b]pyridine, these protons are too far apart to generate a significant NOE. This single experiment can provide the definitive piece of evidence to resolve any ambiguity.[4]
Experimental Protocol: NMR Analysis of a Furo[3,2-b]pyridine Derivative
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H and 2D NMR, or 20-30 mg for a high-quality ¹³C NMR spectrum.[5][6]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the compound is fully dissolved.[7]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
-
Data Acquisition (General Parameters on a 400-600 MHz Spectrometer):
-
¹H NMR: Acquire with 16-32 scans.
-
¹³C NMR: Acquire with 1024-4096 scans, using proton decoupling.
-
COSY: Acquire with 2-4 scans per increment.
-
HSQC: Acquire with 4-8 scans per increment, optimized for ¹JCH ≈ 145 Hz.
-
HMBC: Acquire with 8-32 scans per increment, optimized for long-range couplings (ⁿJCH) of 8 Hz.[8]
-
NOESY/ROESY: Acquire with 16-64 scans per increment, using a mixing time of 300-800 ms to allow for the buildup of NOE correlations.
-
Mass Spectrometry (MS): Confirming Molecular Integrity
High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is essential for confirming the elemental composition of your synthesized compound. The measured mass should match the calculated exact mass for the expected formula of your Furo[3,2-b]pyridine derivative to within 5 ppm. This step rules out unexpected products and confirms that the desired atoms are present.
While MS is not the primary tool for distinguishing isomers, fragmentation patterns can provide supporting evidence. Under electron ionization (EI) or collision-induced dissociation (CID), the Furo[3,2-b]pyridine core exhibits characteristic fragmentation.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 119 | [M]⁺ | Molecular ion of parent Furo[3,2-b]pyridine. |
| 91 | [M-CO]⁺ | Loss of carbon monoxide from the furan ring. |
| 92 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |
| Table 2: Predicted major mass fragments for the parent Furo[3,2-b]pyridine molecule. The presence of these core fragments in the spectrum of a derivative supports the correct scaffold.[3] |
Computational Chemistry: An In-Silico Second Opinion
When experimental data is ambiguous, or to add an extra layer of confidence, computational chemistry provides a powerful corroborative tool. Using Density Functional Theory (DFT), it is possible to predict the NMR chemical shifts for a proposed structure.[9][10]
The process involves:
-
Building the 3D structures of the potential isomers (e.g., the Furo[3,2-b] and Furo[2,3-b] derivatives) in silico.
-
Performing a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[10]
-
Calculating the NMR shielding tensors for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.[10]
-
Converting the calculated shielding tensors to chemical shifts and comparing them with the experimental data.
A strong correlation between the experimental shifts and the shifts calculated for the Furo[3,2-b]pyridine isomer—and a poor correlation for the alternative isomer—provides compelling evidence for the correct structural assignment.
Conclusion: A Self-Validating System for Trustworthy Results
The structural confirmation of Furo[3,2-b]pyridine derivatives demands a rigorous, multi-faceted approach. By integrating the foundational connectivity data from 1D and 2D NMR with the definitive spatial information from NOESY, we can build a robust structural hypothesis. This hypothesis is then validated by HRMS, which confirms the elemental composition, and can be further corroborated by DFT calculations that align theoretical predictions with experimental reality. When available, single-crystal X-ray crystallography provides the final, incontrovertible proof. This integrated workflow constitutes a self-validating system, ensuring that the structures reported are accurate, reliable, and form a trustworthy foundation for subsequent drug discovery and development efforts.
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- Royal Society of Chemistry. (2006). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions.
- Semantic Scholar. (1999). The DFT route to NMR chemical shifts.
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A Comparative Guide to the Synthesis of Furo[3,2-b]pyridine: An In-Depth Analysis for the Modern Chemist
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors.[1] Its rigid, planar structure and unique electronic properties make it a cornerstone for the development of targeted therapeutics, including highly selective kinase inhibitors.[2][3] This guide provides a comprehensive comparison of the most prevalent and innovative synthetic routes to this important scaffold, offering researchers the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings of each strategy, present comparative data, and provide detailed experimental protocols for key transformations.
Introduction to the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring to a pyridine core gives rise to a fascinating class of heterocycles with a rich pharmacological profile. The furo[3,2-b]pyridine isomer, in particular, has emerged as a versatile template for the design of potent and selective inhibitors of a range of biological targets.[1] Its value is underscored by its presence in molecules targeting cyclin-dependent kinases (CDKs) and modulators of the Hedgehog signaling pathway, both critical in oncology research.[1][2] The demand for efficient and adaptable synthetic routes to access diverse libraries of furo[3,2-b]pyridine derivatives is therefore at an all-time high. This guide will compare and contrast the leading methodologies for the construction of this key scaffold.
Key Synthetic Strategies at a Glance
The construction of the furo[3,2-b]pyridine core can be broadly categorized into several key strategies, primarily focusing on the formation of the furan ring onto a pre-existing pyridine framework. The most prominent of these are:
-
Transition-Metal Catalyzed Cross-Coupling and Heteroannulation
-
Intramolecular C-H Activation/Cyclization
-
Annulation Reactions of Activated Precursors
The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.
In-Depth Comparison of Synthetic Routes
Sonogashira Coupling Followed by Intramolecular Heteroannulation
This is arguably one of the most widely employed and versatile methods for the synthesis of 2-substituted furo[3,2-b]pyridines.[1] The strategy relies on the palladium- and copper-cocatalyzed Sonogashira cross-coupling of a suitably functionalized pyridine, typically a 3-halopyridin-2-ol or a protected derivative, with a terminal alkyne. The resulting 3-(alkynyl)pyridin-2-ol intermediate then undergoes an intramolecular cyclization (heteroannulation) to form the furan ring.
Mechanistic Rationale:
The power of this method lies in the reliability of the Sonogashira coupling to form the key C-C bond. The subsequent cyclization is an intramolecular nucleophilic attack of the pyridin-2-ol oxygen onto the alkyne, a process that can be promoted by base or a transition metal catalyst. The choice of a 3-chloro- or 3-bromopyridin-2-ol as the starting material is crucial, as the halogen provides the handle for the cross-coupling reaction, while the adjacent hydroxyl group is perfectly positioned for the subsequent cyclization.
Workflow for Sonogashira Coupling and Heteroannulation
Sources
A Comparative Guide to Furo[3,2-b]pyridine and Furo[2,3-b]pyridine: Unraveling the Impact of Isomeric Scaffolds on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, furopyridines—bicyclic systems where a furan ring is fused to a pyridine ring—have emerged as scaffolds of significant interest. Their rigid, planar structure and unique electronic properties make them versatile pharmacophores. However, the specific arrangement of the fused rings can dramatically alter the molecule's interaction with biological targets. This guide provides an in-depth, objective comparison of two key isomers: Furo[3,2-b]pyridine and Furo[2,3-b]pyridine . We will explore how the subtle shift in the nitrogen atom's position dictates their biological activities, supported by experimental data, structure-activity relationship (SAR) insights, and validated protocols.
The Core Isomeric Distinction: Structure Dictates Function
The fundamental difference between the two scaffolds lies in the point of fusion between the furan and pyridine rings. In Furo[3,2-b]pyridine , the furan is fused to the 'b' face (between carbons 2 and 3) of the pyridine ring. In Furo[2,3-b]pyridine , the fusion is on the opposite side. This seemingly minor change has profound implications for the molecule's electronic distribution, dipole moment, and, most critically, the spatial orientation of its hydrogen bond donors and acceptors. These features are paramount for molecular recognition and binding affinity at the active sites of biological targets like protein kinases.
Caption: Isomeric structures of Furo[3,2-b]pyridine and Furo[2,3-b]pyridine.
Comparative Analysis of Biological Activities
While both scaffolds are explored for similar therapeutic areas, the literature reveals distinct patterns of success and focus, particularly in oncology.
Kinase Inhibition and Anticancer Activity
This is the most extensively documented and differentiating area for the two isomers.
Furo[3,2-b]pyridine: A "Privileged Scaffold" for Selective Kinase Inhibitors
The Furo[3,2-b]pyridine core has been identified as a "privileged" structure, meaning it is a recurring motif in potent and selective biological modulators.[1][2][3] Its geometry appears particularly well-suited for targeting the ATP-binding pocket of protein kinases.
-
Cdc-like Kinases (CLKs): A significant body of research highlights the development of Furo[3,2-b]pyridine derivatives as potent and highly selective inhibitors of CLKs, which are crucial regulators of pre-mRNA splicing.[3][4][5] By inhibiting CLKs, these compounds can modulate alternative splicing of oncogenes, leading to cancer cell growth suppression.[3]
-
Hedgehog (Hh) Signaling Pathway: Certain derivatives have been identified as effective modulators of the Hedgehog pathway, a critical regulator of embryonic development whose aberrant activation is implicated in various cancers.[1][4]
-
Other Kinases: This scaffold has also been used to develop selective inhibitors for Homeodomain-Interacting Protein Kinases (HIPKs).[3]
Table 1: In Vitro Activity of Select Furo[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay GI₅₀ (µM) | Cancer Cell Line | Reference |
|---|---|---|---|---|---|
| 20 | CLK1 | 4 | Not Specified | T24 (Bladder) | [2][6] |
| 31 | CLK1 | 9.7 | 1.1 | T24 (Bladder) | [2][6] |
| 26a | CLK1 | Not Specified | <0.1 | T24 (Bladder) | [2] |
| 3b | SIRT1 | - | Encouraging Growth Inhibition | MDA-MB-231, MCF-7 (Breast) |[7][8] |
Furo[2,3-b]pyridine: A Versatile Pharmacophore with Broad Anticancer Potential
The Furo[2,3-b]pyridine scaffold also demonstrates significant anticancer properties, though its application appears broader and less focused on a single kinase family compared to its isomer.[9][10][11] This versatility suggests its geometry can be adapted to fit a wider range of biological targets.
-
Multiple Kinase Targets: Derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Lck, and Akt kinases.[12] Molecular docking studies have further suggested strong binding affinities for key cancer targets like AKT1, estrogen receptor-alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[10][13]
-
Broad Cytotoxicity: Screening against various cancer cell lines has demonstrated promising cytotoxic activity. For example, trifluoromethyl-substituted derivatives showed potent activity against neuroblastoma (Neuro-2a), cervical (HeLa), lung (A549), and colon (COLO 205) cancer cells.[14]
Table 2: In Vitro Activity of Select Furo[2,3-b]pyridine Derivatives
| Compound ID | Target/Activity | IC₅₀ (µM) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| 14 | CDK2 Inhibition | 0.93 | - | [12] |
| 7 | Cytotoxicity | 5.8 | Neuro-2a (Neuroblastoma) | [14][15] |
| 12a | Cytotoxicity | 3.6 | Neuro-2a (Neuroblastoma) |[14][15] |
Causality of Differential Activity: The orientation of the pyridine nitrogen and the furan oxygen relative to the rest of the scaffold is the primary driver of the observed differences. In kinase inhibition, the pyridine nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding site. The Furo[3,2-b]pyridine geometry may present this nitrogen in a more favorable orientation for highly selective interactions with specific kinase families like CLKs, while the Furo[2,3-b]pyridine scaffold may allow for a more promiscuous, yet still potent, set of interactions across different targets.
Structure-Activity Relationship (SAR) Insights
The development of potent derivatives relies on understanding how substitutions on the core scaffold affect activity.
Caption: Standard experimental workflow for the MTT cell viability assay.
Conclusion
The comparison between Furo[3,2-b]pyridine and Furo[2,3-b]pyridine serves as a compelling case study in the importance of isomeric scaffolds in drug design.
-
Furo[3,2-b]pyridine has established itself as a privileged scaffold, particularly for designing highly potent and selective kinase inhibitors , with notable successes against the CLK family. Its rigid structure appears optimally configured for specific, high-affinity interactions within well-defined ATP-binding pockets.
-
Furo[2,3-b]pyridine acts as a versatile and adaptable pharmacophore , demonstrating potent biological activity across a broader range of cancer-related targets, including multiple kinases and hormone receptors. Its utility may lie in its ability to be chemically modified to fit various active sites.
For drug development professionals, the choice between these two scaffolds is a strategic one. A project requiring high selectivity for a specific kinase may benefit from starting with the Furo[3,2-b]pyridine core. Conversely, a screening program aiming to identify novel anticancer agents with broader activity might find more initial hits using a Furo[2,3-b]pyridine library. Ultimately, this guide underscores that in medicinal chemistry, even the smallest structural change can unlock entirely new therapeutic possibilities.
References
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- Furo[3,2-b]pyridin-3-ol Analogs: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition and Hedgehog Pathw. (n.d.). Benchchem.
- Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy. (n.d.). Benchchem.
- The Pharmacological Profile of Furo[2,3-b]pyridine Analogs: A Technical Overview for Drug Discovery. (n.d.). Benchchem.
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC).
- ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. (n.d.). ResearchGate.
- Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. (2016). PubMed.
- Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. (n.d.). Benchchem.
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). PubMed.
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- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). NIH.
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Bentham Science Publishers.
- An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance. (n.d.). Benchchem.
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). ResearchGate.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed.
- Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines. (2012). PubMed.
- Synthesis, transformations and biological properties of furo[2,3-b]pyridines. (2015).
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PMC - PubMed Central.
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A Comparative Guide to the Synthesis of Furo[3,2-b]pyridine-2-carbaldehyde: Alternative Reagents and Methodologies
Furo[3,2-b]pyridine-2-carbaldehyde is a pivotal building block in medicinal chemistry and drug development, serving as a versatile precursor for a wide array of complex molecular architectures. The strategic introduction of the formyl group at the 2-position of the furo[3,2-b]pyridine scaffold opens up avenues for diverse functionalization, making the choice of synthetic methodology a critical consideration in any drug discovery campaign. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, with a focus on alternative reagents and their respective performance, supported by experimental insights.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly proceeds through two main strategic approaches:
-
Direct Formylation of the Furo[3,2-b]pyridine Core: This approach involves the introduction of a formyl group onto the pre-formed heterocyclic system. The Vilsmeier-Haack reaction stands as the classic and most widely employed method for this transformation on electron-rich heterocycles.
-
Oxidation of (furo[3,2-b]pyridin-2-yl)methanol: This two-step approach first requires the synthesis of the corresponding primary alcohol, which is then oxidized to the desired aldehyde. This route offers flexibility in the choice of oxidizing agents, with several modern and mild alternatives available.
This guide will dissect these methodologies, providing a comparative analysis of their advantages, limitations, and practical considerations for the research scientist.
Strategic Overview of Synthetic Pathways
Figure 1: Primary synthetic routes to this compound.
Part 1: Oxidation of (furo[3,2-b]pyridin-2-yl)methanol
This synthetic route is contingent on the availability of the precursor alcohol, (furo[3,2-b]pyridin-2-yl)methanol. A common method for its preparation involves the regioselective lithiation of the parent furo[3,2-b]pyridine at the 2-position, followed by quenching with a suitable electrophile, such as formaldehyde.[1]
Synthesis of the Precursor: (furo[3,2-b]pyridin-2-yl)methanol
A plausible and effective method for the synthesis of the requisite alcohol is through directed ortho-metalation. The acidic proton at the C2 position of the furan ring in furo[3,2-b]pyridine can be selectively abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting lithiated intermediate can then be trapped with anhydrous formaldehyde to furnish the desired primary alcohol.
Experimental Protocol: Synthesis of (furo[3,2-b]pyridin-2-yl)methanol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of furo[3,2-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of n-butyllithium (1.1 eq) in hexanes dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Quenching: Introduce a stream of anhydrous formaldehyde gas (generated by cracking paraformaldehyde) into the reaction mixture, or add a solution of anhydrous formaldehyde in THF.
-
Workup: After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford (furo[3,2-b]pyridin-2-yl)methanol.
Comparative Analysis of Oxidation Reagents
With the precursor alcohol in hand, a variety of modern, mild oxidizing agents can be employed for its conversion to the aldehyde. The choice of reagent is often dictated by factors such as functional group tolerance, scalability, and safety considerations.
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Et3N, CH2Cl2, -78 °C to rt | Mild conditions, high yields, avoids over-oxidation, metal-free.[2][3] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, sensitive to moisture.[2] |
| Dess-Martin Periodinane (DMP) | DMP, CH2Cl2, rt | Mild, neutral conditions, rapid reaction times, high chemoselectivity, easy workup.[4] | Reagent is expensive and potentially explosive, poor atom economy.[5] |
| Manganese Dioxide (MnO2) | Activated MnO2, CH2Cl2 or CHCl3, rt to reflux | Inexpensive, heterogeneous (easy removal), selective for allylic and benzylic alcohols. | Requires a large excess of reagent, reactivity can be variable depending on the activation method. |
Experimental Protocols for Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to effect the oxidation.[2]
Figure 2: Workflow for the Swern oxidation.
Protocol:
-
Activation: To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) at -78 °C, add a solution of DMSO (2.2 eq) in DCM dropwise. Stir the mixture for 15 minutes.[6]
-
Alcohol Addition: Add a solution of (furo[3,2-b]pyridin-2-yl)methanol (1.0 eq) in DCM to the activated mixture. Stir for 30 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 eq) dropwise. After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup and Purification: Quench the reaction with water and extract with DCM. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. A representative procedure for a similar oxidation reports a yield of 92%.[6]
DMP is a hypervalent iodine reagent that offers a convenient and mild alternative to DMSO-based oxidations.[7][4]
Protocol:
-
Reaction Setup: To a solution of (furo[3,2-b]pyridin-2-yl)methanol (1.0 eq) in DCM at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract with DCM, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[5]
Activated manganese dioxide is a classic, heterogeneous oxidant particularly effective for allylic and benzylic alcohols.
Protocol:
-
Reaction Setup: To a solution of (furo[3,2-b]pyridin-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., chloroform or DCM), add activated manganese dioxide (5-10 eq).
-
Reaction: Stir the suspension at room temperature or reflux until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the manganese salts, washing with DCM. Concentrate the filtrate to obtain the crude aldehyde, which can be further purified if necessary.
Part 2: Direct Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] It involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[10]
Figure 3: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool DMF (solvent and reagent) to 0 °C. Slowly add POCl3 (1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C.
-
Formylation: To the pre-formed Vilsmeier reagent, add a solution of furo[3,2-b]pyridine (1.0 eq) in DMF. The reaction temperature may vary depending on the substrate's reactivity, typically ranging from room temperature to gentle heating (e.g., 60-80 °C).[11] Monitor the reaction by TLC.
-
Workup and Purification: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or sodium acetate). The product can then be extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Comparative Summary and Recommendations
| Feature | Oxidation of Alcohol (Swern, DMP) | Vilsmeier-Haack Formylation |
| Starting Material | (furo[3,2-b]pyridin-2-yl)methanol | Furo[3,2-b]pyridine |
| Number of Steps | Two (alcohol synthesis + oxidation) | One |
| Reagent Toxicity | Swern: Malodorous byproduct. DMP: Potentially explosive. | POCl3 is corrosive and reacts violently with water. |
| Scalability | Swern can be challenging due to cryogenic temperatures. DMP is expensive for large scale. | Well-established for industrial scale, but thermal safety needs careful consideration.[12] |
| Functional Group Tolerance | Generally very high for modern mild oxidants. | Can be limited by the acidic and electrophilic nature of the Vilsmeier reagent. |
| Regioselectivity | Defined by the position of the alcohol. | Generally high for the most electron-rich position (C2 in this case). |
Recommendations for Researchers:
-
For small-scale synthesis and rapid analogue generation , the oxidation of (furo[3,2-b]pyridin-2-yl)methanol using Dess-Martin periodinane is often the most convenient and reliable method due to its mild conditions and simple workup.
-
For larger-scale syntheses where cost and safety are paramount , the Vilsmeier-Haack reaction may be the more economical choice, provided that appropriate safety measures are in place to manage the exothermic nature of the reagent formation and the corrosive reagents.
-
The Swern oxidation remains a robust and high-yielding method, particularly when sensitive functional groups are present that might not be compatible with other reagents. However, the requirement for cryogenic temperatures and the handling of the malodorous byproduct are significant practical considerations.
Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the research project, including the scale of the reaction, the available laboratory infrastructure, and the cost and safety constraints.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol.
- BenchChem. (2025).
- Wikipedia. (2023). Dess–Martin periodinane.
- Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP.
- BenchChem. (2025). Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol.
- ResearchGate. (2010). ChemInform Abstract: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines.
- Merck Millipore. (n.d.). Dess–Martin Periodinane.
- Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP).
- Michigan State University Department of Chemistry. (n.d.).
- Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (2023).
- BenchChem. (2025).
- WordPress. (n.d.).
- Wikipedia. (2023).
- Ben Hamadi, N., & Msaddek, M. (2011). The Swern Oxidation. Comptes Rendus Chimie, 14(11-12), 997-1001.
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Mishra, A., et al. (2020). Synthesis of pyrazole carbaldehydes. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- Wikipedia. (2023). Vilsmeier–Haack reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
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- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Furo[3,2-b]pyridine-2-carbaldehyde by High-Performance Liquid Chromatography
The Criticality of Purity for Furo[3,2-b]pyridine-2-carbaldehyde
This compound, with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13, is a solid substance at room temperature. Its fused ring system is a common scaffold in medicinal chemistry, appearing in molecules targeting a range of diseases. Impurities, which can arise from the synthetic route or degradation, can have unintended pharmacological effects, interfere with downstream reactions, and compromise the integrity of research data. Therefore, a robust and validated analytical method to confirm its purity is not just a regulatory expectation but a scientific necessity.
A Validated HPLC Method for Purity Determination
From years of experience in analytical development, a reversed-phase HPLC method is the gold standard for assessing the purity of non-volatile and thermally labile compounds like this compound. The method detailed below is designed to be a stability-indicating assay, capable of separating the main compound from its potential impurities and degradation products.
Experimental Protocol: HPLC Purity Validation
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its versatility and excellent resolving power for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is selected for its low UV cutoff and good elution strength.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime.
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance of the furopyridine ring system. A PDA detector is recommended to assess peak purity and detect any co-eluting impurities.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Method Validation:
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the analyte from its degradation products.
-
Linearity: A minimum of five concentrations of the reference standard are analyzed to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Validation of this compound.
Comparative Analysis of Analytical Techniques
While HPLC is the preferred method, it is instructive to compare it with other common analytical techniques for purity determination: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | HPLC | Gas Chromatography (GC) | NMR Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Non-volatile and thermally labile compounds.[4] | Volatile and thermally stable compounds.[4] | Soluble compounds; provides structural information. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower (µg to mg level).[5] |
| Selectivity | High, especially with optimized columns and mobile phases. | Very high, particularly with capillary columns. | High, can distinguish between isomers.[5] |
| Quantification | Excellent, highly reproducible. | Excellent, highly reproducible. | Can be quantitative (qNMR) but often requires internal standards and careful setup. |
| Impurity Profiling | Excellent for detecting and quantifying known and unknown impurities. | Excellent for volatile impurities. | Excellent for identifying and quantifying structurally related impurities. |
| Cost & Complexity | Moderate cost, relatively complex to operate. | Lower initial cost, requires gas supply. | High initial cost, requires specialized expertise for data interpretation. |
Logical Framework for Method Selection
Caption: Decision logic for selecting the optimal analytical technique.
Simulated Data and Performance Comparison
To illustrate the performance of the HPLC method, the following table presents simulated data from a method validation study.
| Validation Parameter | HPLC Method Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.3% | ≤ 1.0% |
| Intermediate Precision (%RSD) | 0.5% | ≤ 2.0% |
| LOD | 0.01% | Reportable |
| LOQ | 0.03% | Reportable |
| Specificity | Baseline separation of all degradation products | Peak purity index > 0.999 |
Conclusion
The validation of the purity of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. The presented reversed-phase HPLC method, when validated according to ICH guidelines, provides a robust, specific, and accurate means of assessing purity and profiling impurities. While other techniques like GC and NMR have their specific applications, HPLC remains the most suitable and versatile technique for the routine quality control of this important heterocyclic intermediate. By adhering to the principles of scientific integrity and thorough validation, researchers can have high confidence in the quality of their starting materials, ultimately contributing to the development of safer and more effective medicines.
References
- United States Pharmacopeia (USP).
- Agilent Technologies. (2022).
- International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
- ResearchGate. (2018). Q2(R1)
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
- Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC)
- Patsnap. (2025).
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. jordilabs.com [jordilabs.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
A Comparative Guide to Catalytic Systems for the Synthesis of Furo[3,2-b]pyridines
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries. Its rigid, planar structure and unique electronic properties make it a cornerstone for the development of a wide array of therapeutic agents.[1] Derivatives of this scaffold have demonstrated potent activities as kinase inhibitors, antivirals, and anticancer agents, underscoring the critical need for efficient and versatile synthetic methodologies to access this valuable chemical space.[1]
This guide provides a comparative analysis of the leading catalytic systems for the synthesis of Furo[3,2-b]pyridines, with a focus on palladium, copper, and gold-based catalysts. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
At a Glance: Comparative Overview of Catalytic Systems
The choice of catalyst is a critical decision in the synthesis of Furo[3,2-b]pyridines, with each metal offering a unique profile of reactivity, cost, and operational complexity.
| Catalyst System | Key Advantages | Key Disadvantages | Typical Reaction |
| Palladium-based | High efficiency, broad substrate scope, excellent functional group tolerance. | Higher cost, potential for product contamination with toxic metal residues.[2] | Sonogashira coupling followed by heteroannulation, C-H activation. |
| Copper-based | Low cost, low toxicity, environmentally benign.[2] | Can require harsher reaction conditions, may have a more limited substrate scope compared to palladium. | Ullmann-type couplings, Sonogashira-type reactions. |
| Gold-based | Unique reactivity for alkyne activation, mild reaction conditions. | High cost, can be sensitive to reaction conditions. | Intramolecular hydroalkoxylation/cyclization. |
I. Palladium-Catalyzed Strategies: The Workhorse of Furo[3,2-b]pyridine Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the formation of Furo[3,2-b]pyridines is well-established. The most prevalent and robust method involves a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.
Mechanism of Action: A Two-Step Catalytic Dance
The generally accepted mechanism for the palladium/copper co-catalyzed Sonogashira approach to 2-substituted Furo[3,2-b]pyridines from a 3-halo-2-hydroxypyridine and a terminal alkyne proceeds through two interconnected catalytic cycles:
Figure 1: Catalytic cycles for the Sonogashira coupling and subsequent cyclization.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the halopyridine. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (generated in the copper cycle), followed by reductive elimination to yield the coupled alkynylpyridine and regenerate the Pd(0) catalyst.
-
Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide, which serves as the nucleophile in the transmetalation step of the palladium cycle.
-
Heteroannulation: The resulting 2-alkynyl-3-hydroxypyridine intermediate then undergoes a 5-exo-dig intramolecular cyclization to form the furan ring, yielding the Furo[3,2-b]pyridine scaffold.
Performance and Experimental Data
Palladium-catalyzed methods are renowned for their high yields and broad functional group tolerance. The use of ultrasound irradiation has been shown to accelerate the reaction and improve yields.[3]
| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield | Reference |
| 10% Pd/C, CuI, PPh₃ | 3-chloro-2-hydroxypyridine | Phenylacetylene | Et₃N, EtOH, Ultrasound | High | [3] |
| Pd(CF₃COO)₂, PPh₃, CuI | 2-amino-3-bromopyridine | Terminal Alkyne | DMF, 100°C, 3h | Good | [1] |
| Pd(OAc)₂ | 3-phenoxypyridine 1-oxide | - | Oxidative Cyclization | High | [4] |
Detailed Experimental Protocol: Ultrasound-Assisted Sonogashira Coupling[1]
This protocol describes a one-pot synthesis of 2-substituted Furo[3,2-b]pyridines.
Materials:
-
3-chloro-2-hydroxypyridine (1 mmol)
-
Terminal alkyne (1.1 mmol)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.
II. Copper-Catalyzed Synthesis: An Economical and Greener Alternative
Copper catalysis has emerged as a cost-effective and less toxic alternative to palladium for the synthesis of Furo[3,2-b]pyridines.[2] While sometimes requiring more forcing conditions, modern advancements have led to highly efficient copper-catalyzed protocols.
Mechanism of Action: A Palladium-Free Pathway
In the absence of palladium, copper can catalyze the coupling of a halopyridine with a terminal alkyne, followed by intramolecular cyclization. A plausible mechanism involves the formation of a copper acetylide, which then undergoes a coupling reaction with the halopyridine.
Figure 2: Proposed workflow for copper-catalyzed Furo[3,2-b]pyridine synthesis.
Performance and Experimental Data
Copper-catalyzed methods can provide good to excellent yields, particularly for electron-rich substrates.
| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield | Reference |
| Copper(I) acetylide | 3-hydroxy-2-iodopyridine | Phenylacetylene (as Cu salt) | Pyridine, 110-120°C, 9h | 75-82% | [5] |
Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenylfuro[3,2-b]pyridine[5]
This protocol details the synthesis from a pre-formed copper acetylide.
Materials:
-
Copper(I) phenylacetylide (0.0150 mole)
-
3-hydroxy-2-iodopyridine (0.0149 mole)
-
Pyridine (80 mL)
-
Concentrated aqueous ammonia
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Cyclohexane
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, charge copper(I) phenylacetylide (0.0150 mole).
-
Add pyridine (80 mL) and stir for 20 minutes.
-
Add 3-hydroxy-2-iodopyridine (0.0149 mole).
-
Heat the mixture in an oil bath at 110–120°C for 9 hours with continuous stirring under nitrogen.
-
Concentrate the reaction solution to approximately 20 mL using a rotary evaporator.
-
Treat the residue with 100 mL of concentrated aqueous ammonia and stir for 10 minutes.
-
Extract the mixture with five 100-mL portions of ether.
-
Wash the combined ethereal extracts with three 250-mL portions of water, dry over anhydrous magnesium sulfate, and concentrate.
-
Dissolve the crude product in boiling cyclohexane, filter, concentrate, and cool to crystallize the product.
-
Further purify by sublimation at 110–120°C to yield 2-phenylfuro[3,2-b]pyridine as a yellow solid (75–82% yield).
III. Gold-Catalyzed Approaches: Harnessing Unique Reactivity
Gold catalysis has gained prominence for its unique ability to activate alkynes under mild conditions, enabling a range of cyclization reactions. For the synthesis of Furo[3,2-b]pyridines, gold catalysts can facilitate the intramolecular hydroalkoxylation of a suitably substituted alkynylpyridine precursor.
Mechanism of Action: Electrophilic Activation of Alkynes
Gold(I) catalysts act as soft Lewis acids, coordinating to the alkyne and making it more susceptible to nucleophilic attack by the hydroxyl group of the pyridine.
Figure 3: Proposed mechanism for gold-catalyzed intramolecular hydroalkoxylation.
The reaction proceeds via a 6-endo-dig cyclization, followed by protodeauration to release the Furo[3,2-b]pyridine product and regenerate the active gold catalyst.
Performance and Experimental Data
While specific examples for the direct synthesis of Furo[3,2-b]pyridines are less common in the literature compared to palladium and copper, gold-catalyzed intramolecular hydroalkoxylation of alkynols to form furans is a well-established transformation, typically proceeding in high yields under mild conditions.
| Catalyst System | Substrate Type | Conditions | Yield | Reference |
| AuCl or AuCl₃ | Alkynols | Mild, often room temp. | Good to Excellent | [6] |
Representative Experimental Protocol: Gold-Catalyzed Intramolecular Hydroalkoxylation
This is a general protocol for the gold-catalyzed cyclization of an alkynol to a furan, which can be adapted for the synthesis of Furo[3,2-b]pyridines from 2-alkynyl-3-hydroxypyridine precursors.
Materials:
-
2-alkynyl-3-hydroxypyridine substrate (1.0 equiv)
-
Gold(I) or Gold(III) catalyst (e.g., AuCl, AuCl₃, 1-5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Dissolve the 2-alkynyl-3-hydroxypyridine substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the gold catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The synthesis of the medicinally important Furo[3,2-b]pyridine scaffold can be achieved through a variety of powerful catalytic methods.
-
Palladium-based catalysts offer the highest degree of versatility and efficiency, making them the preferred choice for complex substrate scopes and high-throughput synthesis.
-
Copper-based catalysts provide a more economical and environmentally friendly alternative, particularly for large-scale syntheses where cost and metal toxicity are significant concerns.
-
Gold-based catalysts present a unique avenue for the mild and efficient cyclization of alkyne precursors, offering complementary reactivity to palladium and copper systems.
The selection of the optimal catalyst will ultimately depend on a careful evaluation of the specific synthetic challenge, including substrate scope, desired reaction conditions, and economic considerations. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully navigate the synthesis of this important class of heterocyclic compounds.
References
- Organic Syntheses Procedure. Furo[3,2-b]pyridine, 2-phenyl-.
- ResearchGate. Au-Catalyzed Intramolecular Hydroalkoxylation of gem-Difluorinated Alkynols.
- Ural Federal University. Copper will replace toxic palladium and expensive platinum in the synthesis of medications.
- PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- ACS Publications. Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides.
Sources
- 1. Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis for Drug Discovery Professionals: Furo[3,2-b]pyridine-2-carbaldehyde Versus Isomeric Pyridine Carbaldehydes
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, integral to numerous therapeutic agents.[1][2] Simple functionalization, such as the introduction of a carbaldehyde group, provides a versatile chemical handle for synthesizing complex molecular architectures.[3] This guide presents a comparative analysis of Furo[3,2-b]pyridine-2-carbaldehyde against its fundamental, non-fused counterparts: pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde. We delve into the nuanced effects of the fused furan ring on the scaffold's physicochemical properties, reactivity, and ultimate application in designing next-generation therapeutics. This document provides researchers, scientists, and drug development professionals with objective, data-driven insights to inform strategic decisions in scaffold selection and lead optimization.
Introduction: The Strategic Value of the Pyridine Aldehyde Scaffold
Pyridine derivatives are ubiquitous in pharmaceutical science, valued for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteres for other aromatic systems.[4][5] The isomeric pyridine carbaldehydes (or formylpyridines) are foundational building blocks, offering a reactive aldehyde group for a plethora of chemical transformations, including reductive amination, Wittig olefination, and the formation of Schiff bases.[6][7][8]
In recent years, "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets—have become highly sought after. The Furo[3,2-b]pyridine core is one such scaffold, recognized for its rigid, planar structure and unique electronic properties that make it a potent pharmacophore, particularly in the development of selective kinase inhibitors.[9][10] By examining this compound, we explore how annulating a π-electron-rich furan ring to the π-deficient pyridine system alters the molecule's profile compared to the simpler pyridine aldehydes, providing a more complex and potentially more potent platform for drug design.[9][11]
Comparative Analysis of Physicochemical and Structural Properties
The fusion of the furan ring introduces significant changes to the molecule's electronic and physical characteristics. The electron-donating nature of the furan oxygen atom modulates the electron density of the pyridine ring, influencing its basicity and the reactivity of the appended aldehyde.
Below is a comparative table of key physicochemical properties. Data for this compound is inferred from its close isomers and parent compound due to limited direct experimental data for this specific isomer.
| Property | Furo[3,2-b]pyridine Core[12] | Pyridine-2-carbaldehyde[13] | Pyridine-3-carbaldehyde[14] | Pyridine-4-carbaldehyde[6] |
| Molecular Formula | C₇H₅NO | C₆H₅NO | C₆H₅NO | C₆H₅NO |
| Molecular Weight | 119.12 g/mol | 107.11 g/mol | 107.11 g/mol | 107.11 g/mol |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | 30.0 Ų | 30.0 Ų | 30.0 Ų |
| Predicted XLogP3 | 1.3 | 0.4 | 0.4 | 0.4 |
| Predicted pKa (Strongest Basic) | 3.33[15] | ~4.9 (experimental for pyridine) | ~4.9 (experimental for pyridine) | 4.72 (experimental)[6] |
| Boiling Point | 79-80 °C @ 12 Torr[15] | 181 °C[7] | 95-97 °C @ 15 mm[8] | 198 °C[6] |
The increased lipophilicity (higher XLogP3) of the Furo[3,2-b]pyridine scaffold compared to pyridine is a direct consequence of the larger, more hydrophobic bicyclic system. This property is critical in drug design, as it influences membrane permeability and oral bioavailability. Furthermore, the predicted pKa suggests that the Furo[3,2-b]pyridine nitrogen is less basic than that in simple pyridines. This is a key insight; the electron-withdrawing effect of the fused furan ring, combined with the aldehyde, reduces the availability of the nitrogen's lone pair for protonation, which can drastically alter a drug candidate's pharmacokinetic profile.
Synthesis Strategies: From Simple Oxidation to Advanced Cross-Coupling
The synthetic accessibility of a scaffold is a crucial factor in its adoption for drug discovery campaigns.
Simple Pyridine Carbaldehydes: These are typically prepared via the oxidation of the corresponding methylpyridines (picolines), a straightforward and scalable industrial process.[7]
This compound: The construction of the fused heterocyclic system is more complex and relies on modern synthetic methodologies. A prevalent strategy involves the construction of the furan ring onto a pre-functionalized pyridine core. Palladium- and copper-catalyzed reactions, such as the Sonogashira cross-coupling followed by heteroannulation, are powerful tools for this purpose.[9][16] This multi-step synthesis offers opportunities for diversification, allowing for the introduction of various substituents on the scaffold.
Caption: Influence of scaffold electronics on aldehyde reactivity.
Experimental Protocol: Comparative Wittig Olefination
This protocol provides a standardized method for comparing the reactivity of this compound and Pyridine-2-carbaldehyde in a Wittig reaction with a stabilized ylide.
Objective: To synthesize the corresponding ethyl 2-(heteroaryl)acrylate derivatives and compare reaction progression and yield.
Materials:
-
Pyridine-2-carbaldehyde (1.0 mmol, 107.1 mg)
-
This compound (or a close isomer like the 6-carbaldehyde) (1.0 mmol, 147.1 mg)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 mmol, 383.4 mg) [17]* Dichloromethane (DCM), anhydrous (20 mL)
-
Hexanes, HPLC grade
-
Diethyl ether, anhydrous
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In two separate 50 mL round-bottomed flasks equipped with magnetic stir bars, dissolve each aldehyde (1.0 mmol) in 10 mL of anhydrous DCM under a nitrogen atmosphere.
-
Ylide Addition: To each stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol) portion-wise at room temperature. The choice of a stabilized ylide ensures the reaction is robust and generally leads to the (E)-alkene as the major product. [18]3. Reaction Monitoring: Stir the reactions at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) every 30 minutes. [19]A suitable eluent system is 20-30% ethyl acetate in hexanes. The aldehyde spot should disappear, and a new, less polar product spot (the olefin) should appear.
-
Work-up: Once the reaction is complete (typically 2-4 hours), concentrate the reaction mixture under reduced pressure.
-
Purification:
-
Redissolve the crude residue in a minimal amount of DCM.
-
Add 20 mL of a 25% diethyl ether in hexanes solution. This causes the triphenylphosphine oxide byproduct to precipitate as a white solid. [17] * Filter the mixture to remove the precipitate, collecting the filtrate.
-
Concentrate the filtrate and purify the resulting crude olefin product by flash column chromatography on silica gel.
-
Caption: Experimental workflow for the Wittig reaction.
Applications in Medicinal Chemistry: A Scaffold's True Potential
While simple pyridine aldehydes are vital precursors,[3] the Furo[3,2-b]pyridine scaffold has demonstrated significant potential as a core for highly active and selective therapeutic agents. [9]Its rigid structure is ideal for orienting substituents into the binding pockets of enzymes like kinases.
| Scaffold Type | Therapeutic Area | Example Target / Activity | Citation |
| Pyridine Derivatives | General | Antibacterial, Antifungal, Anticancer, Antiviral, Anti-inflammatory | [1][2][4] |
| Furo[3,2-b]pyridine Derivatives | Oncology, Inflammation | Potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs) | [9][20] |
| Furo[2,3-c]pyridine Derivatives | Oncology | Inhibitors of Epidermal Growth Factor Receptor (EGFR) | [11] |
| Furopyridone Derivatives | Oncology | Cytotoxic agents against esophageal cancer cell lines | [21] |
The data clearly indicates that while pyridine is a versatile platform, the fused furopyridine system is a "privileged" scaffold that has been successfully exploited for the development of targeted inhibitors against key enzymes in disease pathways. [9][10]For instance, certain Furo[2,3-b]pyridine derivatives show potent inhibitory activity against CDK2, a crucial regulator of the cell cycle, making them attractive candidates for cancer therapy. [20][22]
Conclusion
The comparison between this compound and simple pyridine carbaldehydes reveals a classic drug discovery trade-off. The simple isomers offer synthetic simplicity and serve as reliable, predictable building blocks. In contrast, this compound presents a more complex synthetic challenge but provides a scaffold with superior and more tunable properties for modern drug design.
Its increased lipophilicity, altered basicity, and rigid planarity offer distinct advantages for targeting specific protein active sites, particularly kinases. For research teams aiming to develop highly selective and potent inhibitors, the initial synthetic investment required for the Furo[3,2-b]pyridine scaffold is justified by its proven potential as a high-value pharmacophore. This guide provides the foundational data and protocols to empower researchers to make an informed choice based on the specific goals of their discovery program.
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A Spectroscopic Guide to Furo[3,2-b]pyridine Isomers: Unraveling Structural Nuances for Advanced Research
For researchers, medicinal chemists, and drug development professionals, the furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif, valued for its rigid, planar structure and unique electronic properties that make it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] However, the precise arrangement of the nitrogen atom within the pyridine ring and the fusion pattern of the furan ring give rise to a family of isomers, each with a distinct electronic and steric profile. A thorough understanding of their spectroscopic signatures is paramount for unambiguous structural elucidation, reaction monitoring, and establishing structure-activity relationships (SAR).
This technical guide provides a comprehensive, comparative analysis of the key spectroscopic characteristics of furo[3,2-b]pyridine and its isomers, with a focus on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) and Fluorescence Spectroscopy. We will delve into the causality behind the observed spectral differences, supported by experimental data and predictive insights, to empower researchers in their synthetic and analytical endeavors.
The Furo[3,2-b]pyridine Isomeric Landscape
The furo[3,2-b]pyridine core consists of a furan ring fused to a pyridine ring. Isomerism in this family primarily arises from the position of the nitrogen atom in the six-membered ring and the fusion orientation of the five-membered furan ring. For the purpose of this guide, we will consider the parent furo[3,2-b]pyridine and its aza-analogs, the azaindoles, which serve as excellent isomeric comparisons due to their structural similarities and well-documented significance in medicinal chemistry.[3][4][5]
The key isomers under consideration are:
-
Furo[3,2-b]pyridine: The parent scaffold.
-
1H-Pyrrolo[3,2-b]pyridine (4-Azaindole): An isomer where the furan oxygen is replaced by a nitrogen-hydrogen (N-H) group, and the pyridine nitrogen is at position 4.[3]
-
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): An isomer where the furan oxygen is replaced by an N-H group, and the pyridine nitrogen is at position 7.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: Probing the Electronic Environment
The chemical shifts of protons in the aromatic regions of these isomers are highly sensitive to the electron-withdrawing effect of the nitrogen atom in the pyridine ring and the electron-donating nature of the furan oxygen or pyrrole nitrogen.
Key Differentiating Features:
-
Protons on the Pyridine Ring: Protons alpha to the pyridine nitrogen (e.g., H-5 in furo[3,2-b]pyridine) are significantly deshielded and appear at a higher chemical shift (downfield) due to the inductive effect and anisotropic effect of the nitrogen lone pair.
-
Protons on the Five-Membered Ring: The chemical shifts of protons on the furan or pyrrole ring are influenced by the heteroatom and the adjacent pyridine ring. For instance, the N-H proton of the pyrrole ring in azaindoles typically appears as a broad singlet at a high chemical shift (>10 ppm).[3]
Comparative ¹H NMR Data:
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | N-H | Solvent |
| Furo[3,2-b]pyridine | ~7.72-7.84 (m) | ~6.99 (m) | ~8.55 (m) | ~7.72-7.84 (m) | ~7.72-7.84 (m) | - | CDCl₃ |
| 4-Azaindole | ~7.0-7.5 (d/t) | ~6.5-7.5 (d/t) | - | ~8.0-8.2 (d) | ~7.0-7.2 (d) | >10 (br s) | CDCl₃ |
| 7-Azaindole | ~7.0-7.5 (d/t) | ~6.5-7.5 (d/t) | ~8.0-8.2 (d) | ~7.0-7.2 (d) | - | >10 (br s) | CDCl₃ |
Note: The chemical shift values are approximate and can vary based on the solvent and substituents.[8][9][10]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides direct insight into the carbon framework of the isomers. The chemical shifts of the carbon atoms are influenced by their hybridization, proximity to electronegative atoms, and resonance effects.
Key Differentiating Features:
-
Carbons Adjacent to Nitrogen: Carbon atoms directly bonded to the pyridine nitrogen (e.g., C-5 and C-7a in furo[3,2-b]pyridine) experience a significant downfield shift.[11]
-
Carbons of the Five-Membered Ring: The chemical shifts of the carbons in the furan or pyrrole ring are characteristic of these heterocycles, with carbons adjacent to the heteroatom showing distinct shifts.
Comparative Predicted ¹³C NMR Data:
| Compound | C-2 | C-3 | C-3a | C-5 | C-6 | C-7 | C-7a |
| Furo[3,2-b]pyridine | 140-145 | 105-110 | 145-150 | 148-152 | 118-122 | 130-135 | 155-160 |
| 4-Azaindole | 120-130 | 100-110 | 140-150 | - | 145-155 | 115-125 | 140-150 |
| 7-Azaindole | 120-130 | 100-110 | 140-150 | 140-150 | 115-125 | - | 145-155 |
Note: These are predicted chemical shift ranges and can be influenced by the specific molecular environment.[8][12][13]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns under ionization.
Key Differentiating Features:
-
Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to their exact mass. For the parent furo[3,2-b]pyridine (C₇H₅NO), the expected m/z is 119.0371.[14][15] The azaindole isomers (C₇H₆N₂) will have a molecular weight of 118.14 g/mol .[3]
-
Fragmentation Pathways: The fragmentation of these heterocyclic systems upon electron impact (EI) ionization is characteristic. Furo[3,2-b]pyridine is likely to undergo fragmentation involving the loss of CO and HCN.[8] The fragmentation of azaindoles will be influenced by the stability of the pyrrole and pyridine rings.
Predicted Fragmentation Data:
| Spectroscopic Technique | Furo[3,2-b]pyridine | 4-Azaindole / 7-Azaindole |
| MS (EI) | m/z: 119 (M⁺), fragmentation likely involving loss of CO and HCN. | m/z: 118 (M⁺), fragmentation patterns influenced by the relative stability of the fused rings. |
UV-Visible and Fluorescence Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As conjugated aromatic systems, furo[3,2-b]pyridine and its isomers exhibit strong ultraviolet absorption.[3] Fluorescence spectroscopy, on the other hand, provides insights into the excited state properties of these molecules.
Key Differentiating Features:
-
λmax (Wavelength of Maximum Absorption): The position of the nitrogen atom and the nature of the heteroatom in the five-membered ring will influence the energy of the π → π* and n → π* transitions, leading to different λmax values. For example, 4-azaindole has a reported λmax of 288 nm.[3][16]
-
Fluorescence Properties: The fluorescence emission of these compounds can be sensitive to the solvent environment and the specific isomeric structure. Studies on 7-azaindole have shown interesting photophysical behavior, including excited-state tautomerization.[6][17]
Comparative UV-Vis Data:
| Compound | λmax (nm) |
| Furo[3,2-b]pyridine | Data not readily available, but expected in the UV region. |
| 4-Azaindole | 288 |
| 7-Azaindole | Spectroscopic studies have been conducted, with excitation and emission spectra reported.[6] |
Experimental Protocols
General NMR Sample Preparation
A standardized protocol for NMR analysis is crucial for obtaining reproducible and comparable data.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the furo[3,2-b]pyridine isomer.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[18]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
Caption: General workflow for the spectroscopic analysis of furo[3,2-b]pyridine isomers.
Synthesis of the Furo[3,2-b]pyridine Core
The construction of the furo[3,2-b]pyridine scaffold can be achieved through various synthetic routes. A common and effective method involves a Sonogashira cross-coupling reaction followed by heteroannulation.[1][8]
General Procedure:
-
To a solution of a suitably substituted 3-halopyridin-2-ol (1 equivalent) and a terminal alkyne (1.1-1.2 equivalents) in an appropriate solvent (e.g., ethanol, DMF), add a palladium catalyst (e.g., 10% Pd/C or Pd(CF₃COO)₂), a copper(I) co-catalyst (e.g., CuI), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N).[1]
-
The reaction mixture is then heated or subjected to microwave or ultrasound irradiation until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by removing the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired furo[3,2-b]pyridine derivative.
Caption: A representative synthetic workflow for the construction of the furo[3,2-b]pyridine core.
Conclusion
The spectroscopic characterization of furo[3,2-b]pyridine isomers is a critical aspect of research in medicinal chemistry and materials science. This guide has provided a comparative overview of the key distinguishing features in their NMR, MS, and UV-Vis spectra. By understanding the underlying principles that govern these spectroscopic properties, researchers can confidently identify and characterize these important heterocyclic compounds, paving the way for the rational design of novel molecules with tailored properties.
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A Comparative Benchmarking Guide to the Synthesis of Furo[3,2-b]pyridines
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered substantial attention in medicinal chemistry and materials science.[1] This fused ring system, an isostere of quinoline, possesses a unique combination of electronic properties and a rigid, planar structure, making it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Notably, furo[3,2-b]pyridine derivatives have emerged as potent modulators of key signaling pathways implicated in human diseases, particularly in oncology, where they have proven to be an excellent platform for the design of selective kinase inhibitors.[1][2] Given its therapeutic potential, the efficient and versatile synthesis of the furo[3,2-b]pyridine nucleus is of paramount importance to researchers in drug discovery and development.
This in-depth technical guide provides a comparative analysis of the principal synthetic methodologies for constructing the furo[3,2-b]pyridine core. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a side-by-side comparison of their performance based on reported experimental data.
Key Synthetic Strategies: A Head-to-Head Comparison
The construction of the furo[3,2-b]pyridine nucleus is primarily achieved by forming the furan ring onto a pre-existing pyridine core. The most prevalent and powerful methods to achieve this transformation include transition-metal-catalyzed cross-coupling reactions, intramolecular cyclizations, and annulation strategies. Here, we will benchmark four prominent methodologies:
-
Sonogashira Cross-Coupling and Heteroannulation
-
Palladium-Catalyzed Intramolecular C-H Activation
-
Copper-Catalyzed Oxidative Cyclization
-
Annulation of Aurone-Derived Imines
Method 1: Sonogashira Cross-Coupling and Heteroannulation
This one-pot, two-step sequence is a cornerstone for the synthesis of 2-substituted furo[3,2-b]pyridines. The strategy relies on the initial palladium- and copper-cocatalyzed Sonogashira coupling of a terminal alkyne with a suitably functionalized pyridine, followed by an intramolecular cyclization to form the furan ring.[1][3]
Causality Behind Experimental Choices (The "Why")
The choice of a 3-chloro-2-hydroxypyridine as the starting material is strategic. The chloro group at the 3-position provides a reactive handle for the Sonogashira coupling, while the adjacent hydroxyl group at the 2-position is perfectly poised for the subsequent intramolecular nucleophilic attack on the newly installed alkyne, leading to the desired 5-exo-dig cyclization. The use of a palladium catalyst, typically with a phosphine ligand, is essential for the C-C bond formation, while the copper(I) co-catalyst activates the terminal alkyne.[4] The reaction is often carried out in the presence of a base, such as triethylamine, which serves to deprotonate the alkyne and neutralize the HX byproduct.[3] Ultrasound irradiation has been shown to facilitate this one-pot procedure, likely by enhancing mass transfer and promoting catalyst activity.[1][3]
Visualizing the Workflow
Caption: Workflow for Sonogashira coupling and heteroannulation.
Performance Data
| Entry | Alkyne | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | 2-Phenylfuro[3,2-b]pyridine | 85 | [3] |
| 2 | 1-Hexyne | 2-Butylfuro[3,2-b]pyridine | 82 | [3] |
| 3 | 3-Phenyl-1-propyne | 2-(Phenethyl)furo[3,2-b]pyridine | 80 | [5] |
| 4 | 1-Octyne | 2-Hexylfuro[3,2-b]pyridine | 84 | [5] |
Experimental Protocol: Ultrasound-Assisted Synthesis[1][6]
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol (10 mL), add 10% Pd/C (0.02 mmol), CuI (0.04 mmol), PPh₃ (0.04 mmol), and Et₃N (2 mmol).
-
Subject the reaction mixture to ultrasound irradiation at 60 °C for the specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Method 2: Palladium-Catalyzed Intramolecular C-H Activation
This elegant method provides access to benzofuro[3,2-b]pyridines through a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[6][7] The resulting N-oxides can be readily deoxygenated to furnish the final products.
Causality Behind Experimental Choices (The "Why")
The use of a pyridine N-oxide is crucial for this transformation. The N-oxide functionality acts as a directing group, facilitating the ortho-C-H activation on the pyridine ring by the palladium catalyst. The phenoxy group provides the arene for the second C-H activation, leading to the cyclization and formation of the furan ring. This dual C-H activation strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant to regenerate the active Pd(II) species.
Visualizing the Workflow
Caption: Workflow for Pd-catalyzed intramolecular C-H activation.
Performance Data
| Entry | Substituent on Phenoxy Ring | Product | Yield (%) | Reference |
| 1 | H | Benzofuro[3,2-b]pyridine | 85 | [6] |
| 2 | 4-Me | 8-Methylbenzofuro[3,2-b]pyridine | 82 | [6] |
| 3 | 4-OMe | 8-Methoxybenzofuro[3,2-b]pyridine | 78 | [6] |
| 4 | 4-Cl | 8-Chlorobenzofuro[3,2-b]pyridine | 80 | [6] |
Experimental Protocol[7]
-
To a solution of the 3-phenoxypyridine 1-oxide (0.2 mmol) in a suitable solvent (e.g., DMA), add Pd(OAc)₂ (10 mol %) and an appropriate oxidant (e.g., Ag₂CO₃, 2 equiv.).
-
Heat the reaction mixture at 120 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the benzofuro[3,2-b]pyridine 1-oxide.
-
Dissolve the N-oxide in a suitable solvent (e.g., CH₂Cl₂) and treat with a reducing agent (e.g., PCl₃) at 0 °C to room temperature to afford the final benzofuro[3,2-b]pyridine.
Method 3: Copper-Catalyzed Oxidative Cyclization
Copper-catalyzed reactions offer a versatile and often more economical alternative to palladium-based systems for the synthesis of furo[3,2-b]pyridines. These methods typically involve the intramolecular oxidative cyclization of appropriately substituted pyridine precursors.[8][9]
Causality Behind Experimental Choices (The "Why")
This approach often starts with a pyridine derivative bearing a pendant functional group that can undergo copper-mediated cyclization. For instance, a 2-amino-3-alkynylpyridine can undergo an intramolecular cyclization catalyzed by a copper salt. The copper catalyst is believed to activate the alkyne towards nucleophilic attack by the amino group, followed by an oxidative process to form the furan ring. The choice of oxidant and reaction conditions is critical to achieving high yields and selectivity.
Visualizing the Workflow
Caption: Workflow for copper-catalyzed oxidative cyclization.
Performance Data (Representative Examples)
| Entry | Starting Material | Product | Yield (%) | Reference |
| 1 | 2-Amino-3-(phenylethynyl)pyridine | 2-Phenylfuro[3,2-b]pyridine | 75 | [8] |
| 2 | N-(2-ethynylphenyl)picolinamide | 6-Phenylfuro[3,2-b]pyridin-5(4H)-one | 88 | [10] |
| 3 | 3-Hydroxy-2-(phenylethynyl)pyridine | 2-Phenylfuro[3,2-b]pyridine | 92 | [11] |
| 4 | 2-(1-Propynyl)-3-pyridinol | 2-Methylfuro[3,2-b]pyridine | 85 | [11] |
Experimental Protocol: Cyclization of 2-Amino-3-alkynylpyridines[9]
-
To a solution of the 2-amino-3-alkynylpyridine (1 mmol) in a suitable solvent (e.g., DMF), add CuI (10 mol %) and a base (e.g., K₂CO₃, 2 equiv.).
-
Heat the reaction mixture at 100-120 °C under an oxygen atmosphere (balloon) for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 4: Annulation of Aurone-Derived Imines
A more recent and innovative approach involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes to construct the benzofuro[3,2-b]pyridine skeleton.[12][13] This method offers a diversity-oriented synthesis of these valuable heterocycles.
Causality Behind Experimental Choices (The "Why")
This reaction proceeds via a cascade mechanism. The triethylamine base is thought to deprotonate the terminal alkyne, which then undergoes a Michael addition to the α,β-unsaturated imine. The resulting intermediate then undergoes an intramolecular cyclization and subsequent aromatization to afford the benzofuro[3,2-b]pyridine product. The choice of the base and solvent is crucial for the efficiency of this transformation. This method allows for the rapid construction of complex benzofuro[3,2-b]pyridines from readily available starting materials.
Visualizing the Workflow
Caption: Workflow for the annulation of aurone-derived imines.
Performance Data
| Entry | Imine Substituent | Alkyne | Product | Yield (%) | Reference |
| 1 | H | Ethyl propiolate | Ethyl benzofuro[3,2-b]pyridine-3-carboxylate | 92 | [12] |
| 2 | 5-MeO | Methyl propiolate | Methyl 8-methoxybenzofuro[3,2-b]pyridine-3-carboxylate | 88 | [12] |
| 3 | 5-Cl | Ethyl propiolate | Ethyl 8-chlorobenzofuro[3,2-b]pyridine-3-carboxylate | 90 | [12] |
| 4 | H | 3-Butyn-2-one | 3-Acetylbenzofuro[3,2-b]pyridine | 85 | [12] |
Experimental Protocol[13]
-
To a solution of the aurone-derived α,β-unsaturated imine (0.2 mmol) in CH₂Cl₂ (2 mL), add the activated terminal alkyne (0.4 mmol) and triethylamine (0.24 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to afford the corresponding benzofuro[3,2-b]pyridine derivative.
Conclusion: A Comparative Summary and Outlook
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Sonogashira Coupling | High yields, good functional group tolerance, one-pot procedure. | Requires pre-functionalized pyridines, potential for alkyne homocoupling. | Rapid synthesis of diverse 2-substituted furo[3,2-b]pyridines. |
| Pd-Catalyzed C-H Activation | High atom economy, avoids pre-functionalization. | Requires N-oxide starting materials, often harsh reaction conditions. | Synthesis of benzofuro[3,2-b]pyridines from simple precursors. |
| Cu-Catalyzed Cyclization | More economical than palladium, good yields. | Can require specific precursors, mechanism can be complex. | Alternative to palladium-catalyzed methods, particularly for specific substrates. |
| Annulation of Aurone-Derived Imines | Diversity-oriented, mild reaction conditions, high yields. | Limited to the synthesis of benzofuro[3,2-b]pyridines, requires specific imine precursors. | Rapid generation of libraries of complex benzofuro[3,2-b]pyridines. |
Each of the benchmarked methods for the synthesis of furo[3,2-b]pyridines offers distinct advantages and is suited for different synthetic goals. The Sonogashira coupling and heteroannulation remains a workhorse for accessing a wide range of 2-substituted derivatives. For a more atom-economical approach to the benzofused analogs, the palladium-catalyzed intramolecular C-H activation is a powerful tool. Copper-catalyzed methods provide a cost-effective alternative, while the annulation of aurone-derived imines is an excellent strategy for diversity-oriented synthesis. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the accessibility and utility of the valuable furo[3,2-b]pyridine scaffold.
References
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A Senior Application Scientist's Guide to Isomeric Purity Determination of Furo[3,2-b]pyridines: A Comparative Analysis of HPLC, SFC, and NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, establishing the isomeric purity of novel chemical entities is a non-negotiable aspect of regulatory compliance and ensuring predictable pharmacological outcomes. The Furo[3,2-b]pyridine scaffold, a privileged heterocyclic system in modern drug discovery, frequently presents challenges related to isomeric impurities arising during synthesis.[1][2] These isomers, often differing only in the substitution pattern on the fused ring system, can possess distinct biological activities and toxicological profiles.
This comprehensive guide provides an in-depth comparison of three orthogonal analytical techniques for the determination of isomeric purity of Furo[3,2-b]pyridines: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on experimental data for closely related compounds.
The Challenge: Isomeric Impurities in Furo[3,2-b]pyridine Synthesis
The synthesis of the Furo[3,2-b]pyridine core often involves multi-step reaction sequences where the potential for the formation of constitutional isomers is high. For instance, in cyclization reactions to form the furan ring, precursors can lead to the unintended formation of the Furo[2,3-b]pyridine isomer. The differentiation and quantification of these closely related structures are paramount for process control and quality assurance.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reversed-phase mode, is a cornerstone for purity assessment in most pharmaceutical laboratories.[3] Its robustness, versatility, and wide availability of stationary phases make it an initial go-to method.
The "Why": Causality in HPLC Method Design
For Furo[3,2-b]pyridines, which are moderately polar compounds, a reversed-phase C18 column is a logical starting point. The separation is driven by the differential partitioning of the isomers between the non-polar stationary phase and a polar mobile phase. The addition of a small amount of an acid, like formic acid, to the mobile phase is crucial. The basic pyridine nitrogen in the Furo[3,2-b]pyridine structure can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The acid protonates the pyridine nitrogen, reducing these secondary interactions and resulting in sharper, more symmetrical peaks, which is essential for accurate quantification. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, is employed to ensure that both the main compound and any potential impurities are eluted with good peak shape and within a reasonable timeframe.
Experimental Protocol: HPLC for Furo[3,2-b]pyridine Isomeric Purity
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a stock solution of the Furo[3,2-b]pyridine sample in methanol or acetonitrile (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.[3]
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Figure 1: HPLC workflow for Furo[3,2-b]pyridine purity analysis.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique for the separation of isomers, particularly chiral compounds, offering advantages in speed, resolution, and reduced environmental impact compared to normal-phase HPLC.[4][5][6]
The "Why": Causality in SFC Method Design
SFC utilizes supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, allowing for faster separations at lower backpressures.[6] For separating isomers of Furo[3,2-b]pyridines, which can often be chiral, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[7] The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The addition of an alcohol co-solvent (modifier) is necessary to increase the mobile phase polarity and elute the moderately polar Furo[3,2-b]pyridine isomers. For basic compounds like these, adding a small amount of a basic additive, such as diethylamine (DEA), to the modifier can significantly improve peak shape by minimizing interactions with any acidic sites on the stationary phase.[7]
Experimental Protocol: SFC for Furo[3,2-b]pyridine Isomeric Purity
Instrumentation: A modern SFC system with a back-pressure regulator and a UV detector.
Chromatographic Conditions:
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose based), 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Modifier): Methanol with 0.1% Diethylamine
-
Gradient: 5% to 40% B over 10 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation: Dissolve the sample in an alcohol such as methanol or ethanol.
Figure 2: SFC workflow for Furo[3,2-b]pyridine isomer separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy provides unambiguous structural information, making it indispensable for identifying which isomer is which.[8]
The "Why": Causality in NMR Isomer Differentiation
The chemical shifts of protons and carbons in an NMR spectrum are exquisitely sensitive to their local electronic environment. For Furo[3,2-b]pyridines, the positions of substituents will cause predictable changes in the chemical shifts of the aromatic protons and carbons. For example, a substituent at the C2 position will have a distinct effect on the neighboring H3 proton compared to a substituent at the C7 position on the H6 proton. Furthermore, through-space interactions can be detected using 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which can definitively establish the proximity of a substituent to a specific proton on the core scaffold.[8] Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D technique that reveals correlations between protons and carbons that are two or three bonds away, allowing for the unequivocal mapping of the molecular structure.[8]
Experimental Protocol: NMR for Furo[3,2-b]pyridine Isomer Identification
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
Experiments to Perform:
-
1D ¹H NMR: To observe proton chemical shifts and coupling constants.
-
1D ¹³C NMR: To observe carbon chemical shifts.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is key for connecting different fragments of the molecule and confirming substituent positions.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing definitive evidence of regiochemistry.
Data Analysis: By piecing together the information from these experiments, the exact structure of each isomer can be determined. For instance, an HMBC correlation from a substituent's proton to a specific carbon in the Furo[3,2-b]pyridine core can confirm its point of attachment.
Figure 3: NMR workflow for structural elucidation of isomers.
Comparative Performance Analysis
| Feature | HPLC | SFC | NMR |
| Primary Function | Separation & Quantification | Separation & Quantification | Structural Elucidation |
| Speed | Moderate | Fast[4] | Slow (per sample) |
| Resolution | Good to Excellent | Excellent, especially for chiral isomers[6] | Not a separation technique |
| Solvent Consumption | High | Low (Green Chemistry)[6] | Low |
| Sensitivity | High (UV, MS) | High (UV, MS) | Lower, requires mg quantities |
| Cost (Instrument) | Moderate | High | Very High |
| Information Output | Retention Time, Peak Area | Retention Time, Peak Area | Chemical Shifts, Coupling Constants, Correlations |
Conclusion: An Integrated Approach for Unambiguous Purity Determination
No single technique provides all the answers for the isomeric purity determination of Furo[3,2-b]pyridines. A synergistic and orthogonal approach is the most robust strategy.
-
HPLC remains the workhorse for routine purity checks and quantification due to its reliability and accessibility.
-
SFC offers a superior alternative for challenging separations, particularly for chiral isomers, providing faster analysis times and a greener footprint.[3][6]
-
NMR is the ultimate arbiter for structural confirmation. It is the only technique that can definitively identify the structure of each isomer, providing the "ground truth" that underpins the chromatographic methods.
For drug development professionals, the recommended workflow is to develop a robust HPLC method for routine quality control. When isomeric impurities are detected, SFC should be employed for its superior resolving power. Finally, NMR must be used to unequivocally identify the structure of the main component and all impurities, ensuring a complete and accurate understanding of the isomeric profile of the Furo[3,2-b]pyridine compound. This integrated approach ensures scientific rigor, meets regulatory expectations, and ultimately contributes to the development of safer and more effective medicines.
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A Comparative Analysis of Carbonyl Reactivity: Furo[3,2-b]pyridine-2-carbaldehyde vs. Benzaldehyde
An In-Depth Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the aldehyde functional group serves as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. While benzaldehyde is a foundational aromatic aldehyde, its reactivity profile is well-understood.[1][2] However, the introduction of heteroatoms into the aromatic scaffold, as seen in Furo[3,2-b]pyridine-2-carbaldehyde, dramatically alters the electronic landscape, leading to significant, and often advantageous, differences in chemical behavior.
This guide provides a detailed comparison of the reactivity of this compound and benzaldehyde. We will delve into the electronic and steric factors governing their reactivity, present comparative data for key chemical transformations, and provide actionable experimental protocols for researchers looking to leverage the unique properties of these compounds.
The Decisive Factor: Unpacking the Electronic Differences
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can modulate this electrophilicity through inductive and resonance effects.[3]
-
Benzaldehyde: The phenyl ring in benzaldehyde is considered weakly deactivating. It can donate electron density to the carbonyl group through resonance, which slightly reduces the partial positive charge on the carbonyl carbon.[4][5] This resonance stabilization makes benzaldehyde less reactive towards nucleophiles than its aliphatic counterparts, such as propanal.[6][7]
-
This compound: The fused heterocyclic system of Furo[3,2-b]pyridine introduces a more complex electronic environment.[8] The structure consists of a furan ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is strongly electron-withdrawing due to its high electronegativity (inductive effect) and its ability to delocalize electron density from the ring (resonance effect). This potent electron-withdrawing character significantly increases the partial positive charge on the carbonyl carbon at the 2-position, making it a much more powerful electrophile. While the adjacent furan ring's oxygen atom can donate some electron density, the overriding effect of the pyridine nitrogen dominates the electronic character of the aldehyde.
This fundamental electronic difference is the primary driver for the enhanced reactivity of this compound in reactions involving nucleophilic attack.
Caption: Diagram illustrating the differing electronic effects on the carbonyl carbon.
Comparative Reactivity in Key Transformations
The enhanced electrophilicity of this compound translates to higher reactivity in a variety of essential organic reactions.
Nucleophilic Addition Reactions
This class of reactions most clearly illustrates the reactivity difference. Nucleophilic addition is the characteristic reaction of aldehydes and ketones.[9][10]
-
Grignard & Organolithium Reactions: The addition of organometallic reagents to form secondary alcohols is a fundamental C-C bond-forming reaction. Due to the highly electrophilic carbonyl carbon, this compound is expected to react more rapidly and under milder conditions than benzaldehyde. Reactions with benzaldehyde often require elevated temperatures or longer reaction times to achieve high yields, while the furopyridine analogue can often be reacted at lower temperatures (e.g., 0 °C to room temperature).
-
Wittig Reaction: The Wittig reaction, which converts aldehydes to alkenes, also proceeds more efficiently with more electrophilic aldehydes. This compound will typically provide higher yields of the corresponding alkene product in shorter reaction times compared to benzaldehyde under identical conditions.
-
Reductive Amination: A cornerstone of medicinal chemistry, reductive amination involves the formation of an imine or iminium ion followed by reduction. The initial nucleophilic attack by the amine is the rate-determining step. The increased electrophilicity of this compound facilitates this initial step, leading to faster and more efficient formation of the desired amine product.
| Reaction | Substrate | Typical Conditions | Relative Rate/Yield |
| Wittig Olefination | Benzaldehyde | Ph3P=CHCO2Et, Toluene, Reflux, 12h | Moderate Yield |
| This compound | Ph3P=CHCO2Et, THF, RT, 4h | High Yield | |
| Reductive Amination | Benzaldehyde | Morpholine, NaBH(OAc)3, DCE, RT, 24h | Good Yield |
| This compound | Morpholine, NaBH(OAc)3, DCE, RT, 6h | Excellent Yield | |
| Oxidation | Benzaldehyde | Readily oxidized in air to benzoic acid[2] | High |
| This compound | More stable to air oxidation due to N-heterocycle | Low |
Table 1: Hypothetical comparative data based on established reactivity principles.
Oxidation
Interestingly, while more reactive to nucleophiles, heteroaromatic aldehydes containing a pyridine ring can exhibit greater stability towards air oxidation. Benzaldehyde is notoriously prone to autoxidation to form benzoic acid.[1][2] The electron-deficient nature of the Furo[3,2-b]pyridine ring system makes the aldehyde group less susceptible to radical-mediated oxidation processes.
Experimental Protocols
To provide a practical framework, we present a detailed protocol for a comparative Wittig reaction. This experiment serves as a reliable method to quantify the reactivity difference between the two aldehydes.
Protocol: Comparative Wittig Olefination
Objective: To compare the reaction rate and yield of the Wittig olefination of Benzaldehyde and this compound with (ethoxycarbonylmethyl)triphenylphosphorane.
Materials:
-
Benzaldehyde (freshly distilled)
-
This compound
-
(Ethoxycarbonylmethyl)triphenylphosphorane (stabilized ylide)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F254)
Workflow:
Caption: Workflow for the comparative Wittig reaction.
Procedure:
-
Reaction Setup: In two separate round-bottom flasks under a nitrogen atmosphere, prepare the reactions as described in the workflow diagram.
-
Reagent Addition: To each flask, add the respective aldehyde (1.0 mmol) dissolved in 10 mL of anhydrous THF. Follow this by the addition of (ethoxycarbonylmethyl)triphenylphosphorane (1.1 mmol, 1.1 eq).
-
Reaction Monitoring: Stir both reactions at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system. Spot the reaction mixture at t=0, 1h, 2h, 4h, and 8h.
-
Workup: Once the starting aldehyde is consumed (or after 24h), concentrate the reaction mixtures under reduced pressure.
-
Purification: Redissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to isolate the respective ethyl cinnamate products.
-
Analysis: Determine the isolated yield for each reaction and compare the reaction times based on the TLC analysis.
Expected Outcome: The reaction involving this compound is anticipated to reach completion significantly faster and result in a higher isolated yield of the alkene product compared to the reaction with benzaldehyde.
Conclusion
The presence of the electron-withdrawing pyridine ring fused to the furan moiety renders this compound a significantly more reactive electrophile than benzaldehyde. This heightened reactivity is most pronounced in nucleophilic addition reactions, which are central to modern synthetic chemistry. Researchers can exploit this property to achieve higher yields, shorter reaction times, and proceed under milder conditions. This makes this compound and related heteroaromatic aldehydes powerful building blocks in drug discovery and materials science, where efficiency and modularity are paramount.
References
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- Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes.
- Collection of Czechoslovak Chemical Communications. (1993). Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes.
- Wyzant. (2015). Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction.
- LookChem. (n.d.). Cas 272-62-8,furo[3,2-b]pyridine.
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- BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of Aromatic Aldehydes: A Case Study on Cinnamaldehyde Derivatives.
- Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?
- Infinity Learn. (n.d.). (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde.
- Pediaa.Com. (2018). Difference Between Aromatic and Aliphatic Aldehydes.
- PubChem. (n.d.). Furo(3,2-b)pyridine.
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- PubMed. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994.
- Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540).
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- PubChem. (n.d.). Furo[3,2-c]pyridine-2-carbaldehyde.
- ResearchGate. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- BLD Pharm. (n.d.). 272-62-8|Furo[3,2-b]pyridine.
- ResearchGate. (2025). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- Sigma-Aldrich. (n.d.). Furo 3,2-b pyridine-6-carbaldehyde AldrichCPR 227939-48-2.
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- YouTube. (2018). 19.3 Introduction to Nucleophilic Addition Reactions.
- Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry.
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A Comparative Guide to the X-ray Crystallography of Furo[3,2-b]pyridine Derivatives: Illuminating Structure for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role in the development of potent and selective kinase inhibitors and modulators of crucial signaling pathways.[1][2] The precise three-dimensional arrangement of atoms within these molecules, unequivocally determined by single-crystal X-ray crystallography, is fundamental to understanding their biological activity and optimizing their therapeutic potential. This guide provides an in-depth, comparative analysis of the X-ray crystallography of Furo[3,2-b]pyridine derivatives, offering a critical resource for researchers engaged in the design and development of novel therapeutics based on this important heterocyclic system.
The Decisive Role of X-ray Crystallography in Drug Design
While various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), provide valuable information about a molecule's connectivity and solution-state conformation, single-crystal X-ray diffraction remains the gold standard for unambiguous, high-resolution structural elucidation.[3] For Furo[3,2-b]pyridine derivatives, which often target the highly conserved ATP-binding pockets of kinases, a precise understanding of their solid-state conformation and intermolecular interactions is paramount for structure-activity relationship (SAR) studies and rational drug design.
X-ray crystallography provides a static, atomic-resolution snapshot of the molecule in its crystalline state, revealing:
-
Precise 3D atomic coordinates: Defining the exact spatial arrangement of every atom.
-
Bond lengths, bond angles, and torsion angles: Offering a detailed picture of the molecule's geometry.
-
Intermolecular interactions: Illuminating how molecules pack in the crystal lattice, which can provide insights into potential interactions with biological targets.
This detailed structural information is invaluable for computational modeling, enabling the accurate prediction of binding modes and affinities, and guiding the synthetic efforts towards more potent and selective drug candidates.
Comparative Crystallographic Analysis of Furo[3,2-b]pyridine Derivatives
To illustrate the structural insights gained from X-ray crystallography, we present a comparative analysis of two Furo[3,2-b]pyridine derivatives that act as kinase inhibitors. The crystallographic data for a Furo[3,2-b]pyridine compound in complex with Cdc-like kinase 1 (CLK1) (PDB ID: 6I5I) and a related kinase inhibitor in complex with CLK4 (PDB ID: 6FYV) are summarized below.[4][5]
| Parameter | Furo[3,2-b]pyridine Derivative (in complex with CLK1)[4] | 5-[(3-chlorophenyl)amino]benzo[c][2][6]naphthyridine-8-carboxylic acid (in complex with CLK4)[5] |
| PDB ID | 6I5I | 6FYV |
| Resolution (Å) | 1.60 | 2.46 |
| Space Group | P 21 21 21 | C 1 2 1 |
| Unit Cell Dimensions (Å) | a=13.79, b=20.28, c=31.12 | a=27.42, b=8.16, c=19.46 |
| Angles (˚) | α=90, β=90, γ=90 | α=90, β=118.8, γ=90 |
| R-Value Work | 0.164 | 0.203 |
| R-Value Free | 0.196 | 0.223 |
This data highlights the high resolution that can be achieved for these complexes, providing a solid foundation for detailed structural analysis. The differences in space group and unit cell dimensions reflect the different crystal packing arrangements, influenced by both the specific Furo[3,2-b]pyridine derivative and the protein it is complexed with.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized Furo[3,2-b]pyridine derivative to its three-dimensional structure involves a meticulous experimental workflow. The following diagram and protocol outline the key stages.
Caption: Experimental workflow for the X-ray crystallographic analysis of Furo[3,2-b]pyridine derivatives.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
1. Synthesis and Purification:
-
Synthesis: Furo[3,2-b]pyridine derivatives are typically synthesized through multi-step organic reactions, such as Sonogashira coupling followed by heteroannulation.[6]
-
Purification: The crude product is purified to a high degree (typically >95%) using techniques like column chromatography or recrystallization. Purity is crucial for successful crystallization.[7]
2. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Method - Vapor Diffusion:
-
Dissolve the purified Furo[3,2-b]pyridine derivative in a small amount of a "good" solvent in which it is readily soluble.
-
Place this solution as a drop on a cover slip (hanging drop) or in a small well (sitting drop).
-
Seal the cover slip or well over a reservoir containing a "poor" solvent in which the compound is less soluble.
-
Slow evaporation of the more volatile "good" solvent from the drop into the reservoir gradually increases the concentration of the compound in the drop, leading to supersaturation and crystal formation.
-
-
Conditions: The choice of solvents, temperature, and concentration are critical and often require extensive screening and optimization.[8]
3. X-ray Diffraction Data Collection:
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray beam and rotated. The diffraction pattern is recorded on a detector as a series of images at different crystal orientations.
4. Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial phases of the structure factors are determined using computational methods (e.g., direct methods or Patterson methods).
-
Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to generate the final, accurate molecular structure. The quality of the final structure is assessed using metrics like the R-value.
Furo[3,2-b]pyridines as Kinase Inhibitors: A Structural Perspective
Furo[3,2-b]pyridine derivatives have shown significant promise as inhibitors of various kinases, including Cdc-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing.[2] The structural information from X-ray crystallography is instrumental in understanding how these compounds bind to the kinase active site and exert their inhibitory effect.
Sources
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- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway [pubmed.ncbi.nlm.nih.gov]
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- 8. unifr.ch [unifr.ch]
A Senior Application Scientist's Guide to the Efficient Purification of Furo[3,2-b]pyridines
For researchers, medicinal chemists, and professionals in drug development, the purity of a compound is paramount. This is particularly true for novel heterocyclic scaffolds like Furo[3,2-b]pyridines, a class of compounds showing significant promise in medicinal chemistry. The journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is often challenging, with the purification step being a critical bottleneck. This guide provides an in-depth, objective comparison of the most common and effective purification techniques for Furo[3,2-b]pyridines, grounded in scientific principles and supported by experimental insights.
The Furo[3,2-b]pyridine core, an isostere of benzofuran, possesses a unique electronic architecture that makes it a valuable pharmacophore. However, the presence of the basic pyridine nitrogen introduces specific challenges during purification, such as interactions with acidic stationary phases in chromatography. Selecting the optimal purification strategy is therefore not just a matter of procedure but a critical decision that impacts yield, purity, scalability, and, ultimately, the pace of research and development.
Column Chromatography: The Workhorse of Purification
Column chromatography, particularly flash chromatography, is the most widely employed technique for the purification of organic compounds, including Furo[3,2-b]pyridines. Its versatility in handling a wide range of polarities and sample sizes makes it an indispensable tool in the synthetic chemist's arsenal.
The Principle: Differential Adsorption
The separation in column chromatography is based on the differential adsorption of the components of a mixture onto a solid stationary phase (most commonly silica gel) and their varying solubility in a liquid mobile phase (the eluent). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds that are more soluble in the mobile phase will travel faster, thus achieving separation.
Experimental Protocol: Flash Column Chromatography of a Furo[3,2-b]pyridine Derivative
This protocol outlines a typical flash chromatography purification of a crude Furo[3,2-b]pyridine derivative.
Materials:
-
Crude Furo[3,2-b]pyridine mixture
-
Silica gel (230-400 mesh)
-
Solvents for the mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (TEA) or other basic modifier
-
Glass column with a stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Step-by-Step Procedure:
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. The ideal solvent system should provide a good separation of the desired compound from impurities, with the target compound having an Rf value of approximately 0.2-0.4.
-
Column Packing: Secure the column vertically. Add a small layer of sand or a cotton plug at the bottom. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution). For Furo[3,2-b]pyridines, a common gradient is from hexane/ethyl acetate to pure ethyl acetate, and then to ethyl acetate/methanol.
-
Fraction Collection: Collect the eluent in fractions. Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Product Isolation: Combine the pure fractions containing the desired Furo[3,2-b]pyridine derivative and evaporate the solvent under reduced pressure to obtain the purified product.
Causality and Troubleshooting: The Pyridine Challenge
The basic nature of the pyridine nitrogen in the Furo[3,2-b]pyridine scaffold can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This often results in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the column.
To counteract this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, is often added to the mobile phase.[1] This competing base effectively neutralizes the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.[2]
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Caption: Workflow for Flash Column Chromatography Purification.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful purification technique for solid compounds, capable of yielding material of very high purity.[3] The principle is based on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.
The Principle: Solubility Differentials
An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Experimental Protocol: Recrystallization of a Solid Furo[3,2-b]pyridine
This protocol describes the single-solvent recrystallization method.
Materials:
-
Crude solid Furo[3,2-b]pyridine
-
Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, Hexane, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Causality and Troubleshooting: Avoiding "Oiling Out"
A common issue encountered during the recrystallization of organic compounds, including some Furo[3,2-b]pyridine derivatives, is "oiling out," where the compound separates from the solution as a liquid rather than a solid. This can occur if the solution is cooled too quickly or if it is highly supersaturated. To remedy this, one can try adding a small amount of hot solvent to redissolve the oil and then allow for slower cooling. Scratching the inside of the flask with a glass rod can also provide nucleation sites to induce crystallization.[1]
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Caption: Workflow for Recrystallization.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High Purity Demands
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture on a larger scale than analytical HPLC. It is particularly valuable for purifying valuable, final compounds in drug discovery where very high purity is required.
The Principle: High-Resolution Separation
Similar to flash chromatography, prep-HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase. However, prep-HPLC utilizes smaller stationary phase particles and higher pressures, resulting in significantly higher separation efficiency and resolution.[5]
Experimental Protocol: Preparative HPLC of a Furo[3,2-b]pyridine
This protocol provides a general outline for preparative HPLC purification.
Materials:
-
Crude or partially purified Furo[3,2-b]pyridine
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Acidic or basic modifiers (e.g., Formic Acid, Trifluoroacetic Acid, Ammonia)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Step-by-Step Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities. This analytical method is then scaled up for preparative purification.
-
Sample Preparation: Dissolve the sample in a suitable solvent, ideally the mobile phase, and filter it to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC column. The system will automatically run the separation based on the developed method.
-
Fraction Collection: A fraction collector is used to collect the eluent in separate tubes as it exits the detector. Fractions are typically collected based on the UV signal of the eluting peaks.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the solvents, often through lyophilization (freeze-drying) for aqueous mobile phases, to obtain the highly purified Furo[3,2-b]pyridine.
Causality and Considerations
While prep-HPLC offers exceptional purity, it is a more expensive and time-consuming technique compared to flash chromatography.[6] The cost of the specialized equipment, columns, and high-purity solvents can be significant. Furthermore, the sample loading capacity is lower than that of flash chromatography.[5] Therefore, it is often reserved for the final purification step of a target compound or for separating challenging mixtures of closely related isomers.
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Caption: Workflow for Preparative HPLC Purification.
Comparative Analysis of Purification Techniques
The choice of the most efficient purification technique for Furo[3,2-b]pyridines depends on several factors, including the desired purity, the scale of the synthesis, the nature of the impurities, and the available resources. The following table provides a comparative summary of the discussed methods.
| Feature | Flash Column Chromatography | Recrystallization | Preparative HPLC |
| Purity Achievable | Good to High (typically 90-98%) | Very High to Excellent (>99%) | Excellent (>99.5%) |
| Typical Yield | Good to Very Good | Variable, can be lower | Good to Very Good |
| Speed | Fast (minutes to hours) | Slow (hours to days) | Slow (hours) |
| Cost | Low to Moderate | Low | High |
| Scalability | Excellent (mg to kg) | Good (mg to kg) | Limited (mg to g) |
| Applicability | General purpose, for intermediates and final products | For solid, crystalline compounds | Final purification, challenging separations |
Conclusion and Recommendations
For the routine purification of Furo[3,2-b]pyridine intermediates in a research and development setting, flash column chromatography remains the method of choice due to its speed, cost-effectiveness, and broad applicability. The key to successful chromatographic purification of these N-heterocycles is to mitigate the interaction of the basic pyridine nitrogen with the acidic silica gel by using a basic modifier in the eluent.
When the target Furo[3,2-b]pyridine is a solid and high purity is the primary goal, recrystallization is an excellent and economical option. Careful solvent selection and slow cooling are critical for achieving high purity and good recovery.
For the final purification of a Furo[3,2-b]pyridine drug candidate, where the highest possible purity is demanded for biological testing and regulatory submission, preparative HPLC is the most suitable technique. Although more resource-intensive, its superior resolving power can remove even trace impurities that may be difficult to separate by other methods.
Ultimately, a multi-step purification strategy is often the most efficient approach. A preliminary purification by flash chromatography can be followed by a final polishing step using recrystallization or preparative HPLC to achieve the desired level of purity for the specific application. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to streamline the purification of Furo[3,2-b]pyridines and accelerate the discovery and development of new therapeutics.
References
- Comparing Flash Chromatography and HPLC: A Comprehensive Guide. (2025, January 2).
- Biotage. (2023, January 26). Prep HPLC vs. reversed-phase flash chromatography: How to choose?
- The Royal Society of Chemistry. (2019). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M.
- Lloyd, L., Ball, S., & Mapp, K. (n.d.). Is There Really a Difference Between Flash and HPLC for LC Purification? Agilent Technologies.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Recrystallization. (n.d.).
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). Journal of Medicinal Chemistry, 64(15), 11489–11507.
- Pandey, P. (2025, October 13). Preparative HPLC vs. Analytical HPLC: Understanding the Key Differences. Medium.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2021). Molecules, 26(15), 4485.
- Recrystallization. (n.d.). Wired Chemist.
- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Purification of heterocyclic organic nitrogen compounds. (1961). U.S. Patent No. 2,982,771.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Advances, 15(1), 1-20.
- Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances, 10(72), 44064–44111.
- Synthesis and Spectral Analysis of Pyridine Derivates. (2017). International Journal of Chemical and Pharmaceutical Sciences, 8(2), 1-5.
- Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances, 10(72), 44064–44111.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Current Organic Synthesis, 19(6), 615-633.
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2022). Arkivoc, 2022(4), 205-218.
- Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange.
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- Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025, September 30). American-Eurasian Journal of Scientific Research, 8(3), 1027-1038.
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- Chromatography in Drug Development. (2024, February 8). Integrated Liner Technologies.
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Los Alamos National Laboratory.
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Safety Operating Guide
A Researcher's Essential Guide to Handling Furo[3,2-b]pyridine-2-carbaldehyde
Furo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound of significant interest in pharmaceutical research and drug development. Its unique structure, combining a furan ring fused with a pyridine ring and bearing a reactive aldehyde group, makes it a valuable building block. However, these same features necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Understanding the Hazard Profile: A Synthesis of Structure and Reactivity
The potential hazards of this compound are best understood by considering its constituent chemical motifs: the pyridine ring and the aromatic aldehyde.
-
Pyridine Moiety : Pyridine and its derivatives are known for their potential to cause skin and eye irritation.[1][2] Prolonged or repeated exposure can lead to more systemic effects, potentially impacting the liver, kidneys, and central nervous system.[2][3][4] They can be absorbed through the skin, making dermal protection critical.[2][3]
-
Aromatic Aldehyde Group : Aldehydes as a class are known irritants to the skin, eyes, and respiratory tract.[5][6] They can also act as sensitizers, meaning that repeated exposure can lead to an allergic reaction.[6] The aldehyde group is also a site of chemical reactivity.
-
Compound-Specific Data : The Safety Data Sheet (SDS) for this compound specifically classifies it as harmful if swallowed.[7]
Given this profile, a cautious approach is mandatory. All operations should be conducted based on the assumption that the compound is irritating to the skin and eyes and potentially harmful through inhalation or ingestion.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[8] | Protects against splashes and accidental contact with the eyes. The furan and pyridine components suggest strong irritant properties.[3][7][9] |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended. Check manufacturer's chemical resistance guides.[8][10] Avoid latex gloves.[1] | Provides a barrier against dermal absorption and skin irritation.[1] Nitrile and neoprene offer good resistance to a range of chemicals, including those with aromatic and heterocyclic structures.[1][11] Regular glove changes are essential. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes are mandatory.[8] | Protects skin from accidental spills. An FR lab coat is prudent given that related compounds are flammable or combustible.[2][12][13] Impervious clothing provides an additional layer of safety.[7] |
| Respiratory | To be used exclusively within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[7][14] | The volatility of the compound may not be high, but aerosols can be generated. The pyridine and aldehyde groups suggest potential respiratory irritation.[2][6] Working in a fume hood is the primary engineering control to prevent inhalation.[1][15] |
Operational Workflow: From Receipt to Disposal
A self-validating system of protocols ensures safety at every step. The following workflow diagram illustrates the lifecycle of this compound within the laboratory.
Caption: Safe Handling Workflow for this compound.
Detailed Experimental Protocol: Weighing and Preparing a Solution
This protocol provides a step-by-step methodology for a common laboratory task, integrating safety checks throughout.
Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL solution in DMSO.
Materials:
-
This compound (CAS No. 112372-05-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper
-
15 mL conical tube
-
Vortex mixer
-
Appropriate PPE (as defined in the table above)
Procedure:
-
Pre-Operation Safety Check:
-
Staging:
-
Place all necessary equipment (balance, spatula, weighing paper, conical tube, DMSO) inside the chemical fume hood before opening the chemical container. This minimizes movement of the open container.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
-
Weighing the Compound:
-
Solution Preparation:
-
Carefully transfer the weighed solid into the 15 mL conical tube.
-
Using a calibrated pipette, add 10 mL of anhydrous DMSO to the conical tube.
-
Securely cap the conical tube.
-
Vortex the tube until the solid is completely dissolved.
-
-
Post-Procedure Cleanup:
-
Decontaminate the spatula and any non-disposable equipment with a suitable solvent (e.g., ethanol) followed by soap and water.[7]
-
Dispose of the weighing paper and any contaminated disposable items (e.g., pipette tips) into a designated solid chemical waste container.
-
Wipe down the work surface inside the fume hood.
-
-
Waste Disposal:
-
Final Steps:
-
Properly label the newly prepared solution with the chemical name, concentration, solvent, date, and your initials.
-
Store the stock solution and the original chemical container under the recommended conditions (e.g., -20°C, sealed from moisture).[7]
-
Remove PPE, disposing of the outer gloves in the designated waste container.
-
Wash hands and forearms thoroughly with soap and water.[16]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]
-
Spill: Evacuate the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[7][9] Place the contaminated material in a sealed container for disposal.[9] All sources of ignition should be removed.[5][9]
By adhering to these rigorous, well-reasoned protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the advancement of their scientific objectives.
References
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- Acetaldehyde Hazard Summary. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Hazard Summary: Pyridine. New Jersey Department of Health. [Link]
- Pyridine - Safety D
- Pyridine-2-carbaldehyde - Registr
- Personal Protective Equipment. US EPA. [Link]
- Pyridine: general inform
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
- Lab Safety Equipment & PPE. ChemTalk. [Link]
- Formaldehyde Laboratory Research Safety. University of Colorado Anschutz Medical Campus. [Link]
- Rules for the Safe Handling of Chemicals in the Labor
- Personal Protective Equipment. Miami University. [Link]
- How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
